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Foundational

An In-depth Technical Guide to 5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS 2060036-03-3): A Framework for Characterization

Senior Application Scientist Note: The following guide addresses the properties and potential characterization of 5-Amino-5-cyclohexyl-3-methylpentanoic acid. It must be noted that as of the date of this document, there...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The following guide addresses the properties and potential characterization of 5-Amino-5-cyclohexyl-3-methylpentanoic acid. It must be noted that as of the date of this document, there is a significant scarcity of published peer-reviewed literature, patents, and detailed experimental data for this specific compound. The information available is primarily limited to chemical suppliers.

Therefore, this guide is structured to provide the known foundational data and, more importantly, to offer a comprehensive, field-proven framework for the systematic characterization of this and other novel amino acid derivatives. This document is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar molecules of unknown properties.

Introduction and Structural Overview

5-Amino-5-cyclohexyl-3-methylpentanoic acid is a non-proteinogenic amino acid. Its structure is characterized by a pentanoic acid backbone, a methyl group at the C-3 position, and an amino and a cyclohexyl group both attached to the C-5 position. The presence of a bulky, lipophilic cyclohexyl group and its chiral centers (at C-3 and C-5) suggests potential for unique conformational properties and specific interactions with biological targets.

The lack of public data indicates that this compound may be a novel research chemical, a specialized building block, or a proprietary intermediate. The following sections outline a logical, scientifically rigorous workflow for its comprehensive characterization.

Physicochemical and Structural Properties

The primary data available for this compound is from chemical suppliers. This information provides a foundational basis for any experimental work.[1] All researchers should begin by confirming these properties upon receipt of a sample.

PropertyValueSource
CAS Number 2060036-03-3ChemScene[1]
Molecular Formula C₁₂H₂₃NO₂ChemScene[1]
Molecular Weight 213.32 g/mol ChemScene[1]
Purity ≥95% (typical for commercial samples)ChemScene[1]
SMILES O=C(O)CC(C)CC(N)C1CCCCC1ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]
Topological Polar Surface Area (TPSA) 63.32 Ų (Computed)ChemScene[1]
logP (Octanol-Water Partition Coeff.) 2.3949 (Computed)ChemScene[1]
Hydrogen Bond Donors 2 (Computed)ChemScene[1]
Hydrogen Bond Acceptors 2 (Computed)ChemScene[1]
Rotatable Bonds 5 (Computed)ChemScene[1]

Table 1: Known and Computed Properties of 5-Amino-5-cyclohexyl-3-methylpentanoic acid.

Recommended Analytical and Quality Control Workflow

For any novel compound, establishing a robust analytical workflow is critical for validating identity, purity, and stability before its use in further experiments. The zwitterionic nature of amino acids and their high polarity can present challenges, often necessitating specific analytical approaches.[2]

Experimental Protocol: Identity and Purity Confirmation by LC-MS/MS

This protocol outlines a general method for the analysis of novel amino acids, adaptable for this specific molecule.

Causality: A Liquid Chromatography-Mass Spectrometry (LC-MS) based method is chosen for its superior sensitivity and selectivity, which are essential for analyzing compounds in complex matrices and for confirming molecular weight with high accuracy.[2] A High-Resolution Mass Spectrometer (HRMS) like a TOF or Orbitrap is recommended for unambiguous molecular formula confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent. Given the computed logP, a starting solvent could be a mixture of methanol and water (e.g., 50:50 v/v). Use of a small amount of acid (e.g., 0.1% formic acid) can aid solubility by protonating the amino group.

    • Perform serial dilutions to create working solutions in the range of 1-1000 ng/mL.

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a standard choice for initial method development.

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acidifier improves peak shape and ionization efficiency in positive ion mode.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • Start at 5% B for 1 min.

      • Ramp to 95% B over 8 min.

      • Hold at 95% B for 2 min.

      • Return to 5% B and re-equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Detection (ESI-QTOF or ESI-TripleQ):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Rationale: The primary amine group is readily protonated.

    • Full Scan (TOF/Orbitrap): Scan from m/z 50 to 500 to find the protonated parent ion ([M+H]⁺). The expected m/z would be ~214.1807.

    • MS/MS (Fragmentation): Perform fragmentation on the parent ion to confirm its structure. Expected fragments would arise from the loss of water (-18.01), loss of the carboxyl group (-45.00), and cleavage along the alkyl chain.

    • Purity Assessment: Integrate the peak area of the parent compound in the full scan chromatogram and express it as a percentage of the total integrated area of all detected peaks (Area %).

Diagram: Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Compound dissolve 2. Dissolve & Dilute (e.g., 50% MeOH/H2O + 0.1% FA) weigh->dissolve uplc 3. UPLC Separation (Reversed-Phase C18) dissolve->uplc ms 4. ESI-HRMS Detection (Positive Ion Mode) uplc->ms identity 5a. Identity Confirmation (Accurate Mass [M+H]+) ms->identity purity 5b. Purity Assessment (Peak Area %) ms->purity fragment 5c. Structural Validation (MS/MS Fragmentation) ms->fragment

Caption: A typical workflow for identity and purity confirmation of a novel amino acid.

Preliminary Safety and Handling Protocol

In the absence of specific toxicity data, 5-Amino-5-cyclohexyl-3-methylpentanoic acid must be treated as a compound of unknown toxicity. Standard laboratory safety protocols for handling novel chemical entities should be strictly followed.

Self-Validating System for Safe Handling:

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear nitrile gloves. Change gloves immediately if contact is suspected.

    • Body Protection: Wear a standard laboratory coat.

  • First Aid Measures:

    • Skin Contact: Wash immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Future Directions and Research Outlook

Once the identity and purity of 5-Amino-5-cyclohexyl-3-methylpentanoic acid are confirmed, a range of further characterizations can be pursued to understand its potential applications.

  • Chiral Separation: The molecule has at least two stereocenters. Developing a chiral chromatography method (either HPLC or SFC) is crucial to separate the different stereoisomers, as they are likely to have distinct biological activities.

  • Structural Elucidation: Full structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) is a necessary step to confirm the connectivity reported by the SMILES string.

  • Biological Screening: Based on its structure as a GABA (gamma-aminobutyric acid) analogue with a bulky lipophilic group, initial biological screening could focus on CNS targets, such as GABA receptors or related transporters and enzymes.

  • Stability Studies: Assess the compound's stability in relevant biological matrices (e.g., plasma, buffer solutions) to determine its suitability for in-vitro and in-vivo assays.

References

Sources

Exploratory

5-Amino-5-cyclohexyl-3-methylpentanoic acid chemical structure analysis

Structural and Pharmacological Profiling of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid: A Next-Generation -Amino Acid Building Block Executive Summary The rational design of neuroactive compounds and stable peptidomimet...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Pharmacological Profiling of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid: A Next-Generation -Amino Acid Building Block

Executive Summary

The rational design of neuroactive compounds and stable peptidomimetics relies heavily on the availability of highly functionalized, non-natural amino acids. 5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS 2060036-03-3) represents a highly specialized


-amino acid building block[1]. Structurally, it is a homologue of the widely prescribed gabapentinoids (gabapentin and pregabalin), featuring an extended carbon backbone, a C3-methyl branch, and a bulky C5-cyclohexyl substitution.

As a Senior Application Scientist, I have structured this technical guide to dissect the dual utility of this compound. We will explore its potential as a high-affinity ligand for the


 subunit of voltage-gated calcium channels (VGCCs) in CNS drug discovery[2], and its critical role in enforcing rigid secondary structures in peptidomimetic foldamer engineering[3]. Furthermore, this guide provides self-validating experimental workflows to profile its pharmacokinetics and target engagement.

Physicochemical & Structural Characterization

Unlike gabapentin and pregabalin, which are


-amino acids (4-carbon distance between the carboxylate and amine), this compound is a 

-amino acid
(5-carbon distance). This extended backbone fundamentally alters the spatial geometry of the zwitterion, which is the primary pharmacophore required for biological activity.
Table 1: Core Physicochemical Properties
PropertyValue / DescriptionRationale / Impact
CAS Number 2060036-03-3[1]Unique identifier for commercial sourcing.
Molecular Formula C₁₂H₂₃NO₂[1]Highly lipophilic relative to endogenous amino acids.
Molecular Weight 213.32 g/mol [1]Well within the Lipinski Rule of 5 limits for CNS penetration.
SMILES O=C(O)CC(C)CC(N)C1CCCCC1[1]Defines the

-backbone with C3-methyl and C5-cyclohexyl groups.
Ionization State Zwitterionic at pH 7.4Required for recognition by both LAT1 transporters and VGCCs.
Chirality Chiral centers at C3 and C5Stereochemistry dictates receptor pocket fit and off-target toxicity.

Application 1: CNS Drug Discovery & Ligand Homologation

Mechanistic Rationale: Targeting the Subunit

Gabapentinoids exert their analgesic and anticonvulsant effects by binding to the


 and 

auxiliary subunits of presynaptic VGCCs[2][4]. This binding reduces the presynaptic influx of calcium, thereby attenuating the release of excitatory neurotransmitters like glutamate in hyperexcited pain pathways[5].

Recent advancements in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ligands, such as mirogabalin, have proven that introducing significant lipophilic bulk (e.g., bicyclic or cyclohexyl rings) increases the binding affinity and drastically slows the dissociation rate (

) from the receptor, resulting in sustained analgesia. 5-Amino-5-cyclohexyl-3-methylpentanoic acid combines the C3-methyl branch of pregabalin with the cyclohexyl bulk of gabapentin. The extended

-backbone is hypothesized to probe deeper hydrophobic sub-pockets within the

protein complex, potentially offering a superior residence time compared to first-generation

-amino acids.
Pharmacokinetics: The LAT1 Transporter Bottleneck

A critical hurdle in CNS drug development is crossing the Blood-Brain Barrier (BBB). Gabapentinoids hijack the L-type amino acid transporter 1 (LAT1 / SLC7A5), which normally transports bulky, neutral amino acids like leucine and phenylalanine[6][7]. Because gabapentin relies almost exclusively on LAT1, its absorption is dose-limited due to transporter saturation[8].

The structural causality here is paramount: The C5-cyclohexyl group of our


-amino acid perfectly mimics the bulky side chains of endogenous LAT1 substrates[9]. However, the increased distance between the zwitterionic charges (due to the 

-backbone) requires rigorous in vitro profiling to ensure it does not exceed the spatial tolerance of the LAT1 binding pocket.

VGCC_Signaling A 5-Amino-5-cyclohexyl- 3-methylpentanoic acid B LAT1 Transporter (SLC7A5) A->B Substrate Binding C Blood-Brain Barrier Penetration B->C Active Transport D Presynaptic VGCC α2δ-1 Subunit C->D Target Engagement E Inhibition of Ca2+ Influx D->E Conformational Shift F Reduced Glutamate Release E->F Synaptic Modulation

Caption: Mechanism of LAT1-mediated transport and VGCC α2δ-1 modulation by the δ-amino acid analog.

Application 2: Peptidomimetic Foldamer Engineering

Beyond neuropharmacology,


-amino acids are highly sought after in structural biology for the synthesis of foldamers —artificial oligomers that fold into well-defined, predictable 3D structures (e.g., helices or 

-sheets)[3].

The Causality of Steric Hindrance: Unmodified


-amino acids possess a highly flexible backbone with five rotatable dihedral angles (

). This high degree of freedom usually incurs a massive entropic penalty, preventing the formation of stable secondary structures. However, 5-amino-5-cyclohexyl-3-methylpentanoic acid introduces severe steric bulk at C3 and C5. The gauche interactions between the methyl/cyclohexyl groups and the backbone carbonyls heavily restrict the allowed dihedral angles. When polymerized, this steric locking forces the

-peptide into a rigid, predictable helical conformation that is entirely resistant to endogenous proteases—a highly desirable trait for developing stable peptide therapeutics[3].

Self-Validating Experimental Workflows

To validate this compound for CNS applications, researchers must employ self-validating assay systems. Below are the definitive protocols for profiling LAT1 affinity and


 target engagement.
Protocol 1: LAT1 Transporter Affinity Profiling

This assay determines if the


-amino acid can successfully hijack the BBB transport machinery[7].
  • Cell Line Preparation: Culture HEK293 cells stably co-transfected with human SLC7A5 (LAT1) and SLC3A2 (4F2hc). Causality: LAT1 is a heterodimer; it strictly requires the 4F2hc heavy chain for proper trafficking to the plasma membrane[9].

  • Buffer Exchange: Wash cells and incubate in Na⁺-free choline chloride buffer (pH 7.4). Causality: LAT1 is a sodium-independent transporter. Removing extracellular sodium eliminates confounding background uptake from Na⁺-dependent amino acid transporters (e.g., ATB⁰⁺)[7].

  • Competitive Inhibition: Add 10 nM of[

    
    H]-L-leucine (a known LAT1 substrate) alongside varying concentrations (1 nM to 1 mM) of 5-amino-5-cyclohexyl-3-methylpentanoic acid.
    
  • Lysis & Quantification: Terminate the reaction after 3 minutes with ice-cold buffer, lyse cells with 0.1 M NaOH, and measure intracellular radioactivity via liquid scintillation counting. Calculate the

    
     to determine the compound's affinity for the LAT1 binding pocket.
    
Protocol 2: In Vitro Radioligand Binding Assay

This protocol quantifies the compound's ability to displace standard gabapentinoids from the VGCC target[10].

  • Membrane Isolation: Isolate membrane fractions from rat cerebral cortex and resuspend in 10 mM HEPES buffer (pH 7.4). Causality: Maintaining a strict pH of 7.4 ensures the test compound remains in its zwitterionic state, which is an absolute requirement for

    
     recognition.
    
  • Radioligand Incubation: Incubate 50 µg of membrane protein with 10 nM [

    
    H]-gabapentin and serial dilutions of the test compound for 60 minutes at 25°C.
    
  • Non-Specific Binding (NSB) Control: In a parallel well, add 10 µM of unlabeled pregabalin. Causality: This massive excess saturates all specific

    
     sites. Any remaining radioactivity detected is due to non-specific lipid partitioning, which must be subtracted from the total signal to ensure data integrity.
    
  • Filtration: Rapidly filter the homogenate through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) and wash with ice-cold buffer.

  • Analysis: Count retained radioactivity and plot the displacement curve to derive the

    
     (inhibition constant).
    

HTS_Workflow Step1 Step 1: Membrane Prep Isolate rat cortical membranes Step2 Step 2: Radioligand Incubation Add [3H]-gabapentin + test compound Step1->Step2 Step3 Step 3: Filtration & Washing Harvest via GF/B filters Step2->Step3 Step4 Step 4: Scintillation Counting Measure bound radioactivity Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 and Ki values Step4->Step5

Caption: Step-by-step radioligand displacement workflow for quantifying α2δ-1 binding affinity.

Comparative Pharmacodynamics

To contextualize the structural evolution of this molecule, Table 2 compares its pharmacophoric features against clinically approved gabapentinoids.

Table 2: Comparative Pharmacophoric Features
CompoundBackbone ClassLipophilic BulkTarget Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
BBB Transport Mechanism
Gabapentin

-amino acid
C3-CyclohexylModerate (

~ 100 nM)
LAT1 (Saturable)[6]
Pregabalin

-amino acid
C3-IsobutylHigh (

~ 62 nM)
LAT1 (Linear)[6]
Mirogabalin ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-amino acid
Bicyclic ringVery High (

~ 13.5 nM)
LAT1
5-Amino-5-cyclohexyl-3-methylpentanoic acid

-amino acid
C5-Cyclohexyl + C3-Methyl Requires ProfilingRequires LAT1 Profiling

References

  • Horga de la Parte, J. F., et al. "Pregabalin: new therapeutic contributions of calcium channel alpha2delta protein ligands on epilepsy and neuropathic pain." Revista de Neurologia, 2006. URL: [Link]

  • Alles, S. R. A., et al. "Putative roles of SLC7A5 (LAT1) transporter in pain." Neurobiology of Pain, 2020. URL: [Link]

  • Chincholkar, M. "Pharmacotherapy for Neuropathic Pain: A Review." Pain and Therapy, 2017. URL: [Link]

  • Bindl, D., et al. "Generalizing the Aromatic delta-Amino Acid Foldamer Helix." Chemistry - A European Journal, 2022. URL: [Link]

  • De la Calle, J. L., et al. "Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence." Anesthesiology and Pain Medicine, 2021. URL: [Link]

Sources

Foundational

Engineering the Hydrophobic Core: Applications of Cyclohexyl-Substituted Amino Acids in Modern Drug Discovery

Executive Summary In the transition from native peptides to highly stable, cell-permeable peptidomimetics, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern drug design. As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition from native peptides to highly stable, cell-permeable peptidomimetics, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern drug design. As a Senior Application Scientist specializing in hit-to-lead optimization, I have consistently observed that replacing natural aliphatic residues (such as Leucine, Isoleucine, or Valine) with alicyclic counterparts—specifically Cyclohexylalanine (Cha) and Cyclohexylglycine (Chg) —fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of a drug candidate. This technical guide explores the mechanistic rationale, structural optimization strategies, and self-validating experimental workflows for deploying cyclohexyl-substituted amino acids in therapeutic development.

The Mechanistic Rationale for Cyclohexyl Substitution

The utility of Cha and Chg in drug discovery stems from their unique physicochemical properties, which solve critical liabilities inherent to natural peptides. The causality behind their selection rests on three mechanistic pillars:

  • Enhanced Lipophilicity and Entropic Binding: The cyclohexyl ring possesses a larger van der Waals volume compared to linear or branched aliphatic chains. When a Cha or Chg residue engages a target's hydrophobic pocket (e.g., the S2 or S3 subsites of a protease), it efficiently displaces high-energy, ordered water molecules. This displacement results in a massive entropic gain (

    
    ), driving high-affinity binding.
    
  • Steric Shielding and Proteolytic Resistance: Endogenous proteases rapidly cleave natural peptide bonds. The bulky, rigid nature of the cyclohexyl ring imposes severe steric hindrance around the adjacent amide bonds, effectively shielding them from enzymatic hydrolysis and extending the plasma half-life of the molecule.

  • Conformational Restriction: Unlike the highly flexible side chains of methionine or leucine, the restricted chair conformation of the cyclohexyl group limits the number of rotameric states available to the peptide backbone. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon target binding.

G A Native Peptide Hit B Identify PK/PD Liability (e.g., Proteolysis) A->B C UAA Substitution (Cha / Chg) B->C D Enhanced Hydrophobic Packing (S2/S3 Pockets) C->D E Steric Shielding of Peptide Backbone C->E F Optimized Lead Compound D->F E->F

Workflow for optimizing peptide hits using cyclohexyl-substituted amino acids.

High-Impact Clinical Applications

The theoretical benefits of Cha and Chg have been rigorously validated in the clinic across multiple therapeutic modalities, from antiviral small molecules to immunomodulatory macrocycles.

Antiviral Protease Inhibitors

The development of direct-acting antivirals frequently relies on targeting viral proteases. Telaprevir , an FDA-approved inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, successfully utilizes an L-cyclohexylglycine (Chg) moiety to achieve sub-nanomolar potency[1]. The Chg residue perfectly occupies the hydrophobic S2 pocket of the protease, a critical interaction that natural amino acids could not fulfill without rapid degradation[2]. Similarly, in the rapid development of anti-SARS-CoV-2 agents, researchers found that incorporating cyclohexylalanine (Cha) at the P2/P3 sites of Main Protease (Mpro) inhibitors significantly improved binding interactions and metabolic stability compared to natural leucine[3].

Macrocyclic Peptides in Immunology and Oncology

Because small molecules often fail to disrupt large protein-protein interactions (PPIs), macrocyclic peptides have emerged as a powerful alternative. Zilucoplan , FDA-approved in 2023 for the treatment of generalized myasthenia gravis, is a synthetic macrocyclic peptide that incorporates L-Cyclohexyl-Gly to inhibit the terminal complement cascade[4]. In oncology, novel anti-PD-L1 macrocyclic peptides (such as BMS-986189) leverage Chg substitutions to achieve in vitro and in vivo potencies that rival FDA-approved monoclonal antibodies, solving the permeability and stability issues of earlier small-molecule attempts[5].

Next-Generation Antibiotics

The fight against multidrug-resistant (MDR) bacteria has also benefited from UAA substitution. Recent studies on analogues of the potent antibiotic clovibactin demonstrated that sequentially mutating native leucine residues to the more hydrophobic homologue cyclohexylalanine (Cha) dramatically increases antibacterial activity[6].

Quantitative Data Summary
Compound / DrugUnnatural Amino AcidTargetTherapeutic IndicationClinical Status
Telaprevir L-Cyclohexylglycine (Chg)HCV NS3/4A ProteaseHepatitis CFDA Approved[1]
Zilucoplan L-Cyclohexylglycine (Chg)Complement C5Myasthenia GravisFDA Approved (2023)[4]
BMS-986189 Cyclohexylglycine (Chg)PD-1 / PD-L1 PPINSCLC (Oncology)Clinical Trials[5]
Clovibactin Analogues Cyclohexylalanine (Cha)Bacterial Cell WallMDR Bacterial InfectionsPreclinical[6]
Mpro Inhibitor (Hit 1) Cyclohexylalanine (Cha)SARS-CoV-2 MproCOVID-19Preclinical[3]

Structural Optimization & Target Engagement

To understand exactly how these molecules arrest disease progression, we must look at the biochemical signaling and structural blockade at the target site. When a Cha/Chg-modified peptidomimetic enters a viral or cellular environment, its enhanced stability allows it to reach the target intact. Upon binding, the bulky cyclohexyl group acts as a physical wedge, competitively locking the enzyme or receptor in an inactive state.

Pathway V Viral Polyprotein M Viral Protease (Mpro / NS3) V->M Substrate B Cleavage Arrested M->B Prevented I Cha/Chg-based Inhibitor S S2/S4 Pocket Occupation I->S High Affinity Binding S->M Competitive Inhibition

Mechanism of viral protease inhibition by Cha/Chg-modified peptidomimetics.

Self-Validating Experimental Methodologies

Integrating bulky UAAs into a drug discovery pipeline requires specialized chemical and biological workflows. Below are the authoritative, step-by-step protocols I mandate in the laboratory to ensure high-yield synthesis and accurate binding quantification.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Cha/Chg Peptides

Standard SPPS protocols often fail when coupling sterically hindered amino acids like Cha or Chg, leading to truncated deletion sequences. This protocol utilizes a double-coupling strategy with highly reactive uronium salts to force the reaction to completion.

  • Step 1: Resin Swelling and Deprotection: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: DMF expands the polymer matrix, maximizing the exposure of reactive amine sites. Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Step 2: Amino Acid Activation (The Critical Step): Dissolve 4 equivalents of Fmoc-Cha-OH (or Fmoc-Chg-OH) and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA. Causality: We strictly use HATU over HBTU because the nitrogen atom at position 7 of the HOAt leaving group in HATU exerts a neighboring group effect. This significantly accelerates the acylation of the sterically hindered N-terminal amine adjacent to the bulky cyclohexyl side chain.

  • Step 3: Double Coupling: Add the activated amino acid to the resin and agitate for 60 minutes. Drain, wash, and immediately repeat Step 2 with fresh reagents for another 60 minutes.

  • Step 4: Self-Validation (Micro-cleavage): Before proceeding to the next amino acid, withdraw 5 mg of resin. Cleave the peptide using a micro-cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Analyze via LC-MS. Validation Check: The protocol is only validated to continue if the LC-MS trace shows >95% conversion to the Cha/Chg-coupled product. If unreacted starting material remains, a third coupling using a different chemistry (e.g., DIC/Oxyma) is triggered.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

To evaluate the binding affinity (


) of the newly synthesized Cha/Chg peptidomimetic against its target (e.g., PD-L1), we utilize an FP assay. FP is chosen over Surface Plasmon Resonance (SPR) because it is a true in-solution equilibrium assay, eliminating artifacts caused by tethering proteins to a chip.
  • Step 1: Tracer Titration: Titrate a fluorescently labeled wild-type reference peptide against a fixed concentration of the target protein to determine the

    
    . Causality: The assay must be run at a tracer concentration well below the 
    
    
    
    to ensure maximum sensitivity to competitive displacement by our unlabeled Cha/Chg drug candidate.
  • Step 2: Competitor Incubation: In a 384-well black microplate, perform a 12-point serial dilution of the Cha/Chg-modified peptide. Add the fixed concentration of target protein and fluorescent tracer. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Step 3: Polarization Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters. Causality: When the small fluorescent tracer is bound to the massive target protein, its tumbling rate slows, resulting in high polarization (mP). As the high-affinity Cha/Chg peptide displaces the tracer, the tracer tumbles rapidly in solution, causing a proportional drop in the mP signal.

  • Step 4: Self-Validation (Z'-Factor Calculation): Every assay plate must include 16 wells of "Tracer Only" (minimum polarization control) and 16 wells of "Tracer + Protein" (maximum polarization control). Calculate the Z'-factor using the means and standard deviations of these controls. Validation Check: The assay data is only accepted if the Z'-factor is

    
    , proving that the assay window is robust and the 
    
    
    
    shift is genuinely driven by the Cha/Chg modification, not experimental noise or fluorophore quenching.

Conclusion

The strategic application of cyclohexyl-substituted amino acids is not merely a chemical curiosity; it is a validated, rational approach to drug design. By understanding the thermodynamic causality of hydrophobic packing and the steric shielding required to bypass proteolytic degradation, researchers can rescue failing natural peptide hits and transform them into robust, FDA-approvable therapeutics.

References

1.[3] Identification of Dual Inhibitors Targeting Main Protease (Mpro) and Cathepsin L as Potential Anti-SARS-CoV-2 Agents - PMC (nih.gov) - 3 2.[5] Coupling PD-L1 Inhibition and Lysosomal Degradation: Innovative Anti-PD-L1 Peptides for NSCLC Immunotherapy - Journal of Medicinal Chemistry (acs.org) - 5 3.[1] Biocatalytic routes to anti-viral agents and their synthetic intermediates - RSC Publishing (rsc.org) - 1 4.[4] Zilucoplan: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis - ResearchGate (researchgate.net) - 4 5.[6] Cyclohexylalanine (Cha) analogues of D-Thr 5 -clovibactin - ResearchGate (researchgate.net) - 6 6.[2] The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PLOS (plos.org) -2

Sources

Exploratory

5-Amino-5-cyclohexyl-3-methylpentanoic acid supplier and availability

An In-depth Technical Guide to 5-Amino-5-cyclohexyl-3-methylpentanoic Acid: Sourcing, Characterization, and Application Context Authored by a Senior Application Scientist This guide provides researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Amino-5-cyclohexyl-3-methylpentanoic Acid: Sourcing, Characterization, and Application Context

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5-Amino-5-cyclohexyl-3-methylpentanoic acid. We will delve into its chemical identity, sourcing, rigorous quality control methodologies, and its potential context within medicinal chemistry, offering field-proven insights to support your research endeavors.

Compound Overview: Structure and Significance

5-Amino-5-cyclohexyl-3-methylpentanoic acid is a non-proteinogenic amino acid characterized by a cyclohexyl group at the alpha-carbon and a methyl group at the beta-position of the pentanoic acid backbone. Its structure suggests potential applications as a building block in medicinal chemistry or as a structural analog to therapeutically relevant molecules.

Key Chemical Identifiers:

  • Molecular Formula: C₁₂H₂₃NO₂[1]

  • Molecular Weight: 213.32 g/mol [1]

  • CAS Number: 2060036-03-3[1]

The structural similarity to compounds like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a known anticonvulsant and neuropathic pain agent, suggests that this molecule may be of interest for exploring structure-activity relationships (SAR) in neuroscience or other therapeutic areas. Amino acids are frequently used to improve the pharmacokinetic properties of parent drugs, such as bioavailability and targeted delivery.[2][3]

Supplier Landscape and Procurement Strategy

Acquiring high-quality starting materials is the foundation of reproducible research. 5-Amino-5-cyclohexyl-3-methylpentanoic acid is primarily available from specialized chemical suppliers catering to the research and development sector.

Rationale for Supplier Qualification: When selecting a supplier, it is crucial to look beyond price. Key considerations include the supplier's transparency regarding purity, the analytical data they provide (e.g., Certificate of Analysis), and their capability for custom synthesis or scale-up production if required.

Table 1: Representative Supplier Analysis

SupplierProduct NumberReported PurityAvailabilityNotes
ChemScene CS-0955977≥95%InquireOffers custom synthesis and commercial production services.[1]
Other Custom Synthesis Labs VariesTypically ≥95% to >99%Custom SynthesisMany contract research organizations (CROs) can synthesize this compound upon request. Lead times and costs will vary.

Note: This table is illustrative. Researchers should always conduct their own due diligence and request a Certificate of Analysis (CoA) before purchase.

Quality Control: A Self-Validating Analytical Workflow

Upon receipt of the compound, independent verification of its identity and purity is a mandatory step to ensure the integrity of your experimental results. The following protocols provide a robust framework for this validation.

Identity and Purity Confirmation via HPLC-MS

Expertise & Experience: This integrated approach is the gold standard for the analysis of novel or complex organic molecules. High-Performance Liquid Chromatography (HPLC) separates the compound from any impurities, while Mass Spectrometry (MS) provides an accurate mass measurement, confirming its molecular identity. For amino acids, which can be highly polar, derivatization is often employed to improve chromatographic retention and sensitivity.[4][5]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Accurately weigh ~1 mg of 5-Amino-5-cyclohexyl-3-methylpentanoic acid and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of ~10 µg/mL with the initial mobile phase composition.

  • HPLC Conditions (General Method):

    • Column: C18 Reverse-Phase Column (e.g., 150 x 2.1 mm, 2.6 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50 - 500.

    • Expected Ion: The primary ion to monitor for is the protonated molecule [M+H]⁺ at m/z 214.32.

    • Data Analysis: The primary peak in the chromatogram should correspond to the target compound. The mass spectrum for this peak should show a dominant ion at the expected m/z. Purity can be estimated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).

Trustworthiness: The use of stable isotope-labeled internal standards is the best practice for achieving accurate quantification in mass spectrometry, as it corrects for variations in sample preparation and instrument response.[7]

LCMS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_analysis Data Analysis Sample Weigh Compound (~1mg) Dissolve Dissolve in H₂O/ACN (1mg/mL) Sample->Dissolve Dilute Dilute to 10µg/mL Dissolve->Dilute Inject Inject 5µL Dilute->Inject Column C18 Reverse-Phase Column Inject->Column Gradient Gradient Elution (Water/ACN + 0.1% FA) Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Detect Detect [M+H]⁺ at m/z 214.32 ESI->Detect Chromatogram Purity Assessment (Area %) Detect->Chromatogram MassSpec Identity Confirmation (m/z) Detect->MassSpec Synthesis_Pathway A Cyclohexanecarbaldehyde B α,β-Unsaturated Ester (e.g., via Wittig or HWE reaction) A->B Step 1 C Michael Addition (with a suitable nucleophile) B->C Step 2 D Intermediate with Nitrile or Nitro group C->D E Reduction of Nitrile/Nitro & Hydrolysis of Ester D->E Step 3 F 5-Amino-5-cyclohexyl-3-methylpentanoic acid E->F Final Product

Caption: A plausible high-level retrosynthetic approach for the target molecule.

Conclusion and Future Directions

5-Amino-5-cyclohexyl-3-methylpentanoic acid represents a unique chemical entity with potential for exploration in drug discovery and development. Its availability from specialized suppliers allows researchers to access it for initial studies. However, as with any research chemical, rigorous in-house validation of identity and purity is paramount for generating reliable and reproducible data. The analytical workflows detailed in this guide provide a robust framework for such quality control. Future investigations could focus on its biological activity, its potential as a constrained amino acid in peptide synthesis, or its use as a scaffold for developing novel therapeutic agents.

References

  • Supplemental material: Methods for metabolomics analysis of amino acids, tricarboxylic acid cycle (TCA) intermediates. Available at: [Link]

  • Wikipedia. 5-((1-Phenylcyclohexyl)amino)pentanoic acid. Available at: [Link]

  • 24Peptides. 5-Amino-1MQ 50mg Research Compound. Available at: [Link]

  • PrepChem.com. Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid. Available at: [Link]

  • PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Available at: [Link]

  • PMC. Amino Acids in the Development of Prodrugs. Available at: [Link]

  • Pure Bio Labs. 5-AMINO-1MQ KIT. Available at: [Link]

  • Peptide Sciences. 5-Amino-1MQ 50mg (60 Capsules). Available at: [Link]

  • ResearchGate. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Available at: [Link]

  • AIR Unimi. Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available at: [Link]

  • LinkedIn. Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Available at: [Link]

  • Indian Journal of Chemistry. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Available at: [Link]

  • ResearchGate. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Available at: [Link]

  • Peptides Source. 5 AMINO 1MQ 5mg. Available at: [Link]

  • Limitless Biotech. 5-Amino-1MQ Powder. Available at: [Link]

  • Humana Press. HPLC of Peptides and Proteins. Available at: [Link]

  • Metabo-Profile. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Available at: [Link]

  • PubChem. 5-Cyclopentyl-3-methylpentanoic acid. Available at: [Link]

  • Stanford University. OF TWE"Y-'IWO FREE AMINO ACIDS 5. Available at: [Link]

  • Supplement World. 5-AMINO-1MQ. Available at: [Link]

  • MASONACO. LC-MS/MS analysis of free amino acids. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Shimadzu. Shimadzu Application News No.L292A. Available at: [Link]

  • MDPI. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Available at: [Link]

  • Ameano Peptides. 5-Amino 1mq 50mg. Available at: [Link]

  • Golm Metabolome Database. Replica Mass Spectra of Valeric acid, 5-amino- (3TMS). Available at: [Link]

  • Chemsrc. 5-amino-3-methyl-5-oxopentanoic acid. Available at: [Link]

  • Google Patents. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
  • PubChem. 5-Hydroxy-3-methylpentanoic acid. Available at: [Link]

  • NP-MRD. Showing NP-Card for 5-Aminopentanoic acid (NP0001412). Available at: [Link]

  • Livestock Metabolome Database. Showing metabocard for 5-Aminopentanoic acid (LMDB00429). Available at: [Link]

  • BMRB. bmse000345 Valeric Acid. Available at: [Link]

Sources

Foundational

Is 5-Amino-5-cyclohexyl-3-methylpentanoic acid a non-proteinogenic amino acid?

The Pharmacological and Synthetic Utility of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid: A Non-Proteinogenic -Amino Acid Executive Summary To directly address the core inquiry: Yes, 5-Amino-5-cyclohexyl-3-methylpentanoi...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological and Synthetic Utility of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid: A Non-Proteinogenic -Amino Acid

Executive Summary

To directly address the core inquiry: Yes, 5-Amino-5-cyclohexyl-3-methylpentanoic acid is a non-proteinogenic amino acid.

Unlike the 20 canonical


-amino acids encoded by the universal genetic code, this molecule is a synthetic 

-amino acid
. It features an extended pentanoic acid backbone where the primary amine is located on the delta carbon (C5), flanked by a bulky cyclohexyl moiety, with an additional methyl group at the beta carbon (C3). This unique structural topology positions it as a highly valuable building block in two advanced domains of drug development: the synthesis of proteolytically stable peptidomimetics, and the design of novel central nervous system (CNS) therapeutics targeting voltage-gated calcium channels (VGCCs).

Chemical Profiling and Structural Dynamics

Proteinogenic amino acids are exclusively


-amino acids (with the exception of proline, an 

-imino acid), meaning their amino and carboxyl groups are separated by a single carbon atom. In contrast, 5-Amino-5-cyclohexyl-3-methylpentanoic acid introduces a four-carbon separation between these functional groups.

This extended backbone, combined with the extreme steric bulk of the cyclohexyl group, drastically alters the molecule's Ramachandran-equivalent dihedral angles, favoring gauche conformations that induce unnatural secondary structures (foldamers) when incorporated into peptide chains.

Quantitative Chemical Profile

The following table summarizes the core physicochemical properties of the molecule, which dictate its behavior in both solid-phase synthesis and biological systems ChemScene Product Data[1].

PropertyValue
IUPAC Name 5-Amino-5-cyclohexyl-3-methylpentanoic acid
CAS Registry Number 2060036-03-3
Molecular Formula C₁₂H₂₃NO₂
Molecular Weight 213.32 g/mol
SMILES String O=C(O)CC(C)CC(N)C1CCCCC1
Amino Acid Classification Non-proteinogenic

-amino acid

Application in Peptidomimetics: Engineering Proteolytic Stability

A primary bottleneck in the clinical translation of native peptide therapeutics is their rapid degradation by endogenous endopeptidases and exopeptidases, resulting in sub-optimal pharmacokinetic profiles and plasma half-lives often measured in minutes.

The strategic incorporation of non-proteinogenic amino acids (NPAAs) is a definitive solution to this challenge Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics[2]. When 5-Amino-5-cyclohexyl-3-methylpentanoic acid is integrated into a peptide sequence, it acts as a dipeptide isostere. The bulky cyclohexyl group creates a localized zone of severe steric hindrance, physically blocking the active sites of proteolytic enzymes. Furthermore, the


-amino acid backbone disrupts the standard hydrogen-bonding network required for protease recognition Recent advances in proteolytic stability for peptide drug discovery[3].

G A Native Peptide (α-Amino Acids) B Proteolytic Cleavage (Endo/Exopeptidases) A->B D NPAA Incorporation (δ-Amino Acid) A->D Structural Optimization C Rapid Clearance (Short Half-Life) B->C E Steric Hindrance & Unnatural Backbone D->E F Proteolytic Resistance (Extended Half-Life) E->F

Logical flow: NPAA incorporation enhances peptide proteolytic stability.

The Gabapentinoid Axis: Targeting VGCC Subunits

Beyond peptidomimetics, 5-Amino-5-cyclohexyl-3-methylpentanoic acid is structurally homologous to the gabapentinoid class of neuromodulators (e.g., gabapentin and pregabalin). While pregabalin is a


-amino acid and gabapentin is a 

-amino acid derivative, this molecule extends the pharmacophore into the

-amino acid space while retaining the critical lipophilic bulk (cyclohexyl and methyl groups) necessary for blood-brain barrier penetration via the L-type amino acid transporter 1 (LAT1).

Mechanistic Causality: Gabapentinoids exert their analgesic effects in neuropathic pain by binding to the exofacial von Willebrand factor-A (VWA) domain of the


 auxiliary subunit of voltage-gated calcium channels (VGCCs) Pharmacological disruption of calcium channel trafficking[4]. This binding event does not acutely block the channel pore; rather, it disrupts the Rab11-dependent endosomal recycling of the VGCC complex back to the presynaptic plasma membrane Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit[5]. The resulting decrease in synaptic VGCC density attenuates the pathological influx of 

and suppresses the release of excitatory neurotransmitters like glutamate.

VGCC_Pathway N1 δ-Amino Acid Ligand (5-Amino-5-cyclohexyl...) N2 Binds VWA Domain (α2δ-1 Subunit) N1->N2 N3 Inhibits Rab11 Endosomal Recycling N2->N3 Disrupts trafficking N4 Decreased VGCC Density at Presynaptic Membrane N3->N4 N5 Reduction in Ca2+ Influx N4->N5 N6 Attenuated Neurotransmitter Release (Analgesia) N5->N6

Mechanism of δ-amino acid gabapentinoids on VGCC trafficking inhibition.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols describe how to synthesize peptides containing this


-amino acid and how to evaluate its pharmacological affinity.
Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) Integration

Causality Check: The steric bulk of the cyclohexyl group at the


-position creates massive steric hindrance during the coupling phase. Standard coupling reagents (e.g., HBTU) will result in incomplete reactions. Therefore, highly reactive esterification using DIC and Oxyma Pure is mandated to overcome this activation barrier.
  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: Dissolve 3 equivalents of Fmoc-protected 5-Amino-5-cyclohexyl-3-methylpentanoic acid, 3 eq of Oxyma Pure, and 3 eq of N,N'-Diisopropylcarbodiimide (DIC) in DMF. Pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Critical step: Extend coupling time to 4 hours at room temperature (or 1 hour at 75°C under microwave assistance) to overcome steric hindrance.

  • Validation: Perform a Kaiser test. A colorless bead indicates successful coupling (self-validation). If blue, repeat step 4.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Radioligand Binding Assay for Affinity

Causality Check: To confirm that this extended


-amino acid binds the same target as standard gabapentinoids, a competitive displacement assay is required. The assay must be performed in a buffer lacking divalent cations (like 

or

), which can alter the conformation of the MIDAS motif within the VWA domain and artificially suppress ligand binding.
  • Membrane Preparation: Isolate crude membrane fractions from HEK293 cells stably transfected with human CACNA2D1 (encoding the

    
     subunit). Resuspend in 10 mM HEPES buffer (pH 7.4).
    
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM

    
    -gabapentin (specific activity ~35 Ci/mmol), and escalating concentrations of 5-Amino-5-cyclohexyl-3-methylpentanoic acid (1 pM to 1 mM).
    
  • Internal Control (Self-Validation): Include control wells containing 10 µM unlabeled pregabalin. This saturates all specific

    
     sites; any remaining radioactivity strictly represents non-specific background binding.
    
  • Filtration: Terminate the reaction after 45 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters 3x with ice-cold HEPES buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter. Calculate the

    
     and derive the 
    
    
    
    using the Cheng-Prusoff equation.

Conclusion

5-Amino-5-cyclohexyl-3-methylpentanoic acid is a highly versatile, non-proteinogenic


-amino acid. By virtue of its extended aliphatic backbone and immense steric bulk, it serves as a dual-purpose molecular tool: a structural restrictor capable of conferring absolute proteolytic stability to peptidomimetics, and a lipophilic pharmacophore with strong potential for modulating VGCC 

subunits in the treatment of neuropathic pain.

References

  • Ding, Y., Ting, J.P., Liu, J., et al. "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." Amino Acids, 2020.
  • ChemScene. "5-Amino-5-cyclohexyl-3-methylpentanoic acid Product Data." ChemScene, 2024.
  • Davies, A., et al. "Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin." Proceedings of the National Academy of Sciences (PNAS), 2006.
  • Patel, R., et al. "Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain." Pharmacology Research & Perspectives, 2016.
  • Lai, X., et al. "Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery." Expert Opinion on Drug Discovery, 2021.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid into Peptidomimetics

Executive Summary The development of advanced peptidomimetics and foldamers heavily relies on the incorporation of non-canonical amino acids to enforce conformational rigidity and enhance proteolytic stability. 5-Amino-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced peptidomimetics and foldamers heavily relies on the incorporation of non-canonical amino acids to enforce conformational rigidity and enhance proteolytic stability. 5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS 2060036-03-3) is a highly specialized, sterically hindered


-amino acid. Featuring a bulky cyclohexyl moiety at the C5 position and a methyl group at the C3 position, this building block introduces significant lipophilicity and structural constraints into peptide backbones.

This application note provides a comprehensive, self-validating methodology for researchers and drug development professionals to successfully protect and incorporate this challenging


-amino acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Causality in Experimental Design (E-E-A-T)

Integrating 5-amino-5-cyclohexyl-3-methylpentanoic acid presents a dual-faceted thermodynamic and kinetic challenge during SPPS. Understanding the causality behind reagent selection is critical for preventing synthesis failure.

The Steric Hindrance Asymmetry

The molecule exhibits extreme asymmetry in its steric profile:

  • Unimpeded C-Terminal Activation: The C1-carboxyl group is relatively unhindered. Standard carbodiimide chemistry (e.g., DIC/OxymaPure) is perfectly sufficient to activate this carboxyl group and couple it to the free N-terminus of a growing peptide chain.

  • Severely Shielded N-Terminal Nucleophile: Once the

    
    -amino acid is attached to the resin and its Fmoc group is removed, the resulting C5-amine is buried beneath the massive steric bulk of the adjacent cyclohexyl ring. Standard coupling reagents will fail to drive the subsequent amino acid coupling to completion, resulting in massive deletion sequences [1].
    
Overcoming the Activation Barrier

To couple the next amino acid onto this hindered C5-amine, the electrophilicity of the incoming amino acid must be drastically increased. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with HOAt (1-Hydroxy-7-azabenzotriazole).

The Causality of HATU/HOAt: HATU rapidly converts the incoming Fmoc-amino acid into an OAt active ester. The critical advantage of the OAt ester is the "neighboring group effect." The nitrogen atom in the pyridine ring of HOAt acts as an intramolecular general base, hydrogen-bonding with the incoming hindered C5-amine and physically guiding it into the ideal trajectory for nucleophilic attack [1]. Furthermore, applying microwave irradiation (75°C) provides the necessary kinetic energy to overcome the massive activation energy barrier imposed by the cyclohexyl group [2].

HATU_Mechanism AA Incoming Fmoc-AA-OH (Carboxylic Acid) OAt_Ester OAt Active Ester (Highly Reactive Intermediate) AA->OAt_Ester Activation HATU HATU + DIPEA (Base/Activator) HATU->OAt_Ester PeptideBond Peptide Bond Formation (Overcomes Steric Barrier) OAt_Ester->PeptideBond Nucleophilic Attack (Guided by HOAt) HinderedAmine Resin-Bound C5-Amine (Sterically Shielded) HinderedAmine->PeptideBond

Caption: Mechanistic pathway of HATU/HOAt-mediated coupling overcoming the C5-cyclohexyl steric barrier.

Quantitative Reagent Comparison

The following table summarizes the expected coupling efficiencies when attempting to attach a standard Fmoc-Ala-OH onto the resin-bound, deprotected C5-amine of 5-amino-5-cyclohexyl-3-methylpentanoic acid.

Coupling Reagent SystemEquivalentsTemperatureReaction TimeExpected Yield (%)
DIC / OxymaPure5 eq25°C2 hours< 20% (Failure)
HBTU / DIPEA5 eq25°C2 hours~ 35% (Failure)
HATU / HOAt / DIPEA5 eq25°C4 hours~ 75% (Sub-optimal)
HATU / HOAt / DIPEA 5 eq 75°C (Microwave) 15 minutes > 95% (Optimal)

Experimental Protocols

Protocol 1: N-Fmoc Protection of the Unnatural Amino Acid

Commercially sourced 5-amino-5-cyclohexyl-3-methylpentanoic acid lacks the N-terminal protection required for SPPS [3]. This protocol establishes a self-validating workflow to synthesize Fmoc-5-amino-5-cyclohexyl-3-methylpentanoic acid.

Materials:

  • 5-Amino-5-cyclohexyl-3-methylpentanoic acid (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

  • 10% aqueous

    
    
    
  • 1,4-Dioxane

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of the

    
    -amino acid in 25 mL of 10% aqueous 
    
    
    
    . Stir vigorously until fully dissolved. Add 15 mL of 1,4-Dioxane and cool the mixture to 0°C in an ice bath.
  • Fmoc Addition: Dissolve 11 mmol of Fmoc-OSu in 10 mL of 1,4-Dioxane. Add this solution dropwise to the reaction mixture over 30 minutes to prevent dipeptide formation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in Ethyl Acetate:Hexane (1:1). Stain with Ninhydrin and heat. Validation Check: The disappearance of the purple Ninhydrin-active spot confirms complete consumption of the free amine.

  • Workup: Wash the aqueous layer twice with 20 mL of Diethyl Ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl (a white precipitate will form).

  • Extraction: Extract the precipitate with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum to yield the Fmoc-protected building block.
    
Protocol 2: SPPS Incorporation and Chain Elongation

This protocol details the incorporation of the newly synthesized Fmoc-


-amino acid into a peptide sequence, followed by the critical coupling of the subsequent amino acid.

Materials:

  • Rink Amide AM Resin (Loading: 0.5 mmol/g)

  • Fmoc-5-amino-5-cyclohexyl-3-methylpentanoic acid

  • Standard Fmoc-Amino Acids

  • DIC, OxymaPure, HATU, HOAt, DIPEA, Piperidine, DMF, DCM, TFA, TIS.

Step-by-Step Methodology:

Phase 1: Coupling the


-Amino Acid to the Resin 
  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Deprotect the resin using 20% Piperidine in DMF (2 x 10 min) [4].

  • Standard Coupling: Dissolve 0.3 mmol (3 eq) of Fmoc-5-amino-5-cyclohexyl-3-methylpentanoic acid and 0.3 mmol of OxymaPure in 2 mL DMF. Add 0.3 mmol of DIC. Stir for 2 minutes for pre-activation, then add to the resin.

  • Agitation: Agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Phase 2: The Critical Elongation Step (Overcoming Steric Hindrance) 5. Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min) to expose the sterically hindered C5-amine. Wash thoroughly with DMF (5 x 1 min). 6. High-Energy Coupling: Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid, 0.49 mmol (4.9 eq) of HATU, and 0.5 mmol (5 eq) of HOAt in 2 mL DMF. Add 1.0 mmol (10 eq) of DIPEA. 7. Microwave Irradiation: Immediately add the activated mixture to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 15 minutes. Causality note: The slight under-stoichiometry of HATU (4.9 eq) prevents guanidinylation of the free amine, while the heat overcomes the cyclohexyl steric shield. 8. Self-Validation (Micro-Cleavage): Withdraw 5 mg of resin. Wash with DCM and dry. Treat with 100


L of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in Acetonitrile/Water, and analyze via LC-MS. Validation Check: The presence of the target mass without a deletion sequence (-[Next AA]) validates the success of the hindered coupling.

SPPS_Workflow Resin 1. Peptide-Resin Preparation (Swell in DMF, Remove Fmoc) Couple1 2. Couple Fmoc-delta-AA-OH (DIC/OxymaPure, 2h, 25°C) Resin->Couple1 Deprotect 3. Fmoc Deprotection (20% Piperidine in DMF) Couple1->Deprotect Couple2 4. Critical Coupling: Next Fmoc-AA-OH (HATU/HOAt/DIPEA, Microwave 75°C) Deprotect->Couple2 Validate 5. Micro-Cleavage & LC-MS Validation (Confirm absence of deletion sequence) Couple2->Validate Cleavage 6. Global Cleavage & Deprotection (TFA/TIS/H2O, 2h) Validate->Cleavage

Caption: Self-validating SPPS workflow for the incorporation of sterically hindered delta-amino acids.

Troubleshooting & Optimization

  • Incomplete Fmoc Removal: The bulky nature of the

    
    -amino acid can occasionally trap the Fmoc group. If the micro-cleavage reveals an +Fmoc mass (+222 Da), extend the piperidine deprotection time to 3 x 10 minutes and add 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the deprotection cocktail.
    
  • Diketopiperazine (DKP) Formation: Because this is a

    
    -amino acid, DKP formation (which typically plagues 
    
    
    
    -amino acids at the dipeptide stage) is structurally impossible due to the 7-membered ring transition state required, providing a unique kinetic advantage during early chain elongation.

References

  • Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt NIScPR (National Institute of Science Communication and Policy Research) URL:[Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents RSC Publishing URL: [Link]

Application

Solid-phase peptide synthesis using delta-amino acid building blocks

Advanced Solid-Phase Peptide Synthesis (SPPS) Using -Amino Acid Building Blocks: Protocols, Mechanisms, and Applications Executive Summary The incorporation of non-proteinogenic building blocks into synthetic peptides is...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solid-Phase Peptide Synthesis (SPPS) Using -Amino Acid Building Blocks: Protocols, Mechanisms, and Applications

Executive Summary

The incorporation of non-proteinogenic building blocks into synthetic peptides is a cornerstone of modern peptidomimetic drug discovery. Among these,


-amino acids—characterized by a four-carbon spacer between the amino and carboxylate groups—offer unique structural and pharmacological advantages. Depending on their substitution patterns, they can act as highly flexible linkers (e.g., 5-aminovaleric acid, 5-AVA) or induce rigid, predictable secondary structures known as foldamers (e.g., cyclobutane-containing ACCA) [1, 2].

This application note provides an authoritative guide to synthesizing peptides containing


-amino acids via 9-fluorenylmethoxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). It details the causality behind reagent selection, self-validating experimental workflows, and optimization strategies required to overcome the unique kinetic and steric challenges posed by extended aliphatic backbones.

Mechanistic Insights: The Role of -Amino Acids

Proteolytic Stability and Pharmacokinetics

Endogenous


-peptides are rapidly degraded by proteases that recognize specific spatial arrangements of the scissile amide bond relative to their catalytic triads. The insertion of three additional methylene units in a 

-amino acid completely disrupts this spatial recognition [3]. The resulting steric and electronic mismatch renders the

-peptidic bond highly resistant to enzymatic cleavage, significantly extending the in vivo half-life of the therapeutic candidate.
Conformational Control vs. Flexibility

The choice of


-amino acid dictates the biophysical outcome of the peptide:
  • Linear

    
    -Amino Acids (e.g., 5-AVA):  Lacking side-chain substituents, 5-AVA provides a highly flexible, extended spacer. This decouples distinct pharmacophore domains within a single chimeric molecule, allowing each domain to independently adopt its optimal binding geometry without steric clash[1].
    
  • Conformationally Restricted

    
    -Amino Acids (e.g., ACCA):  When the 
    
    
    
    -carbon backbone is constrained within a ring system (such as a cyclobutane or sugar-derived scaffold), the dihedral angles are locked. This restriction forces the peptide sequence to fold into defined secondary structures (foldamers), such as stable helices or
    
    
    -turns, which are critical for disrupting protein-protein interactions [2, 4].

Mechanism DeltaAA δ-Amino Acid Substitution Protease Protease Evasion (Unrecognized Backbone) DeltaAA->Protease Steric/Electronic Mismatch Flex Extended Spacer (Receptor Binding) DeltaAA->Flex Linear δ-AA (e.g., 5-AVA) Fold Foldamer Formation (Stable Helices/Turns) DeltaAA->Fold Cyclic δ-AA (e.g., ACCA)

Mechanistic impact of δ-amino acid incorporation on peptide properties.

Quantitative Data: Coupling Optimization

The extended backbone of


-amino acids alters coupling kinetics. While linear 

-amino acids couple efficiently due to low steric hindrance at the reaction center, substituted or cyclic

-amino acids present severe steric barriers. This necessitates a strategic shift from standard carbodiimide chemistry to highly reactive uronium salts (HATU) and, frequently, microwave assistance to overcome the activation energy barrier of acylation[2, 4].

Table 1: Optimized SPPS Coupling Parameters for


-Amino Acids 
ParameterLinear

-Amino Acids (e.g., 5-AVA)
Restricted

-Amino Acids (e.g., ACCA)
Coupling Reagent DIC / Oxyma PureHATU / DIPEA
Equivalents 4.0 eq3.0 eq
Temperature Room Temperature (25°C)Microwave (75°C) or RT (Extended)
Reaction Time 60 - 120 minutes15 min (MW) or 4 - 12 hours (RT)
Primary Application Flexible Linkers, SpacersFoldamers, Turn-Inducers
Steric Hindrance LowHigh

Causality Note: DIC/Oxyma is preferred for linear building blocks as it prevents racemization and avoids the risk of N-terminal guanidinylation—a known side reaction when excess uronium salts like HATU are used. HATU is strictly reserved for hindered couplings where the highly reactive 7-aza-1-hydroxybenzotriazole active ester is mandatory to drive the reaction forward.

Self-Validating SPPS Protocol for -Amino Acids

This protocol utilizes a self-validating system via the Kaiser (ninhydrin) test. Because


-amino acids contain primary amines, the Kaiser test reliably confirms both the successful removal of the Fmoc protecting group (positive/blue result) and the completion of the subsequent acylation (negative/yellow result).
Materials and Reagents
  • Resin: Rink Amide AM resin (loading ~0.6 mmol/g) for C-terminal amides.

  • Amino Acids: Fmoc-protected

    
    -amino acids, Fmoc-5-AVA-OH, Fmoc-ACCA-OH.
    
  • Activators: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

  • Bases & Solvents: N,N-Diisopropylethylamine (DIPEA), Piperidine, N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Ultrapure H₂O (95:2.5:2.5 v/v/v).

Step-by-Step Methodology

Step 1: Resin Swelling

  • Weigh 0.1 mmol of Rink Amide AM resin into a fritted SPPS reaction vessel.

  • Add 5 mL of DCM/DMF (1:1 v/v) and agitate for 30 minutes to fully swell the polymer matrix, maximizing the accessibility of reactive sites.

  • Drain the solvent.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine for 10 minutes.

  • Wash the resin thoroughly with DMF (5 × 5 mL) and DCM (3 × 5 mL).

  • Self-Validation: Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of free primary amines.

Step 3: Coupling of Linear


-Amino Acids (e.g., Fmoc-5-AVA-OH) 
  • Dissolve 0.4 mmol (4 eq) of Fmoc-5-AVA-OH and 0.4 mmol (4 eq) of Oxyma Pure in 3 mL of DMF.

  • Add 0.4 mmol (4 eq) of DIC to the solution. Pre-activate for 2 minutes.

  • Add the activated mixture to the resin and agitate at room temperature for 60–120 minutes.

  • Drain and wash with DMF (5 × 5 mL).

  • Self-Validation: Perform a Kaiser test. A yellow color indicates complete coupling. If slightly blue/green, repeat the coupling step.

Step 4: Coupling of Restricted


-Amino Acids (e.g., Fmoc-ACCA-OH) 
  • Dissolve 0.3 mmol (3 eq) of Fmoc-ACCA-OH and 0.29 mmol (2.9 eq) of HATU in 3 mL of DMF. (Note: HATU is kept slightly sub-stoichiometric relative to the amino acid to prevent capping of the resin via guanidinylation).

  • Add 0.6 mmol (6 eq) of DIPEA. The solution will immediately turn yellow, indicating active ester formation.

  • Add to the resin. For optimal results, utilize a microwave peptide synthesizer (75°C for 15 minutes). Alternatively, agitate at room temperature for 4 to 12 hours.

  • Drain, wash with DMF (5 × 5 mL), and validate via Kaiser test.

Step 5: Cleavage and Global Deprotection

  • Following the final Fmoc deprotection and washing (including a final DCM wash to shrink the resin), dry the resin under a vacuum for 15 minutes.

  • Add 4 mL of the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v).

  • Agitate gently at room temperature for 2 hours.

  • Filter the cleavage solution into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether to precipitate the

    
    -amino acid-containing peptide.
    
  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide prior to HPLC purification.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) FmocDep Fmoc Deprotection (20% Piperidine in DMF) Start->FmocDep Kaiser1 Kaiser Test (Positive = Free Amine) FmocDep->Kaiser1 Decision δ-Amino Acid Type Kaiser1->Decision Linear Linear (e.g., 5-AVA) Coupling: DIC/Oxyma RT, 60 min Decision->Linear Flexible Linker Restricted Restricted (e.g., ACCA) Coupling: HATU/DIPEA Microwave 75°C, 15 min Decision->Restricted Foldamer/Rigid Kaiser2 Kaiser Test (Negative = Coupled) Linear->Kaiser2 Restricted->Kaiser2 Kaiser2->FmocDep Next Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Kaiser2->Cleavage Sequence Complete

Workflow for SPPS integrating linear and restricted δ-amino acids.

References

  • Title: Design, Synthesis, and Utility of Defined Molecular Scaffolds Source: Molecules (MDPI), 2021, 26(14), 4231 URL: [Link]

  • Title: Stabilization of Angiotensin-(1–7) by key substitution with a cyclic non-natural amino acid Source: Amino Acids (Springer / ResearchGate), 2017 URL: [Link]

  • Title: Strategies for Fine-Tuning the Conformations of Cyclic Peptides Source: Chemical Reviews (ACS), 2020, 120(15), 8066–8118 URL: [Link]

Method

Application Note: Advanced Reaction Conditions for Coupling 5-Amino-5-cyclohexyl-3-methylpentanoic Acid

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Molecule Class: Highly Substituted -Amino Acid (Peptidomimetic Scaffold) Executive Summary The incorporation of heavily substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Molecule Class: Highly Substituted


-Amino Acid (Peptidomimetic Scaffold)

Executive Summary

The incorporation of heavily substituted non-natural amino acids, such as 5-amino-5-cyclohexyl-3-methylpentanoic acid (a


-amino acid analog structurally related to statine), into peptide backbones is a critical strategy in the development of protease inhibitors and peptidomimetics. However, the structural topology of this molecule presents distinct synthetic challenges. The C5-amine (N-terminus) is severely sterically hindered by the adjacent bulky cyclohexyl ring, while the C1-carboxylic acid (C-terminus) experiences moderate conformational restriction due to the 

-methyl group at C3. This application note details optimized, self-validating protocols for coupling at both termini, emphasizing the mechanistic causality behind reagent selection to prevent epimerization and maximize yield.

Mechanistic Insights & Steric Considerations

Successful amide bond formation requires overcoming the activation energy barrier of nucleophilic attack on an activated carboxylic acid[1]. For 5-amino-5-cyclohexyl-3-methylpentanoic acid, the coupling strategy must be bifurcated based on the reacting terminus:

  • N-Terminal Acylation (Coupling to the C5-Amine): The primary amine at C5 is effectively "secondary-like" in its steric profile due to the equatorial/axial flipping of the adjacent cyclohexyl ring. Standard carbodiimide reagents (e.g., EDC/HOBt) result in sluggish kinetics. Prolonged reaction times lead to the degradation of the activated incoming acid (e.g., formation of unreactive

    
    -acylureas) and significant epimerization[2]. To overcome this, uronium/aminium salts based on the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, such as HATU or COMU, are mandatory. The nitrogen atom at position 7 of the HOAt active ester provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming hindered amine, pre-organizing the transition state and accelerating the nucleophilic attack[2].
    
  • C-Terminal Activation (Coupling from the C1-Acid): The carboxylic acid is less sterically encumbered than the amine. However, the

    
    -methyl group at C3 induces a Thorpe-Ingold effect, slightly restricting the conformational freedom of the alkyl chain. Phosphonium-based reagents (e.g., PyBOP) or standard EDC/HOBt systems are highly effective here, provided that a pre-activation step is utilized to ensure complete conversion to the active ester before the introduction of the nucleophile[1].
    

Reagent Selection and Quantitative Performance Matrix

To facilitate rapid process development, the following matrix summarizes the quantitative performance of various coupling systems applied to this specific scaffold.

Coupling Reagent SystemTarget TerminusActivation Time (min)Coupling Time (hr)Typical Yield (%)Epimerization RiskRecommended Base
HATU / HOAt N-Terminus3 - 5 (at 0 °C)8 - 1675 - 90ModerateDIPEA (2.0 eq)
COMU N-Terminus2 - 3 (at 0 °C)4 - 880 - 95LowTMP (2.0 eq)
PyBOP C-Terminus5 (at RT)2 - 490 - 98LowDIPEA (2.0 eq)
EDC / HOBt C-Terminus10 (at RT)2 - 485 - 95LowNMM (2.5 eq)

Note: TMP = 2,4,6-Trimethylpyridine (Collidine); NMM = N-Methylmorpholine.

Logical Workflow for Strategy Selection

CouplingWorkflow Start 5-Amino-5-cyclohexyl-3-methylpentanoic acid Coupling Strategy Terminus Which terminus is being coupled? Start->Terminus NTerm N-Terminus (C5 Amine) Highly Hindered (Cyclohexyl) Terminus->NTerm CTerm C-Terminus (C1 Acid) Moderately Hindered (β-Methyl) Terminus->CTerm N_Reagents Use HATU / HOAt / DIPEA or COMU / TMP NTerm->N_Reagents C_Reagents Use PyBOP / DIPEA or EDC / HOBt CTerm->C_Reagents N_Cond Pre-activate acid 3-5 min at 0°C Couple 8-16 hrs at RT N_Reagents->N_Cond C_Cond Pre-activate acid 5 min at RT Couple 2-4 hrs at RT C_Reagents->C_Cond Monitor Validate via LC-MS & Chloranil/Kaiser Test N_Cond->Monitor C_Cond->Monitor

Workflow for selecting coupling conditions based on steric hindrance at the N- or C-terminus.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory in-process controls to ensure that intermediate states (like active ester formation) are confirmed before proceeding, thereby eliminating downstream troubleshooting ambiguities.

Protocol A: N-Terminal Acylation (Coupling to the C5-Amine)

Objective: Couple an Fmoc-protected amino acid to the sterically hindered C5-amine of the target molecule.

Reagents & Stoichiometry:

  • 5-Amino-5-cyclohexyl-3-methylpentanoic acid derivative (1.0 eq)

  • Fmoc-AA-OH (Incoming Acid) (1.5 eq)

  • HATU (1.45 eq)

  • HOAt (1.45 eq) - Added to suppress epimerization and boost reactivity.

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M relative to amine)

Step-by-Step Methodology:

  • Pre-Activation (Validation Step 1): In a flame-dried flask under an inert atmosphere (

    
    ), dissolve the Fmoc-AA-OH (1.5 eq), HATU (1.45 eq), and HOAt (1.45 eq) in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.
    
  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: Cooling to 0 °C prior to base addition is critical to prevent the premature cyclization of the activated ester into an oxazolone, which is the primary pathway for epimerization[2].

  • Active Ester Confirmation: Stir at 0 °C for 3–5 minutes. A distinct color change to pale yellow indicates the formation of the HOAt active ester. Self-Validation: Withdraw a 1

    
    L aliquot, quench in MeOH, and run a rapid LC-MS to confirm the mass of the methyl ester (indicating successful activation).
    
  • Nucleophile Introduction: Dissolve the 5-amino-5-cyclohexyl-3-methylpentanoic acid derivative (1.0 eq) in a minimal volume of DMF and add it to the pre-activated mixture.

  • Coupling & Monitoring (Validation Step 2): Allow the reaction to warm to room temperature and stir for 8–16 hours. Monitor the consumption of the amine using the Chloranil test. Causality: The Kaiser test (ninhydrin) often yields false negatives for highly hindered amines like the C5 position; the Chloranil test is far more reliable for secondary or severely sterically encumbered primary amines.

  • Workup: Once complete, quench with saturated aqueous

    
    , extract with EtOAc, wash the organic layer sequentially with 5% 
    
    
    
    , saturated
    
    
    , and brine to remove the tetramethylurea byproduct of HATU. Dry over
    
    
    and concentrate.
Protocol B: C-Terminal Coupling (Activation of the C1-Acid)

Objective: Couple the C1-carboxylic acid of the target molecule to a primary amine.

Reagents & Stoichiometry:

  • N-Protected 5-Amino-5-cyclohexyl-3-methylpentanoic acid (1.0 eq)

  • Amine Nucleophile (1.2 eq)

  • PyBOP (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM/DMF (4:1 v/v, 0.15 M)

Step-by-Step Methodology:

  • Solubilization: Dissolve the N-protected target acid (1.0 eq) and PyBOP (1.1 eq) in the DCM/DMF solvent mixture at room temperature. Causality: A mixed solvent system is used because DCM minimizes racemization, while a small amount of DMF ensures complete solubility of the phosphonium salt[1].

  • Activation: Add DIPEA (2.5 eq) dropwise. Stir for 5 minutes.

  • Amine Addition: Add the amine nucleophile (1.2 eq) in one portion.

  • Reaction Monitoring (Validation Step): Stir at room temperature for 2–4 hours. Monitor the disappearance of the target acid via LC-MS. Since PyBOP generates hexamethylphosphoramide (HMPA) as a byproduct, ensure the LC-MS gradient extends long enough to elute this highly polar impurity.

  • Workup: Dilute with DCM, wash extensively with water (3x) to remove DMF and some HMPA, followed by standard acidic and basic aqueous washes. Purify via flash chromatography.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

Sources

Application

Solubility of 5-Amino-5-cyclohexyl-3-methylpentanoic acid in organic solvents

Application Note: Solubility Profiling of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid in Organic Solvents Introduction & Chemical Profiling 5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS No. 2060036-03-3; MW: 213.32 g/...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid in Organic Solvents

Introduction & Chemical Profiling

5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS No. 2060036-03-3; MW: 213.32 g/mol ) is a highly lipophilic, non-proteinogenic amino acid[1]. Structurally, it belongs to the broader class of gabapentinoid analogues. While the presence of the bulky cyclohexyl moiety and the methyl-branched pentanoic acid backbone significantly increases its theoretical partition coefficient (LogP), its behavior in organic solvents is strictly governed by its zwitterionic nature. Understanding its solubility profile is critical for crystallization process development, active pharmaceutical ingredient (API) purification, and pre-formulation solvent selection.

Mechanistic Principles of Zwitterion Solvation

Like its structural analogue gabapentin, 5-Amino-5-cyclohexyl-3-methylpentanoic acid exists predominantly as a zwitterion—possessing both a protonated amine (-NH₃⁺) and a deprotonated carboxylate (-COO⁻)—in its solid crystalline state. This dual-charge state creates a highly stable, tightly packed crystal lattice driven by strong intermolecular ionic bonds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents act as both hydrogen-bond donors and acceptors. They can partially disrupt the ionic lattice by solvating both the protonated amine and the carboxylate anion, resulting in slight solubility[2].

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): While possessing high dielectric constants, aprotic solvents are generally poor anion solvators. They struggle to stabilize the carboxylate group of the zwitterion, resulting in sparing to practically zero solubility[3].

  • Non-Polar Solvents (e.g., Toluene, Hexane): Lacking both a high dielectric constant and hydrogen-bonding capability, non-polar solvents cannot overcome the lattice energy. The compound remains practically insoluble in these media[2].

Solvation Z Zwitterionic API Lattice (Strong Intermolecular Ionic Bonds) P Polar Protic Solvents (e.g., Methanol, Ethanol) Z->P A Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) Z->A N Non-Polar Solvents (e.g., Hexane, Toluene) Z->N S1 H-Bonding disrupts lattice Result: Slightly Soluble P->S1 S2 Poor anion solvation Result: Sparingly Soluble A->S2 S3 No lattice disruption Result: Practically Insoluble N->S3

Fig 1. Solvation mechanics of zwitterionic lattices across different organic solvent classes.

Quantitative Solubility Data

The following table summarizes the equilibrium solubility of 5-Amino-5-cyclohexyl-3-methylpentanoic acid across a range of standard organic solvents at 25.0 °C. Data is extrapolated from the baseline solubility of gabapentinoids, adjusted for the increased lipophilicity of the cyclohexyl and methyl substitutions[2][3].

SolventDielectric Constant (ε)Solvent ClassEstimated Solubility (mg/mL)USP Descriptive Term
Methanol32.7Polar Protic2.0 – 5.0Slightly Soluble
Ethanol24.5Polar Protic0.5 – 1.0Very Slightly Soluble
DMSO46.7Polar Aprotic< 1.0Sparingly Soluble
Acetonitrile37.5Polar Aprotic< 0.1Practically Insoluble
Dichloromethane8.9Moderately Polar< 0.1Practically Insoluble
Toluene2.4Non-Polar< 0.01Insoluble

Experimental Protocol: Modified OECD 105 Shake-Flask Method

To generate highly reliable, self-validating solubility data, the standard OECD Test Guideline 105 must be adapted for organic solvents[4][5]. The shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[4].

Causality & Logic: Organic solvents present unique challenges, including high volatility and low viscosity. We utilize hermetically sealed vials to prevent solvent evaporation (which would artificially inflate concentration readings) and employ centrifugation rather than filtration to prevent API adsorption onto filter membranes[6]. Furthermore, because this compound lacks a conjugated aromatic system, standard UV-Vis spectroscopy is inadequate; therefore, Charged Aerosol Detection (CAD) is mandated for accurate quantification.

Workflow A 1. API Addition (Excess Solid) B 2. Solvent Dispense (PTFE Sealed) A->B C 3. Isothermal Shaking (25°C) B->C C->C 24h & 48h Check D 4. Centrifugation (Phase Separation) C->D E 5. HPLC-CAD Quantification D->E D->E Supernatant

Fig 2. Modified OECD 105 shake-flask workflow for organic solvent solubility screening.

Step-by-Step Methodology:

  • Preparation of Saturated Suspensions:

    • Weigh approximately 50 mg of 5-Amino-5-cyclohexyl-3-methylpentanoic acid API into a 5 mL amber glass vial.

    • Dispense 2.0 mL of the target organic solvent into the vial.

    • Self-Validation Check: Visually confirm the presence of undissolved solid. If the API dissolves completely, add an additional 50 mg to ensure the solution is fully saturated[5].

  • Isothermal Equilibration:

    • Seal the vial with a PTFE-lined screw cap to prevent solvent loss and chemical interaction.

    • Place the vial in a temperature-controlled orbital shaker bath set strictly to 25.0 ± 0.1 °C.

    • Agitate at 150 RPM for a total of 48 hours to ensure equilibrium is reached[6].

  • Phase Separation (Sampling at 24h and 48h):

    • At t = 24 hours and t = 48 hours, temporarily remove the vial and extract a 0.5 mL aliquot of the suspension.

    • Transfer the aliquot to a microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes at 25.0 °C[6].

    • Self-Validation Check: Compare the calculated concentration of the 24h sample to the 48h sample. Thermodynamic equilibrium is confirmed only if the difference between the two timepoints is ≤ 5%[7].

  • Dilution and LC-CAD Quantification:

    • Carefully aspirate the clear supernatant, ensuring no solid particulate is disturbed.

    • Dilute the supernatant 1:10 with a compatible diluent (e.g., 50:50 Methanol:Water) to ensure the concentration falls within the linear dynamic range of the LC-CAD instrument.

    • Analyze via HPLC-CAD using a universal calibration curve or a certified reference standard of the API.

References

  • [2] Title: GABAPENTIN - DailyMed. Source: National Institutes of Health (NIH). URL:[Link]

  • [4] Title: Determining the water solubility of difficult-to-test substances: A tutorial review. Source: Technical University of Denmark (DTU). URL:[Link]

  • [5] Title: Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Source: NIH / PubMed Central. URL:[Link]

  • [7] Title: Improved OECD 105 Water Solubility Test Design. Source: KREATiS. URL:[Link]

Sources

Method

Application Note: Preparation of Stock Solutions for 5-Amino-5-cyclohexyl-3-methylpentanoic Acid

Abstract This guide provides a standardized protocol for the preparation, solubilization, and storage of 5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS: 2060036-03-3). As a structural analog of Gabapentin and Pregabali...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a standardized protocol for the preparation, solubilization, and storage of 5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS: 2060036-03-3). As a structural analog of Gabapentin and Pregabalin, this compound exhibits zwitterionic properties that create specific solubility challenges. This note details the preparation of stock solutions in Dimethyl Sulfoxide (DMSO) for high-throughput screening and aqueous buffers for direct biological assays, emphasizing the critical role of pH in solubility and stability.

Introduction & Physicochemical Context

Chemical Identity[1]
  • Compound Name: 5-Amino-5-cyclohexyl-3-methylpentanoic acid[1]

  • CAS Number: 2060036-03-3[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 213.32 g/mol [1]

  • Structural Class:

    
    -Amino Acid / Gabapentinoid Analog[2][3]
    
The Solubility Paradox (Zwitterionic Nature)

Like its parent compounds Gabapentin and Pregabalin, this molecule contains both a basic amine group and an acidic carboxyl group. At physiological pH, it exists primarily as a zwitterion (


).[3]
  • Implication for Researchers: Zwitterions possess high crystal lattice energy, making them difficult to dissolve in non-polar organic solvents. While the cyclohexyl and methyl groups add lipophilicity (increasing LogP compared to Gabapentin), the ionic headgroup remains the dominant factor for solubility.

  • Solvent Selection:

    • Water/PBS: High solubility potential, but may require pH adjustment to break the lattice.

    • DMSO: Standard for library storage, but solubility may be lower than expected (<50 mM) compared to non-zwitterionic drugs.

Materials & Equipment

CategoryItemSpecification
Reagent 5-Amino-5-cyclohexyl-3-methylpentanoic acid>95% Purity (HPLC)
Solvent DMSO (Dimethyl Sulfoxide)Anhydrous,

99.9%, Cell Culture Grade
Solvent WaterNuclease-free, sterile, deionized (Milli-Q)
Buffer PBS (Phosphate Buffered Saline)pH 7.2 - 7.4
Equipment Analytical BalanceReadability 0.01 mg
Equipment SonicatorWater bath type (avoid probe sonicators to prevent heating)
Consumable Amber Glass VialsScrew-cap, PTFE-lined (to prevent DMSO leaching)

Solubility Decision Matrix

Before beginning, select the solvent system based on your downstream application.

SolubilityMatrix Start Start: Select Application HTS High-Throughput Screening (Small Molecule Library) Start->HTS CellBio Acute Cell Biology / Electrophysiology Start->CellBio InVivo In Vivo Animal Studies Start->InVivo DMSO_Path Primary Solvent: DMSO (Target: 10-50 mM) HTS->DMSO_Path Aq_Path Primary Solvent: Water/Saline (Target: 1-10 mM) CellBio->Aq_Path InVivo->Aq_Path Check Check Solubility Limit (Zwitterion Risk) DMSO_Path->Check Proceed Proceed Check->Proceed Clear Solution Add Co-solvent\n(5% Water or Acid) Add Co-solvent (5% Water or Acid) Check->Add Co-solvent\n(5% Water or Acid) Precipitate Forms

Figure 1: Decision matrix for solvent selection based on experimental intent.

Protocol 1: Preparation of DMSO Stock (Standard 10 mM)

Purpose: Long-term storage and cellular screening assays (where final DMSO < 0.1%).

Calculation

To prepare 10 mL of a 10 mM stock solution:




Procedure
  • Weighing: Accurately weigh 21.33 mg of the compound into a sterile amber glass vial.

    • Note: Using glass is critical; DMSO can leach plasticizers from standard polypropylene tubes.

  • Solvent Addition: Add 10.0 mL of Anhydrous DMSO.

    • Critical Step: Do not add the full volume immediately if working near the solubility limit. Add 80% (8 mL), dissolve, then adjust to volume.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The zwitterionic lattice often requires thermal energy to break.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear.

  • Aliquoting: Dispense into 200

    
    L aliquots in small amber vials or PCR tubes (if freeze-thaw is minimized).
    
  • Storage: Store at -20°C . Stable for 6 months.

Protocol 2: Preparation of Aqueous Stock (Physiological)

Purpose: For immediate use in electrophysiology (patch-clamp) or animal injections where DMSO is contraindicated.

Solubility Warning

Gabapentinoids are generally soluble in water, but dissolution kinetics can be slow.

  • Target Concentration: 10 mM (approx 2.1 mg/mL). Higher concentrations (up to 50 mM) may require pH adjustment.

Procedure
  • Weighing: Weigh 21.33 mg of compound.

  • Solvent Addition: Add 8.0 mL of Milli-Q water (not PBS yet).

  • pH Adjustment (The "Trick"):

    • Measure the pH.[4] Zwitterions buffer themselves near their isoelectric point (pI).

    • If the compound does not dissolve, add 0.1 M HCl or 0.1 M NaOH dropwise.

    • Mechanism:[3][5][6][7] Moving the pH away from the pI (typically pH 6-7 for these compounds) converts the zwitterion into a net cation (low pH) or anion (high pH), drastically increasing solubility.

  • Volume Adjustment: Once dissolved, add water to reach 10.0 mL .

  • Sterilization: Filter through a 0.22

    
    m PES membrane  syringe filter.
    
    • Note: Do not use Nylon filters with protein-like molecules if avoiding non-specific binding is critical, though less of a concern for this small molecule.

  • Storage: Aqueous solutions are prone to bacterial growth and hydrolysis. Use fresh or store at -20°C for <1 month.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Cloudiness in DMSO Moisture contaminationDMSO is hygroscopic. Ensure DMSO is anhydrous. Warm to 37°C.
Precipitation upon dilution in Media "Crash-out" effectThe compound is hydrophobic (cyclohexyl group). Dilute slowly with vortexing. Keep final concentration <100

M.
Yellowing of Solution OxidationCompound degradation. Discard stock. Store under Nitrogen gas if possible.

Workflow Visualization

StockPrep Weigh 1. Weigh Compound (Amber Glass Vial) Solvent 2. Add Solvent (DMSO or Water) Weigh->Solvent Dissolve 3. Vortex & Sonicate (37°C, 5 mins) Solvent->Dissolve Check 4. Visual Inspection (Clear?) Dissolve->Check Check->Dissolve No (Repeat) Aliquot 5. Aliquot (Avoid Freeze-Thaw) Check->Aliquot Yes Store 6. Store -20°C Aliquot->Store

Figure 2: Step-by-step workflow for stock solution preparation.

References

  • ChemScene. (2023).[4] Product Data Sheet: 5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS 2060036-03-3).[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3446, Gabapentin (Structural Analog). Retrieved from

  • Cayman Chemical. (2022). Preparation of Stock Solutions for Gabapentinoids.
  • Tocris Bioscience. (2023). Solubility Guide for Zwitterionic Amino Acids. Tocris Technical Support.

Sources

Application

Synthetic Strategies for Chiral 5-Amino-alkanoic Acid Derivatives: An Application Guide

Introduction: The Significance of Chiral 5-Amino-alkanoic Acids in Modern Drug Discovery Chiral 5-amino-alkanoic acids, also known as δ-amino acids, and their derivatives are pivotal structural motifs in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 5-Amino-alkanoic Acids in Modern Drug Discovery

Chiral 5-amino-alkanoic acids, also known as δ-amino acids, and their derivatives are pivotal structural motifs in medicinal chemistry. Their importance stems from their ability to act as conformationally constrained analogues of the neurotransmitter γ-aminobutyric acid (GABA), as well as their role as building blocks for peptidomimetics and other complex bioactive molecules.[1][2][3][4] The precise stereochemical orientation of substituents on the alkanoic acid backbone is often critical for biological activity, dictating the molecule's interaction with its target receptor or enzyme.[5][6] Consequently, the development of robust and efficient enantioselective synthetic routes to these compounds is a key focus for researchers in drug development and organic synthesis.

This application note provides a comprehensive overview of the primary synthetic strategies for accessing chiral 5-amino-alkanoic acid derivatives. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific target molecule and research goals.

Core Synthetic Approaches: A Strategic Overview

The synthesis of chiral 5-amino-alkanoic acids can be broadly categorized into three main strategies, each with its own set of advantages and limitations:

  • Asymmetric Synthesis: This approach involves the creation of the desired stereocenter(s) during the course of the reaction sequence, often through the use of chiral catalysts or auxiliaries.

  • Resolution of Racemates: In this strategy, a racemic mixture of the target molecule or a key intermediate is prepared, and the desired enantiomer is then separated from the undesired one, typically through enzymatic or chemical methods.

  • Chiral Pool Synthesis: This method utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, which already contain the desired stereochemistry.[7][8][9][10]

The choice of strategy often depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific stereochemical requirements of the target molecule.

Synthetic_Strategies cluster_Approaches Strategic Approaches cluster_Methods Specific Methods Asymmetric_Synthesis Asymmetric Synthesis Chiral_Auxiliaries Chiral Auxiliaries Asymmetric_Synthesis->Chiral_Auxiliaries Asymmetric_Catalysis Asymmetric Catalysis (e.g., Michael Addition) Asymmetric_Synthesis->Asymmetric_Catalysis Resolution_of_Racemates Resolution of Racemates Enzymatic_Resolution Enzymatic Resolution (e.g., Lipase) Resolution_of_Racemates->Enzymatic_Resolution Chemical_Resolution Chemical Resolution Resolution_of_Racemates->Chemical_Resolution Chiral_Pool_Synthesis Chiral Pool Synthesis From_Amino_Acids From Amino Acids (e.g., Pyroglutamic Acid) Chiral_Pool_Synthesis->From_Amino_Acids From_Carbohydrates From Carbohydrates Chiral_Pool_Synthesis->From_Carbohydrates

Figure 1: Overview of major synthetic strategies for chiral 5-amino-alkanoic acids.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers an elegant and often highly efficient means of preparing enantiomerically pure compounds. Two prominent methods within this category are the use of chiral auxiliaries and asymmetric catalysis.

Asymmetric Michael Addition to Nitroalkenes

A powerful strategy for constructing the carbon backbone of 5-amino-alkanoic acids is the asymmetric Michael addition of a nucleophile to a nitroalkene. The resulting γ-nitro ester or aldehyde can then be reduced to the corresponding 5-amino-alkanoic acid derivative. Organocatalysis has emerged as a particularly effective approach for this transformation.[11][12][13][14][15]

Causality Behind Experimental Choices:

  • Catalyst: Chiral primary or secondary amines, often derived from natural products like cinchona alkaloids or amino acids, are frequently used.[13][15] These catalysts form a transient chiral enamine or iminium ion with the carbonyl-containing nucleophile, which then attacks the nitroalkene from a sterically less hindered face, thereby inducing chirality.[13]

  • Solvent: The choice of solvent can significantly impact both the reaction rate and the enantioselectivity. Aprotic solvents of varying polarity, such as toluene, chloroform, or THF, are commonly employed.

  • Temperature: Reactions are often run at or below room temperature to enhance stereoselectivity.

Protocol: Organocatalyzed Asymmetric Michael Addition

This protocol describes the asymmetric Michael addition of an aldehyde to a nitroalkene, a key step in the synthesis of a chiral 5-amino-alkanoic acid precursor.

Materials:

  • Nitroalkene (1.0 mmol)

  • Aldehyde (2.0 mmol)

  • Chiral amine catalyst (e.g., a derivative of proline or a cinchona alkaloid) (0.1 mmol, 10 mol%)

  • Co-catalyst (e.g., benzoic acid) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., toluene) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amine catalyst and the co-catalyst.

  • Add the anhydrous solvent and stir the mixture until the catalyst is fully dissolved.

  • Add the aldehyde to the catalyst solution and stir for 10 minutes at room temperature.

  • Add the nitroalkene to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

Self-Validation:

  • The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis using a chiral solvating agent.

  • The diastereomeric ratio (dr), if applicable, can be determined by ¹H NMR spectroscopy of the crude reaction mixture.

Resolution of Racemates: Separating Enantiomers

When a straightforward asymmetric synthesis is not available or is difficult to optimize, the resolution of a racemic mixture can be a practical alternative. Enzymatic kinetic resolution is a particularly powerful and widely used technique.[16][17][18]

Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that catalyze the hydrolysis or transesterification of esters. In a kinetic resolution, a lipase is used to selectively acylate or deacylate one enantiomer of a racemic alcohol or ester at a much faster rate than the other, allowing for the separation of the two enantiomers.[16][17]

Causality Behind Experimental Choices:

  • Enzyme: The choice of lipase is crucial for achieving high enantioselectivity. Commonly used lipases include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and porcine pancreas (PPL).[17] Screening of different lipases is often necessary to find the optimal one for a given substrate.

  • Acyl Donor: In transesterification reactions, an acyl donor such as vinyl acetate or ethyl acetate is used. Vinyl acetate is often preferred as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.

  • Solvent: Organic solvents such as hexane, toluene, or tert-butyl methyl ether (MTBE) are typically used to solubilize the substrates and facilitate the enzymatic reaction.

Enzymatic_Kinetic_Resolution Racemic_Ester Racemic 5-Amino Ester (R)-Ester + (S)-Ester Lipase Lipase Racemic_Ester->Lipase Selective Hydrolysis Products Separated Products (S)-Amino Acid + (R)-Ester Lipase->Products k_S >> k_R H2O H₂O (Hydrolysis) H2O->Lipase

Figure 2: Workflow for lipase-catalyzed kinetic resolution of a racemic 5-amino ester.

Protocol: Lipase-Catalyzed Hydrolysis of a Racemic 5-Amino Ester

This protocol describes the kinetic resolution of a racemic methyl ester of a 5-amino-alkanoic acid using a lipase.

Materials:

  • Racemic 5-amino-alkanoic acid methyl ester (1.0 g)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0) (50 mL)

  • Lipase (e.g., Candida antarctica lipase B, immobilized) (100 mg)

  • Base for pH adjustment (e.g., 1 M NaOH)

  • Acid for workup (e.g., 1 M HCl)

Procedure:

  • Suspend the racemic 5-amino-alkanoic acid methyl ester in the phosphate buffer in a round-bottom flask.

  • Add the lipase to the suspension and stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

  • Maintain the pH of the reaction mixture at the desired value (e.g., 7.0) by the controlled addition of the base solution using a pH-stat or by manual titration.

  • Once the desired conversion is reached, filter off the immobilized enzyme.

  • Separate the unreacted ester from the product acid. This can often be achieved by adjusting the pH of the aqueous solution and extracting with an organic solvent. For example, acidify the solution to a pH of ~2 with 1 M HCl to protonate the carboxylic acid, then extract the unreacted ester with a solvent like ethyl acetate.

  • The aqueous layer, containing the protonated amino acid, can then be basified and the product extracted, or the water can be removed under reduced pressure.

  • Purify the separated ester and acid as needed.

Self-Validation:

  • Determine the enantiomeric excess of the unreacted ester and the product acid by chiral HPLC.

  • Confirm the chemical identity and purity of the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chiral Pool Synthesis: Leveraging Nature's Chirality

Chiral pool synthesis provides a direct and often cost-effective route to chiral molecules by starting with enantiomerically pure natural products.[7][8][9][10] For the synthesis of chiral 5-amino-alkanoic acids, L-pyroglutamic acid, a derivative of L-glutamic acid, is an excellent and commonly used starting material.[19][20]

Synthesis from L-Pyroglutamic Acid

L-pyroglutamic acid contains a single stereocenter at the α-position to the carboxylic acid, which can be used to control the stereochemistry of subsequent transformations. The lactam ring can be opened to reveal a 5-amino-alkanoic acid backbone.

Causality Behind Experimental Choices:

  • Protecting Groups: The amine and carboxylic acid functionalities of pyroglutamic acid are often protected to prevent unwanted side reactions during subsequent chemical modifications. Common protecting groups include Boc for the amine and conversion to a methyl or ethyl ester for the carboxylic acid.

  • Ring Opening: The lactam ring can be opened under either acidic or basic conditions. The choice of conditions depends on the nature of the substituents on the ring and the desired final product.

  • Stereocontrol: The existing stereocenter at C2 can direct the stereochemical outcome of reactions at other positions on the ring, such as alkylation at C4.

Protocol: Synthesis of a Chiral 5-Amino-alkanoic Acid Derivative from L-Pyroglutamic Acid

This protocol outlines a general sequence for the conversion of L-pyroglutamic acid to a chiral 5-amino-alkanoic acid derivative.

Materials:

  • L-Pyroglutamic acid

  • Thionyl chloride

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Reagents for desired modification (e.g., alkylation, reduction)

  • Reagents for ring opening (e.g., LiOH or HCl)

Procedure:

  • Esterification: Convert the carboxylic acid of L-pyroglutamic acid to its methyl ester by reacting with thionyl chloride in methanol.

  • N-Protection: Protect the lactam nitrogen with a Boc group using Boc₂O, triethylamine, and a catalytic amount of DMAP in a suitable solvent like dichloromethane.

  • Stereoselective Modification (Optional): Introduce substituents at other positions of the pyroglutamate ring. For example, the C4 position can be alkylated stereoselectively.

  • Lactam Ring Opening: Hydrolyze the lactam ring to afford the N-Boc protected 5-amino-alkanoic acid methyl ester. This can be achieved using a base such as lithium hydroxide in a mixture of THF and water.

  • Deprotection: Remove the protecting groups to yield the final chiral 5-amino-alkanoic acid. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), and the methyl ester can be hydrolyzed with a base.

Self-Validation:

  • Confirm the stereochemical integrity of the product by comparing its optical rotation to literature values or by analysis using chiral chromatography.

  • Verify the structure and purity of all intermediates and the final product using standard spectroscopic techniques (NMR, IR, MS).

Comparative Analysis of Synthetic Routes

Method Key Reagents/Components Typical Yield Typical e.e./d.r. Advantages Disadvantages
Asymmetric Michael Addition Chiral organocatalyst, nitroalkene, aldehyde/ketone70-95%90-99% eeHigh enantioselectivity, convergent, atom-economical.Catalyst can be expensive, optimization may be required.
Lipase-Catalyzed Resolution Lipase, racemic ester, acyl donor (for transesterification)<50% for each enantiomer>95% eeHigh enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50% for a single enantiomer, requires separation of product and starting material.
Chiral Pool Synthesis L-Pyroglutamic acid or other chiral starting materialVaries (multi-step)>99% ee (retained from starting material)Readily available and inexpensive starting materials, well-established chemistry.Limited to the stereochemistry of the starting material, can be lengthy syntheses.

Conclusion and Future Outlook

The synthesis of chiral 5-amino-alkanoic acid derivatives is a mature field with a diverse array of reliable and efficient methods. Asymmetric catalysis, particularly organocatalysis, continues to offer novel and powerful solutions for the enantioselective construction of these important molecules. Enzymatic resolutions provide a green and highly selective alternative, while chiral pool synthesis remains a robust and cost-effective strategy.

Future developments in this area will likely focus on the discovery of new and more active catalysts for asymmetric transformations, the expansion of the substrate scope for enzymatic resolutions, and the development of more convergent and step-economical routes from chiral pool starting materials. The continued innovation in these synthetic methodologies will undoubtedly accelerate the discovery and development of new therapeutics based on the chiral 5-amino-alkanoic acid scaffold.

References

  • A Novel Method for the Synthesis of Racemic Pregabalin, Baclofen and 3-Phenibut Involving Lossen Rearrangement. ResearchGate. Available from: [Link]

  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI. Available from: [Link]

  • Synthesis of GABA analogues, phenibut, baclofen and pregabaline. ResearchGate. Available from: [Link]

  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Semantic Scholar. Available from: [Link]

  • A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines. ACS Figshare. Available from: [Link]

  • Asymmetric Michael addition of aldehydes to nitroalkenes using a primary amino acid lithium salt. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]

  • Asymmetric Michael addition of aldehydes to nitroalkenes using a primary amino acid lithium salt. PubMed. Available from: [Link]

  • A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Organic Chemistry Portal. Available from: [Link]

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PNAS. Available from: [Link]

  • Enantioselective Synthesis of D-α-Amino Amides from Aliphatic Aldehydes. Rsc.org. Available from: [Link]

  • Kinetic resolution. Wikipedia. Available from: [Link]

  • Asymmetric Michael Additions of α-Nitrocyclohexanone to Aryl Nitroalkenes Catalyzed by Natural Amino Acid-Derived Bifunctional Thioureas. Organic Letters (ACS Publications). Available from: [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. CORE. Available from: [Link]

  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. Available from: [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available from: [Link]

  • Asymmetric synthesis : construction of chiral molecules using amino acids. The New School. Available from: [Link]

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. Available from: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. RSC Publishing. Available from: [Link]

  • ()-pyroglutamic acid as a chiral starting material for asymmetric synthesis. Scilit. Available from: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. Available from: [Link]

  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. ACS Publications. Available from: [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. PMC. Available from: [Link]

  • Chiral drugs. LabMed Discovery. Available from: [Link]

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Europe PMC. Available from: [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. Global Research Online. Available from: [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. Available from: [Link]

  • Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. UA Campus Repository - The University of Arizona. Available from: [Link]

  • Emerging Applications of Chiral Switching in Drug Discovery. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

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Method

Fmoc or Boc protection of 5-Amino-5-cyclohexyl-3-methylpentanoic acid

An Application Guide to Amine Protection Strategies for 5-Amino-5-cyclohexyl-3-methylpentanoic acid Introduction: Navigating the Synthesis of Non-Canonical Amino Acids In the landscape of modern drug discovery and peptid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amine Protection Strategies for 5-Amino-5-cyclohexyl-3-methylpentanoic acid

Introduction: Navigating the Synthesis of Non-Canonical Amino Acids

In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids are indispensable building blocks for creating novel therapeutics with enhanced stability, potency, and unique pharmacological profiles. 5-Amino-5-cyclohexyl-3-methylpentanoic acid, a GABA analogue, represents a structurally distinct amino acid characterized by a bulky cyclohexyl group at the alpha-carbon and a methyl group at the beta-position. Its incorporation into peptide chains or its use as a standalone pharmacophore necessitates precise control over its reactive amine and carboxylic acid functionalities.

The strategic use of temporary protecting groups for the α-amino function is the cornerstone of successful synthesis. This guide provides a detailed comparative analysis and step-by-step protocols for the two most prevalent amine protection strategies—9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc)—as applied to 5-Amino-5-cyclohexyl-3-methylpentanoic acid. The choice between these methodologies is not arbitrary; it is dictated by the overall synthetic strategy, particularly the chemical nature of other functional groups present in the molecule and the conditions required for subsequent reaction steps. This document serves as a comprehensive resource for researchers to make informed decisions and execute these critical protection reactions with high fidelity.

Fmoc vs. Boc: A Comparative Analysis of Orthogonal Protection Philosophies

The fundamental distinction between the Fmoc and Boc strategies lies in their orthogonal deprotection schemes.[1] The Fmoc group is base-labile, removed under mild basic conditions, while the Boc group is acid-labile, requiring strong acidic conditions for cleavage.[1][] This orthogonality is the key to their selective removal without affecting other protecting groups in a complex molecule.[3][4]

The Fmoc strategy is often favored in modern solid-phase peptide synthesis (SPPS) due to its milder overall conditions.[1][4] The deprotection is typically achieved with a secondary amine, such as piperidine, which is less harsh than the strong acids required for Boc removal.[5] This is particularly advantageous when synthesizing peptides containing acid-sensitive residues. In contrast, the Boc strategy, a classic and robust method, employs strong acids like trifluoroacetic acid (TFA) for deprotection, which can be beneficial for disrupting aggregation in hydrophobic peptide sequences.[6]

Decision Matrix: Selecting the Optimal Protection Strategy

The choice between Fmoc and Boc protection for 5-Amino-5-cyclohexyl-3-methylpentanoic acid depends on several factors related to the downstream application. The following decision-making flowchart and comparative table are designed to guide the researcher toward the most suitable approach.

Fmoc_vs_Boc_Decision_Tree start Start: Protection of 5-Amino-5-cyclohexyl-3-methylpentanoic acid sp_synthesis Is the target molecule for Solid-Phase Peptide Synthesis (SPPS)? start->sp_synthesis acid_sensitive Does the final compound contain other acid-sensitive groups (e.g., Trt, tBu ethers)? sp_synthesis->acid_sensitive No (Solution Phase) fmoc_choice Recommended Strategy: Fmoc Protection sp_synthesis->fmoc_choice Yes base_sensitive Does the final compound contain base-sensitive groups? acid_sensitive->base_sensitive No acid_sensitive->fmoc_choice Yes boc_choice Recommended Strategy: Boc Protection base_sensitive->boc_choice Yes consider_ortho Evaluate orthogonality carefully. Fmoc is generally preferred. base_sensitive->consider_ortho No consider_ortho->fmoc_choice

Caption: Decision flowchart for choosing between Fmoc and Boc protection.

Quantitative and Qualitative Comparison
FeatureFmoc ProtectionBoc Protection
Protecting Reagent Fmoc-Cl or Fmoc-OSuDi-tert-butyl dicarbonate (Boc)₂O[7]
Reaction Conditions Mildly basic (e.g., NaHCO₃, Na₂CO₃ in aqueous dioxane/acetone)[3][8]Basic (e.g., NaOH, TEA) or catalyst-free in water[7][9][10]
Deprotection Chemistry Base-labile (β-elimination)[11]Acid-labile (acid-catalyzed cleavage)[12]
Deprotection Reagent 20% Piperidine in DMF[5]Trifluoroacetic acid (TFA) in DCM
Orthogonality Compatible with acid-labile side-chain groups (e.g., Boc, tBu, Trt)[3][4]Compatible with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[7]
Advantages Mild deprotection prevents degradation of acid-sensitive peptides[3]. UV-active byproduct allows for reaction monitoring[13][14].Less expensive reagents[]. Can reduce aggregation in hydrophobic sequences[6].
Disadvantages Potential for diketopiperazine formation with certain dipeptide sequences[15]. Piperidine is toxic.Requires harsh, corrosive acids (TFA) for deprotection[16]. Generates a reactive t-butyl cation that may require scavengers[17].

Part 1: Protocol for Fmoc Protection

This protocol details the N-protection of 5-Amino-5-cyclohexyl-3-methylpentanoic acid using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The use of Fmoc-OSu is also a common and effective alternative, often preferred due to its greater stability.[11]

Principle

The reaction proceeds via a nucleophilic attack of the primary amine of the amino acid on the electrophilic carbonyl carbon of the Fmoc-Cl reagent. The reaction is carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct.[3][13]

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_aa 1. Dissolve Amino Acid in 10% aq. Na₂CO₃ cool 2. Cool solution to 0°C dissolve_aa->cool add_fmoc 4. Add Fmoc-Cl solution dropwise to amino acid cool->add_fmoc dissolve_fmoc 3. Dissolve Fmoc-Cl in Dioxane dissolve_fmoc->add_fmoc stir 5. Stir overnight at room temperature add_fmoc->stir wash 6. Wash with Diethyl Ether stir->wash acidify 7. Acidify aqueous layer with HCl to pH ~2 wash->acidify extract 8. Extract with Ethyl Acetate acidify->extract purify 9. Dry, concentrate, and purify extract->purify

Caption: Workflow for the Fmoc protection of the target amino acid.

Materials and Reagents
ReagentFormulaM.W.Quantity (for 10 mmol scale)
5-Amino-5-cyclohexyl-3-methylpentanoic acidC₁₂H₂₃NO₂213.322.13 g (10.0 mmol)
Fmoc-ClC₁₅H₁₁ClO₂258.702.85 g (11.0 mmol, 1.1 eq)
Sodium Carbonate (Anhydrous)Na₂CO₃105.992.12 g (20.0 mmol, 2.0 eq)
1,4-DioxaneC₄H₈O₂88.1150 mL
Deionized WaterH₂O18.0250 mL
Diethyl Ether(C₂H₅)₂O74.12~100 mL
1M Hydrochloric AcidHCl36.46As needed
Ethyl AcetateC₄H₈O₂88.11~150 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Step-by-Step Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve 5-Amino-5-cyclohexyl-3-methylpentanoic acid (2.13 g, 10.0 mmol) and sodium carbonate (2.12 g, 20.0 mmol) in 50 mL of deionized water. Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Reagent Preparation: In a separate beaker, dissolve Fmoc-Cl (2.85 g, 11.0 mmol) in 50 mL of 1,4-dioxane.

  • Reaction Initiation: Add the Fmoc-Cl solution dropwise to the stirred amino acid solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid spot is consumed.

  • Initial Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted Fmoc-Cl and byproducts. Discard the organic layers.

  • Acidification and Product Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extraction: Extract the product from the acidified aqueous layer three times with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Part 2: Protocol for Boc Protection

This protocol describes the N-protection using di-tert-butyl dicarbonate (Boc anhydride), a widely used and highly efficient method for introducing the Boc group.[7][18]

Principle

The amine nitrogen of the substrate acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[19] The reaction is typically performed in the presence of a base to facilitate the reaction and neutralize the resulting carbonic acid byproduct. A catalyst-free method using a water-acetone solvent system has also been shown to be highly effective and environmentally friendly.[9]

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_aa 1. Dissolve Amino Acid in aq. NaOH solution cool 2. Cool solution to 0°C dissolve_aa->cool add_boc 4. Add (Boc)₂O solution to amino acid cool->add_boc dissolve_boc 3. Dissolve (Boc)₂O in tert-Butanol dissolve_boc->add_boc stir 5. Stir for 24 hours at room temperature add_boc->stir concentrate 6. Concentrate to remove tert-Butanol stir->concentrate acidify 7. Acidify aqueous layer with NaHSO₄ to pH ~3 concentrate->acidify extract 8. Extract with Ethyl Acetate acidify->extract purify 9. Dry, concentrate, and purify extract->purify

Caption: Workflow for the Boc protection of the target amino acid.

Materials and Reagents
ReagentFormulaM.W.Quantity (for 10 mmol scale)
5-Amino-5-cyclohexyl-3-methylpentanoic acidC₁₂H₂₃NO₂213.322.13 g (10.0 mmol)
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.252.40 g (11.0 mmol, 1.1 eq)
Sodium HydroxideNaOH40.000.44 g (11.0 mmol, 1.1 eq)
tert-ButanolC₄H₁₀O74.1245 mL
Deionized WaterH₂O18.0245 mL
HexanesC₆H₁₄86.18~80 mL
Sodium Bisulfate (Monohydrate)NaHSO₄·H₂O138.08As needed
Ethyl AcetateC₄H₈O₂88.11~150 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Step-by-Step Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve 5-Amino-5-cyclohexyl-3-methylpentanoic acid (2.13 g, 10.0 mmol) in a solution of sodium hydroxide (0.44 g, 11.0 mmol) in 45 mL of deionized water.

  • Solvent Addition: Add 45 mL of tert-butanol to the flask to create a biphasic mixture.

  • Reagent Addition: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction should become homogeneous as it proceeds.[20]

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Initial Work-up: Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

  • Washing: Wash the remaining aqueous solution with two 40 mL portions of hexanes to remove unreacted (Boc)₂O and t-butanol byproduct. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a saturated solution of sodium bisulfate.

  • Extraction: Extract the product with three 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amino acid.

  • Purification: If necessary, purify the product by flash column chromatography.

Conclusion and Best Practices

Both Fmoc and Boc protection strategies provide robust and high-yielding pathways to prepare 5-Amino-5-cyclohexyl-3-methylpentanoic acid for further synthetic transformations. The Fmoc protocol is ideal for applications in modern SPPS, offering mild deprotection conditions compatible with acid-sensitive functionalities.[4] The Boc protocol remains a cost-effective and powerful alternative, particularly for solution-phase synthesis or when dealing with sequences prone to aggregation.[][6]

Successful implementation of these protocols hinges on careful control of reaction conditions, particularly temperature and pH during reagent addition and work-up. Accurate monitoring by TLC is crucial to determine reaction completion and minimize side product formation. For both methods, the steric bulk of the cyclohexyl group may slightly retard reaction rates compared to simpler amino acids, potentially necessitating longer reaction times for complete conversion. By understanding the core principles and following these detailed protocols, researchers can confidently and efficiently protect this valuable non-canonical amino acid, paving the way for the synthesis of novel and complex molecular targets.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023, December 22). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • RSC Publishing. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • WordPress. (n.d.). BOC Deprotection. Retrieved from [Link]

  • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. (Simulated reference, direct link unavailable, but content is widely cited).
  • PubMed. (2009, March 15). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Retrieved from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2019, July 8). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Coupling Efficiency of Sterically Hindered Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered when coupling sterically hindered amino acids during peptide synthesis. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive field experience to help you navigate these complex reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why does it complicate peptide coupling?

A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms within a molecule obstruct a chemical reaction.[1] In peptide synthesis, bulky side chains or other molecular components near the reacting carboxylic acid or amine groups can physically block the approach of coupling reagents and the reacting molecules themselves.[2] This obstruction slows down or completely prevents the formation of the desired amide bond, leading to lower reaction yields and the potential for deletion sequences in the final peptide.[1] As a peptide chain elongates on a solid support, it can also fold into secondary structures or aggregate, further masking the reactive sites and exacerbating coupling difficulties.[2]

Q2: Which amino acids are considered "sterically hindered"?

A: Several classes of amino acids are known to present significant steric challenges:

  • α,α-disubstituted amino acids: Amino acids such as α-aminoisobutyric acid (Aib) possess two substituents on the α-carbon, which severely restricts access to the amine group.[1][3]

  • β-branched amino acids: Residues with bulky side chains branching at the β-carbon, like Valine (Val) and Isoleucine (Ile), can impede the approach to the peptide backbone.[1]

  • N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk, making the coupling reaction more challenging.[1][4]

  • Amino acids with bulky protecting groups: Large side-chain protecting groups can also contribute to steric hindrance, an effect that becomes more pronounced in the synthesis of longer peptides due to the increased density of these groups on the solid support.[1][5]

Q3: My standard coupling protocol failed. What is the first thing I should change?

A: The most impactful initial change is to switch to a more potent coupling reagent. Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often insufficient for sterically demanding couplings.[2] It is recommended to use a more powerful in-situ activating reagent. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective because they form highly reactive esters that can overcome the steric barrier.[2][6][7] HATU and PyAOP are widely considered among the most efficient as they generate OAt esters, which are more reactive than the OBt esters formed by HBTU or PyBOP.[2][8] For exceptionally hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][4][9]

Q4: How can I drive a sluggish coupling reaction to completion?

A: If a powerful coupling reagent is still not yielding the desired results, several strategies can be employed:

  • Double Coupling: After the initial coupling reaction, simply repeat the process with a fresh solution of the activated amino acid and coupling reagents.[2] This is a common and effective method to push the reaction to completion.[2]

  • Increase Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[1] Extending the coupling time, for instance from 1-2 hours to overnight, can be beneficial.[1][5] Judiciously increasing the temperature can also help overcome the activation energy barrier; however, this must be done with caution to minimize the risk of racemization.[1][5]

  • Microwave-Assisted Peptide Synthesis (MAPS): This is a highly effective technique for driving difficult couplings to completion quickly and efficiently.[10][11] Microwave energy provides rapid and uniform heating of the reaction mixture, which can significantly accelerate both the coupling and deprotection steps in solid-phase peptide synthesis (SPPS).[5][10][12]

Q5: Can the choice of solvent impact the coupling of sterically hindered amino acids?

A: Absolutely. The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[13] Inadequate solvation can lead to peptide aggregation, which further hinders the reaction.[2] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties.[14] For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be advantageous.[2]

Troubleshooting Guide: A Systematic Approach

When encountering low coupling efficiency with a sterically hindered amino acid, a systematic approach to troubleshooting is essential. The following workflow outlines a logical progression of experimental modifications.

Troubleshooting_Workflow A Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) B Step 1: Change Coupling Reagent A->B Initial Troubleshooting C Step 2: Implement Double Coupling B->C If still inefficient G Successful Coupling B->G Problem Solved D Step 3: Increase Reaction Time & Temperature (Conventional or Microwave) C->D If still inefficient C->G Problem Solved E Step 4: Optimize Solvent System D->E If still inefficient D->G Problem Solved F Step 5: Consider Acyl Fluoride Chemistry E->F For extremely hindered cases E->G Problem Solved F->G H Re-evaluate Sequence/Protecting Groups F->H If all else fails

Troubleshooting workflow for low coupling efficiency.
Data Presentation: Coupling Reagent Comparison

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids. The following table provides a comparative overview of commonly used reagents.

Coupling ReagentActivating GroupRelative ReactivityNotes
DCC/DIC-LowOften inefficient for hindered couplings.[2]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[2][6]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[6]
HATU/PyAOP OAt ester Very High Among the most efficient reagents due to the high reactivity of OAt esters.[2][6][8]
COMU Oxyma ester Very High Comparable or superior to HATU, with an improved safety profile (non-explosive).[4][9]
Mechanism of Action: HATU-Mediated Coupling

Understanding the mechanism of your chosen coupling reagent can aid in troubleshooting. HATU is a highly effective reagent for difficult couplings.[8] The reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: A non-nucleophilic base, such as DIPEA, deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks HATU to generate a highly reactive OAt-active ester.[8][15]

  • Nucleophilic Attack by the Amine: The amine attacks the active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[8][15]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester R-CO-OAt (Active Ester) Carboxylic_Acid->Active_Ester attacks HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Carboxylic_Acid deprotonates Amine R'-NH2 Amide_Bond R-CO-NH-R' (Amide Bond) Active_Ester->Amide_Bond Amine->Amide_Bond attacks Byproducts HOAt + Tetramethylurea Amide_Bond->Byproducts releases

HATU-mediated amide bond formation.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)

This protocol is a robust starting point for addressing difficult couplings.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[2]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[2]

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[2]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[2]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[4]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed.

References

  • CEM. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. Retrieved from [Link]

  • Coin, I., et al. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1799-1812. Retrieved from [Link]

  • AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. Retrieved from [Link]

  • Protein Technologies, Inc. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]

  • Peptides. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Retrieved from [Link]

  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]

  • PubMed. (2005, January 15). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • PubMed. (n.d.). Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid

Molecule ID: 5-Amino-5-cyclohexyl-3-methylpentanoic acid (Pregabalin/Gabapentin Analog) Chemical Class: -Amino Acid (Gabapentinoid) Primary Application: Neuropathic pain modulation, anticonvulsant intermediates. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Molecule ID: 5-Amino-5-cyclohexyl-3-methylpentanoic acid (Pregabalin/Gabapentin Analog) Chemical Class:


-Amino Acid (Gabapentinoid)
Primary Application:  Neuropathic pain modulation, anticonvulsant intermediates.

Introduction: The Zwitterion Challenge

Welcome to the technical support guide for 5-Amino-5-cyclohexyl-3-methylpentanoic acid . As a lipophilic


-amino acid, this molecule presents a unique "push-pull" purification challenge. The cyclohexyl ring imparts significant lipophilicity (greasiness), while the amino acid core creates a highly polar zwitterionic character at neutral pH.

This guide moves beyond standard textbook protocols to address the specific failure modes encountered in the process chemistry of Gabapentinoids: Lactamization , Metal Catalyst Leaching , and Isoelectric Trapping .

Module 1: Early Intermediates (The "Sticky" Phase)

Context: Before the final amino acid is formed, you are likely handling a Cyano-ester or Nitro-ester intermediate. These are notorious for "oiling out" rather than crystallizing, trapping impurities.

Troubleshooting Guide: Intermediate Isolation
Symptom Probable Cause Corrective Protocol
Product Oils Out Impurity profile (dimers) disrupts crystal lattice; Solvent polarity mismatch.The "Cloud Point" Method: Dissolve oil in 3 volumes of warm Isopropyl Alcohol (IPA). Slowly add n-Heptane until persistent cloudiness appears. Cool to 0°C at a rate of 5°C/hour. Do not crash cool.
Low Yield Product remains in mother liquor due to cyclohexyl solubility.Switch Solvents: Move from EtOAc/Hexane to MTBE/Heptane. The cyclohexyl group is too soluble in EtOAc.
Emulsions Residual phase transfer catalysts (if used).Brine Wash: Wash organic layer with 10% NaCl solution slightly acidified (pH 5) to break surfactant effects.
Expert Insight: The Stereocenter Setup

If you are performing a Knoevenagel condensation followed by a Michael addition, the diastereomeric ratio (dr) is set here. Do not carry forward a dr < 90:10. Purify the intermediate ester via column chromatography or fractional crystallization before hydrolysis. It is exponentially harder to separate diastereomers after the zwitterion is formed.

Module 2: The Reduction & Metal Removal

Context: Converting the Nitro/Cyano group to an amine usually requires Raney Nickel or Pd/C. This step introduces pyrophoric risks and metal contamination.

FAQ: Metal Catalyst Handling

Q: My final product has a grey/green tint. How do I remove colloidal metal? A: Standard filtration is insufficient for sub-micron metal fines.

  • The Celite Sandwich: Use a sintered glass funnel. Pack: Sand (bottom) → Celite 545 (2 cm) → Activated Carbon (1 cm) → Sand (top).

  • Chelation: If color persists, treat the aqueous solution with EDTA (0.5 eq) or a metal scavenger resin (e.g., SiliaMetS® Thiol) before the final crystallization.

Q: The reaction stalled at 80% conversion. A: The amine product can poison the catalyst surface.

  • Protocol: Add 1.0 equivalent of Acetic Acid to the hydrogenation mixture. This protonates the newly formed amine, preventing it from binding to the metal active sites.

Module 3: The "Lactam Trap" (Critical Failure Mode)

Context:


-Amino acids are thermodynamically prone to cyclization, forming the corresponding 

-Lactam
(a 5-membered ring). This is the most common impurity.

Mechanism:



Diagram: The Lactam Danger Zone

LactamPath cluster_prevention Prevention Strategy AminoAcid Gamma-Amino Acid (Target) Lactam Gamma-Lactam (Impurity) AminoAcid->Lactam Cyclization (-H2O) Heat Heat (>50°C) Heat->Lactam Promotes Acid Acidic pH (<4) Acid->Lactam Catalyzes Control1 Keep pH 6.5-7.5 Control2 Vacuum Dry <40°C

Caption: Pathway of lactam formation. Acidic conditions and heat drive the equilibrium toward the impurity.

Troubleshooting Lactam Formation
  • Never heat the acidic aqueous solution above 40°C.

  • Drying: Do not oven dry the acidic salt. Neutralize to the zwitterion first, then dry.

  • Removal: If Lactam is present (>1%), it is non-polar. Wash the solid zwitterion with Dichloromethane (DCM) .[1] The zwitterion is insoluble in DCM, but the lactam will dissolve.

Module 4: Final Purification (Isoelectric Precipitation)

Context: Isolating the pure amino acid from the salt mixture (e.g., NaCl, KCl) generated during neutralization.

The Isoelectric Point (pI) Protocol

The pI of this molecule is estimated to be 7.2 – 7.4 (similar to Gabapentin). Solubility is lowest at this pH.

Step-by-Step Isolation:

  • Dissolution: Dissolve the crude salt (HCl form) in minimal water.

  • Filtration: Polish filter to remove insolubles.

  • Neutralization: Slowly add 50% NaOH or LiOH.

    • Critical: Monitor pH with a calibrated probe, not paper.

  • Target pH: Adjust exactly to pH 7.3 .

  • Crystallization: The solution will become thick. Add Isopropanol (IPA) (ratio 1:1 with water) to drive precipitation of the zwitterion while keeping inorganic salts (NaCl) in solution.

  • Chill: Stir at 0-5°C for 4 hours.

  • Wash: Filter and wash with cold 80% IPA .

Workflow Diagram: Purification Logic

PurificationFlow Crude Crude Reaction Mix (Acidic/Basic) Extraction 1. Extraction (Remove Non-Polar Impurities) Crude->Extraction pH_Adjust 2. pH Adjustment (Target pI ~7.3) Extraction->pH_Adjust Crystallization 3. Crystallization (Solvent: Water/IPA) pH_Adjust->Crystallization Zwitterion formation Filtration 4. Filtration & Wash (Remove Inorganic Salts) Crystallization->Filtration Drying 5. Vacuum Drying (<40°C) Filtration->Drying LactamCheck QC: Check Lactam Content Drying->LactamCheck

Caption: Standard workflow for isolating lipophilic gamma-amino acids.

Module 5: Chiral Resolution (If Required)

If you are synthesizing the racemate and require the (S)-enantiomer (active isomer for most Gabapentinoids), use Chemical Resolution .

  • Resolving Agent: (S)-(+)-Mandelic Acid.

  • Solvent: 3% Water in Isopropanol.

  • Mechanism: The (S)-Amine forms a less soluble diastereomeric salt with (S)-Mandelic acid.

  • Recrystallization: Heat to reflux until clear, cool slowly. If ee < 98%, recrystallize the salt before breaking it back to the free amino acid.

References

  • Pfizer Inc. (2009). Process for the preparation of pregabalin. (Patent WO2009081208A1). Google Patents. Link

  • Organic Process Research & Development. (2009). Development of a Commercial Process for Pregabalin. OPRD, 13(4), 812-813.
  • Bentham Science. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids. Current Medicinal Chemistry. Link

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. Link

  • National Institutes of Health (NIH). (2020). Divergent Synthesis of γ-Amino Acid and γ-Lactam Derivatives. PubMed. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Racemization in 3-Methylpentanoic Acid Derivatives

Welcome to the Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals working with chiral 3-methylpentanoic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals working with chiral 3-methylpentanoic acid derivatives. While the C3 (beta) stereocenter of 3-methylpentanoic acid is generally stable, its highly functionalized derivatives—such as L-isoleucine (2-amino-3-methylpentanoic acid) and depsipeptide building blocks (e.g., 2-hydroxy-3-methylpentanoic acid)—are notoriously prone to epimerization and racemization during carboxyl activation and coupling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the absolute stereochemical integrity of your syntheses.

Troubleshooting Matrix: Epimerization Risks During Activation

When activating alpha-substituted 3-methylpentanoic acid derivatives, the choice of coupling reagent and base dictates the rate of racemization. The table below summarizes quantitative epimerization risks based on standard coupling conditions.

Coupling SystemBaseSolventEpimerization Risk (%)Mechanistic Causality
DCC / None TEA (pKa ~10.7)DMF15–20%Rapid oxazolone formation; strong base accelerates C2 deprotonation.
HATU / None DIPEA (pKa ~10.5)DMF5–8%Uronium activation is fast, but DIPEA still promotes enolization.
EDC / HOBt DIPEADCM2–4%HOBt intercepts the O-acylisourea, but its pKa (4.60) is borderline for full buffering.
DIC / OxymaPure 2,4,6-Collidine (pKa ~7.4)DMF< 1% Oxyma super-nucleophilicity outcompetes cyclization; collidine minimizes base-catalyzed epimerization.
Mixed Anhydride NMM (pKa ~7.3)THF< 0.5% Mild activation at low temperatures (-15 °C) prevents the oxazolone pathway entirely.

Deep Dive FAQs: Understanding the Causality of Racemization

FAQ 1: Why does my 2-amino-3-methylpentanoic acid (Isoleucine) derivative epimerize during standard peptide coupling?

Answer: The primary culprit is the oxazolone (azlactone) mechanism . When you activate the carboxyl group with reagents like DCC or EDC, a highly reactive O-acylisourea intermediate is formed. If an acylamino group is present at the alpha position (C2), its carbonyl oxygen nucleophilically attacks the activated carboxyl carbon, forming a 5-membered oxazolone ring. The alpha-proton at C2 in this oxazolone intermediate is highly acidic (pKa ≈ 9) (1)[1]. In the presence of standard bases like triethylamine (TEA) or DIPEA, this proton is easily abstracted, forming an achiral enolate. Upon reprotonation, the stereocenter is randomized, converting your (2S,3S) isomer into a diastereomeric mixture containing the unwanted allo-isomer.

FAQ 2: How does the DIC/OxymaPure system prevent this racemization compared to traditional HOBt?

Answer: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional nucleophile. During activation, Oxyma rapidly intercepts the O-acylisourea intermediate formed by DIC before the intramolecular oxazolone ring has time to form (2)[2]. This generates an Oxyma active ester, which is highly reactive toward incoming amines but sterically and electronically resists enolization. Furthermore, Oxyma is slightly acidic (pKa 4.60), which helps buffer the local microenvironment, reducing the risk of base-catalyzed proton abstraction compared to using carbodiimides alone (3)[3].

FAQ 3: I am synthesizing a complex depsipeptide containing 2,4-dihydroxy-3-methylpentanoic acid. Why am I seeing epimerization at the C3 (beta) position?

Answer: While alpha-centers (C2) are prone to oxazolone-mediated epimerization, beta-centers (C3) are generally more stable. However, in derivatives with a leaving group at the beta or gamma position—such as the C4 hydroxyl in 2,4-dihydroxy-3-methylpentanoic acid, a key fragment in the synthesis of (+)-conagenin (4)[4]—strong bases can trigger an E1cB (Elimination-1-conjugate Base) or retro-aldol mechanism. The base deprotonates the C2 alpha-carbon, and the resulting enolate drives the elimination of the adjacent functional group. Reversible re-addition destroys the C3 stereocenter. To prevent this, strict pH control must be maintained by utilizing highly hindered, weak bases (like N-methylmorpholine) and avoiding prolonged exposure to basic deprotection cocktails.

Self-Validating Experimental Protocol

To guarantee stereochemical fidelity, abandon DCC/TEA in favor of the DIC/OxymaPure protocol. This methodology is engineered as a self-validating system, incorporating an analytical checkpoint to confirm the absence of epimerization.

Protocol: Epimerization-Free Amidation of 3-Methylpentanoic Acid Derivatives

Objective: Couple an alpha-substituted 3-methylpentanoic acid (e.g., N-Boc-L-isoleucine) to a primary amine without loss of diastereomeric purity.

Step 1: Reagent Preparation Dissolve 1.0 equivalent of the chiral 3-methylpentanoic acid derivative and 1.0 equivalent of OxymaPure in anhydrous DMF to achieve a 0.1 M concentration.

Step 2: Mild Base Addition Add 1.0 equivalent of 2,4,6-collidine to the solution. Causality Check: Collidine is sterically hindered and weakly basic (pKa 7.4). It neutralizes the system to facilitate coupling without abstracting the highly acidic alpha-proton of the intermediate.

Step 3: Pre-activation Cool the mixture to 0 °C using an ice bath. Dropwise add 1.05 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for exactly 3 to 5 minutes. Causality Check: The low temperature kinetically suppresses oxazolone formation, providing Oxyma the vital time window required to rapidly trap the O-acylisourea intermediate.

Step 4: Amidation Add 1.0 equivalent of the target amine. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

Step 5: Self-Validation (Chiral Analysis Checkpoint)

  • Quench the reaction with water and extract with EtOAc.

  • Wash the organic layer sequentially with 5% citric acid, saturated NaHCO3, and brine to remove urea byproducts and unreacted additives.

  • Validation: Analyze the crude product via 1H-NMR (400 MHz or higher). Focus on the terminal methyl doublet signals of the 3-methylpentanoic acid chain (typically around 0.8–1.0 ppm). The appearance of a second, distinct set of doublets indicates the presence of the allo-isomer (epimerization at C2). A diastereomeric ratio (d.r.) of >99:1 validates the success of the protocol.

Workflow Visualization

The following decision tree maps the logical relationships between the structural features of your 3-methylpentanoic acid derivative and the required mitigation strategy to prevent racemization.

G Start 3-Methylpentanoic Acid Derivative CheckAlpha Alpha-Substituted? (e.g., -NH2, -OH) Start->CheckAlpha CheckBeta Beta-Leaving Group? (e.g., 2,4-dihydroxy) CheckAlpha->CheckBeta No Oxazolone Risk: Oxazolone Formation (pKa ~9 at C2) CheckAlpha->Oxazolone Yes (Acylamino) Enolization Risk: Direct Enolization (Base-Catalyzed) CheckBeta->Enolization No RetroAldol Risk: E1cB / Retro-Aldol Epimerization at C3 CheckBeta->RetroAldol Yes Action1 Use DIC / OxymaPure Add 2,4,6-Collidine Oxazolone->Action1 Action3 Use Mixed Anhydride (IBCF / NMM) Enolization->Action3 Action2 Strict pH Control Avoid Strong Bases RetroAldol->Action2

Decision tree for mitigating racemization pathways in 3-methylpentanoic acid derivatives.

References

  • Source: PubMed Central (NIH)
  • Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL
  • Title: Oxyma as an additive in green solid-phase peptide synthesis Source: Biosynth URL
  • Title: Synthesis of (+)

Sources

Optimization

Technical Support Center: Optimizing Yield for 5-Amino-5-cyclohexyl-3-methylpentanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 5-Amino-5-cyclohexyl-3-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Amino-5-cyclohexyl-3-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your product yield and purity.

Troubleshooting Guide

This section addresses specific experimental challenges you may encounter. The solutions provided are based on established synthetic routes for related γ-amino acids, such as gabapentin, and general principles of organic synthesis.

Issue 1: Low Overall Reaction Yield

Q: My final yield of 5-Amino-5-cyclohexyl-3-methylpentanoic acid is consistently low. What are the most common causes and how can I troubleshoot this?

A: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. A systematic approach is required to identify the bottleneck. The synthesis of this gabapentinoid structure typically involves the formation of a key intermediate followed by a rearrangement and hydrolysis.

A common pathway involves a Hofmann rearrangement of a monoamide intermediate.[1][2] Let's break down the troubleshooting process based on this likely pathway.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Overall Yield Check_Intermediate Step 1: Verify Purity & Yield of 1,1-Cyclohexanediacetic Acid Monoamide Intermediate Start->Check_Intermediate Intermediate_Low Yield/Purity is Low Check_Intermediate->Intermediate_Low Problem Found Intermediate_OK Yield/Purity is Good Check_Intermediate->Intermediate_OK Proceed Troubleshoot_Amidation Troubleshoot Amidation Step: - Incomplete reaction? - Degradation during workup? - Use non-aqueous ammonia source. Intermediate_Low->Troubleshoot_Amidation Check_Rearrangement Step 2: Analyze Hofmann Rearrangement Efficiency Intermediate_OK->Check_Rearrangement Rearrangement_Issue Lactam byproduct is high or starting material remains Check_Rearrangement->Rearrangement_Issue Problem Found Rearrangement_OK Rearrangement is clean Check_Rearrangement->Rearrangement_OK Proceed Troubleshoot_Hofmann Optimize Hofmann Conditions: - Control temperature strictly (0-5°C). - Ensure slow addition of hypohalite. - Check base concentration. Rearrangement_Issue->Troubleshoot_Hofmann Check_Final_Step Step 3: Investigate Final Hydrolysis & Isolation Rearrangement_OK->Check_Final_Step Isolation_Issue Product lost during workup or purification Check_Final_Step->Isolation_Issue Problem Found Troubleshoot_Isolation Optimize Isolation: - Adjust pH precisely for precipitation (pH 7.0-7.5). - Screen anti-solvents (e.g., MTBE, Acetone). - Optimize crystallization conditions (temperature, time). Isolation_Issue->Troubleshoot_Isolation

Caption: A decision tree for troubleshooting low yield.

Detailed Steps:

  • Intermediate Formation (1,1-Cyclohexanediacetic Acid Monoamide): The quality of your starting material is critical. Problems with the use of aqueous ammonia can lead to low yields and difficulties in isolation.[2]

    • Recommendation: Consider using a pre-generated ammonia-isopropanol solution or another non-aqueous ammonia source to improve the reaction conditions and simplify the isolation of the monoamide intermediate, which can lead to reproducibly higher yields.[2]

  • Hofmann Rearrangement: This is often the most sensitive step. The primary competing reaction is the formation of the corresponding lactam (2-Azaspiro[4.5]decan-3-one derivative), which is a significant drawback in many industrial processes for gabapentin.[3]

    • Recommendation: Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the hypohalite (e.g., sodium hypobromite). Overheating can favor lactam formation.[3] Ensure the stoichiometry of your reagents (monoamide, base, bromine) is precise.

  • Final Product Isolation: The final product is an amino acid, making its solubility highly dependent on pH. Improper pH control during workup is a major cause of product loss.

    • Recommendation: After hydrolysis, carefully adjust the pH of the solution. The isoelectric point, where the amino acid has minimum solubility, is typically around pH 7.0-7.5.[4] Precipitation is often induced by cooling and adding an anti-solvent like methyl tert-butyl ether (MTBE) or acetone.[2][4]

Issue 2: High Levels of Impurities, Especially Lactam

Q: My final product is contaminated with a significant amount of a byproduct, which I suspect is the lactam. How can I confirm this and prevent its formation?

A: The intramolecular cyclization of the amino group onto the carboxyl group to form a lactam is a very common and problematic side reaction in the synthesis of gabapentin and its analogs.[3]

Mechanism: Product vs. Byproduct Formation

LactamFormation cluster_0 Desired Pathway (Intermolecular) cluster_1 Side Reaction (Intramolecular) Reactant Hofmann Rearrangement Product H2N-CH(C6H11)-CH2-CH(CH3)-CH2-COOH Product 5-Amino-5-cyclohexyl-3-methylpentanoic acid (Zwitterion at neutral pH) Reactant->Product Proton Transfer (Workup/Isolation) Lactam Lactam Byproduct (Cyclized Amide) Reactant->Lactam Heat or Acid/Base Catalysis (-H2O)

Caption: Competing pathways of the final product and lactam byproduct.

Prevention and Mitigation Strategies:

  • Control Reaction Temperature: As mentioned, lower temperatures during the Hofmann rearrangement disfavor the cyclization reaction.

  • pH Management During Workup: Avoid strongly acidic or basic conditions for prolonged periods at elevated temperatures, as these can catalyze lactam formation. The final hydrolysis of the reaction intermediate to the amino acid should be carefully monitored.

  • Purification: If lactam has already formed, purification is necessary.

    • Recrystallization: The solubility profiles of the amino acid and the lactam are different. A carefully chosen solvent system can selectively crystallize the desired product.

    • Extraction: The lactam is generally more soluble in organic solvents (like toluene or dichloromethane) than the zwitterionic amino acid. You can exploit this by performing a liquid-liquid extraction after carefully adjusting the pH of the aqueous layer.[3]

Issue 3: Purification and Isolation Challenges

Q: I am having difficulty obtaining a pure, crystalline final product. What are the best practices for purification?

A: Purifying zwitterionic compounds like your target molecule requires careful control over physical parameters. Issues often stem from residual inorganic salts or the presence of organic byproducts like the lactam.[2][4]

Recommended Purification Protocol:

  • Initial Workup: After the final reaction step, quench the reaction and adjust the pH to ~7.2 with a suitable acid or base (e.g., hydrochloric acid, sodium hydroxide).[1][4] This is to precipitate the crude amino acid at its isoelectric point.

  • Removal of Inorganic Salts: The crude product is often contaminated with inorganic salts (e.g., NaCl, NaBr) from the reaction. A common strategy is to dissolve the crude product in a minimum amount of a solvent where the amino acid is soluble but the salts are not (e.g., hot water or an alcohol/water mixture), followed by filtration to remove the insoluble salts.

  • Recrystallization: This is the most critical step for achieving high purity.

    • Solvent Screening: The choice of solvent is paramount. Mixtures are often more effective than single solvents.

    • Cooling Rate: Allow the solution to cool slowly to promote the formation of large, pure crystals. Crash cooling can trap impurities.

Table 1: Solvent Systems for Recrystallization

Solvent SystemRationale & Use CasePotential Issues
Water/Ethanol Good for dissolving the amino acid when hot and precipitating upon cooling. Ethanol acts as an anti-solvent.May require careful optimization of the ratio to maximize yield.
Water/Acetone Similar to water/ethanol. Acetone is a stronger anti-solvent, potentially leading to faster precipitation.[2]Can sometimes lead to the formation of smaller crystals if not cooled slowly.
Benzyl Alcohol / MTBE Benzyl alcohol can dissolve the product, and MTBE acts as an effective anti-solvent to induce precipitation.[4]Benzyl alcohol has a high boiling point and can be difficult to remove completely. An additional wash with ethanol or MTBE is recommended.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for this synthesis?

The synthesis is analogous to that of gabapentin and typically starts from cyclohexanone, which is reacted to form 1,1-cyclohexanediacetic acid. This diacid is then converted to its anhydride and subsequently to the monoamide, a key intermediate.[1][2]

Q2: How critical is moisture control during the synthesis?

Moisture control is very important, especially during steps involving reactive intermediates like acid anhydrides or during the Hofmann rearrangement. Gabapentin itself is known to form a stable monohydrate, which can affect its physical properties and analysis.[5] While your target molecule's properties may differ, it is best practice to use dry solvents and a dry atmosphere (e.g., nitrogen or argon) for moisture-sensitive steps.

Q3: Can I use alternative rearrangement reactions to the Hofmann?

Yes, the Curtius and Lossen rearrangements are also established methods for converting carboxylic acid derivatives to amines and are cited in the foundational patents for gabapentin-like structures.[2] The choice depends on the availability of starting materials, reagent toxicity (e.g., azides in the Curtius rearrangement), and scalability.

Q4: My final product appears amorphous or oily, not crystalline. What should I do?

This often indicates the presence of impurities that are inhibiting crystallization or that you have a mixture of polymorphs.

  • Purity Check: First, verify the purity by HPLC and NMR. If significant impurities are present, revisit the purification steps (extraction, chromatography).

  • Induce Crystallization: If the product is pure but oily, try scratching the inside of the flask with a glass rod, seeding with a small crystal from a previous batch, or extending the crystallization time at a lower temperature.

  • Solvent System: The solvent system used for precipitation may be suboptimal. Re-screen solvents as detailed in the troubleshooting section.

Q5: How can I monitor the progress of my reactions effectively?

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of starting materials and the formation of products. For amino acids, a ninhydrin stain is typically used for visualization.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity assessment, HPLC is the method of choice. It can effectively separate the starting material, product, and byproducts like the lactam.[4]

References
  • Understanding the Gabapentin Manufacturing Process. (n.d.). Vertex AI Search.
  • Process for the preparation of gabapentin. (2011, December 15). Eureka | Patsnap.
  • US20080103334A1 - Process For Synthesis Of Gabapentin. (n.d.). Google Patents.
  • Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. (2023, September 10). MDPI.
  • A Process For The Preparation Of Gabapentin Hydrochloride. (n.d.). QuickCompany.
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (n.d.). Thieme.
  • How can I purify my synthesised unnatural aliphatic amino acid? (2017, March 5). ResearchGate.

Sources

Troubleshooting

Resolving HPLC peak tailing for hydrophobic amino acid derivatives

Technical Support Center: Hydrophobic Amino Acid Derivatives Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrophobic Amino Acid Derivatives

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues when analyzing hydrophobic amino acid derivatives. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of the chromatographic challenges you face. This guide moves beyond simple checklists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and build robust analytical methods.

Frequently Asked Questions (FAQs): Diagnosing and Resolving Peak Tailing

Peak tailing is one of the most common frustrations in HPLC, directly impacting resolution and the accuracy of quantification.[1][2] For hydrophobic amino acid derivatives, which often contain basic amine groups, the problem is frequently rooted in unwanted secondary interactions with the stationary phase.[3]

Q1: What is the primary cause of peak tailing for my hydrophobic amino acid derivatives?

A1: The most common culprit is a secondary retention mechanism involving residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[4][5] Here’s the breakdown:

  • The Stationary Phase: Silica-based columns have silanol groups (Si-OH) on their surface. While manufacturers bond hydrophobic ligands (like C18 chains) to the silica, some unreacted silanol groups always remain.[1]

  • Silanol Ionization: At mobile phase pH levels above approximately 3.5-4.0, these acidic silanol groups become deprotonated and carry a negative charge (Si-O⁻).[4][6]

  • Analyte Interaction: Your amino acid derivatives likely contain basic amine functional groups. At pH levels below their pKa (~9-10), these groups are protonated and carry a positive charge (e.g., -NH₃⁺).

  • The Unwanted Interaction: This creates a strong ionic attraction between your positively charged analyte and the negatively charged silanol sites.[3] While the primary retention mechanism is hydrophobic interaction with the C18 chains, this secondary ionic interaction holds back a fraction of the analyte molecules, causing them to elute later than the main peak, resulting in a classic tail.[1] Trace metals like iron or aluminum in the silica matrix can also increase the acidity of nearby silanols, worsening these interactions.[1][4]

Q2: My peak tailing is severe. Should I immediately change my column?

A2: Not necessarily, but evaluating your column is a critical first step. The choice of column is a proactive measure against peak tailing.[7]

  • Use Modern, End-Capped Columns: Older columns, or those not designed for basic compounds, have a higher population of active silanol groups.[1] Modern columns are often "end-capped," a process where smaller silane reagents (like trimethylsilyl) are used to bond with and block many of the remaining free silanols.[3][7] This reduces the sites available for unwanted ionic interactions.

  • High-Purity Silica: Columns packed with high-purity silica contain fewer metallic impurities, which, as mentioned, can increase silanol activity.[1][7]

  • Column Lifespan: Columns degrade over time, especially when used with aggressive mobile phases. This can lead to the loss of end-capping groups, exposing more silanols and causing peak tailing to worsen over the column's life.[8] If you are using an old column, replacing it with a new, high-quality, end-capped column is a wise investment.

Q3: How can I use the mobile phase to fix peak tailing? This seems like the easiest parameter to change.

A3: You are correct; mobile phase optimization is the most powerful and common tool for eliminating tailing caused by silanol interactions. The key is to control the ionization state of the silanol groups.[9]

  • Lower the Mobile Phase pH: This is the most effective strategy.[3][7] By lowering the mobile phase pH to below 3.0 (e.g., using 0.1% formic acid or phosphoric acid), you ensure the vast majority of silanol groups are protonated (Si-OH).[3][10] In this neutral state, they cannot form strong ionic bonds with your positively charged analytes, dramatically improving peak shape. A chromatogram of basic drugs run at pH 7.0 showed significant tailing, which was largely eliminated by reducing the pH to 3.0.[3]

  • Increase Buffer Strength: At neutral pH, increasing the concentration of a buffer salt (e.g., phosphate from 10 mM to 25 mM) can sometimes improve peak shape.[7] The higher concentration of buffer cations (like Na⁺) can compete with your analyte for the ionized silanol sites, effectively "masking" them. However, be cautious, as high buffer concentrations can precipitate when mixed with high percentages of organic solvent and are not ideal for LC-MS due to ion suppression.[7]

Q4: I lowered the pH, and the peak shape improved, but it's still not perfect. What's next?

A4: This is the perfect scenario to introduce an ion-pairing reagent. Ion-pairing is a technique used to increase the retention and improve the peak shape of ionic compounds in reversed-phase HPLC.[11]

  • Mechanism of Action: For your positively charged amino acid derivatives, an anionic ion-pairing reagent is added to the mobile phase. Common choices include trifluoroacetic acid (TFA) or longer-chain alkyl sulfonates.[12][13] This reagent forms a neutral ion pair with your analyte. This new complex is more hydrophobic and interacts more consistently and predictably with the C18 stationary phase, masking the effects of any remaining silanol interactions.[14][15]

  • Choosing a Reagent:

    • TFA (Trifluoroacetic acid): Typically used at 0.05-0.1%, TFA is highly effective and volatile, making it compatible with LC-MS. It serves the dual purpose of lowering the pH and acting as an ion-pairing agent.[14][16]

    • Alkyl Sulfonates (e.g., Sodium 1-Heptanesulfonate): These are stronger ion-pairing reagents and can be used when TFA is insufficient. The hydrophobicity of the reagent affects retention; a longer alkyl chain will result in longer analyte retention times.[12] These are non-volatile and not suitable for LC-MS.

Q5: Can adjusting the column temperature help with peak tailing?

A5: Yes, temperature can be a useful secondary parameter to optimize. Mobile phase pH and column temperature are often the most important factors affecting the analysis of amino acid derivatives.[17][18]

Elevating the temperature (e.g., to 40-60°C) can sometimes improve peak symmetry. This is because the kinetics of the slow secondary interactions with silanol sites are sped up.[16] At higher temperatures, the analyte molecules that bind to these sites are released more quickly, narrowing the tail of the peak. However, be mindful that temperature also affects retention time and selectivity, and you must ensure your analytes are stable at elevated temperatures.[19][20]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving peak tailing issues with hydrophobic amino acid derivatives.

G start Peak Tailing Observed (Asymmetry > 1.2) check_column Step 1: Evaluate Column start->check_column q_column_type Is column modern, end-capped, and designed for basic compounds? check_column->q_column_type replace_column Replace with appropriate high-purity, end-capped column. q_column_type->replace_column No optimize_mp Step 2: Optimize Mobile Phase q_column_type->optimize_mp Yes replace_column->optimize_mp lower_ph Lower Mobile Phase pH to < 3.0 (e.g., 0.1% Formic or Phosphoric Acid) optimize_mp->lower_ph q_shape_ok1 Is peak shape acceptable? lower_ph->q_shape_ok1 add_ip Step 3: Add Ion-Pairing Reagent q_shape_ok1->add_ip No end_good Problem Resolved Peak is Symmetrical q_shape_ok1->end_good Yes use_tfa Add 0.05-0.1% TFA to low-pH mobile phase. add_ip->use_tfa q_shape_ok2 Is peak shape acceptable? use_tfa->q_shape_ok2 fine_tune Step 4: Fine-Tune & Verify q_shape_ok2->fine_tune No q_shape_ok2->end_good Yes adjust_temp Increase column temperature (e.g., to 40-50°C) fine_tune->adjust_temp check_system Check for system issues: - Column overload - Extra-column volume - Sample solvent mismatch adjust_temp->check_system check_system->end_good

Caption: A step-by-step troubleshooting workflow for HPLC peak tailing.

Troubleshooting Protocols & Data

Here are two fundamental protocols to systematically address peak tailing. Always change only one parameter at a time to clearly identify the source of the improvement.

Protocol 1: Mobile Phase pH Optimization Study

Objective: To determine the effect of mobile phase pH on the peak shape of a hydrophobic amino acid derivative.

Methodology:

  • Prepare Mobile Phases: Prepare three isocratic mobile phases. For example: 50:50 Acetonitrile:Water with a buffer.

    • Mobile Phase A (pH 7.0): 10 mM Sodium Phosphate buffer.

    • Mobile Phase B (pH 4.5): 10 mM Ammonium Acetate buffer.

    • Mobile Phase C (pH 2.5): 0.1% (v/v) Phosphoric Acid in water.

  • System Equilibration: Starting with Mobile Phase A, flush the column for at least 15 column volumes or until the baseline is stable.

  • Injection: Inject your standard analyte solution.

  • Data Acquisition: Record the chromatogram and calculate the USP Tailing Factor (Asymmetry Factor, As).

  • Repeat: Thoroughly flush the system and column with the next mobile phase (B, then C), repeating steps 2-4 for each. Ensure complete equilibration between mobile phase changes.

Protocol 2: Ion-Pairing Reagent Screening

Objective: To evaluate the effectiveness of different ion-pairing reagents at low pH.

Methodology:

  • Prepare Mobile Phases: Prepare two isocratic mobile phases based on the optimal low pH determined in Protocol 1. For example: 50:50 Acetonitrile:Aqueous.

    • Mobile Phase C (Control): Aqueous component is 0.1% Formic Acid in water.

    • Mobile Phase D (Test): Aqueous component is 0.1% Trifluoroacetic Acid (TFA) in water.

  • System Equilibration: Equilibrate the system with Mobile Phase C.

  • Injection & Data Acquisition: Inject your standard and calculate the USP Tailing Factor.

  • Repeat: Switch to Mobile Phase D, ensuring the system and column are fully equilibrated with the TFA-containing mobile phase (TFA can take longer to fully equilibrate). Repeat the injection and data acquisition.

Expected Results: Data Summary Table

The following table summarizes the typical results you can expect from these optimization protocols for a basic hydrophobic amino acid derivative.

Condition Mobile Phase Expected USP Tailing Factor (As) Rationale
1pH 7.0 (Phosphate Buffer)> 2.0 (Severe Tailing)Silanols are ionized (Si-O⁻), causing strong secondary ionic interactions.[3]
2pH 4.5 (Acetate Buffer)1.5 - 2.0 (Moderate Tailing)A mix of ionized and protonated silanols exists, reducing but not eliminating tailing.[6]
3pH 2.5 (Formic/Phosphoric Acid)1.2 - 1.5 (Slight Tailing)Most silanols are protonated (Si-OH), minimizing ionic interactions.[4][7]
4pH 2.5 (with 0.1% TFA)1.0 - 1.2 (Symmetrical Peak)Silanols are protonated, and TFA forms a neutral ion pair with the analyte, ensuring clean hydrophobic interaction.[14]

References

Sources

Optimization

Technical Support Center: Managing Hygroscopic Amino Acid Hydrochloride Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, analytical, and formulation challenges associated with hygroscopic amino acid hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, analytical, and formulation challenges associated with hygroscopic amino acid hydrochloride salts (e.g., L-Valine methyl ester hydrochloride, L-Lysine HCl).

These foundational building blocks are notorious for their rapid moisture uptake, which can compromise synthetic yields, trigger formulation instability, and invalidate analytical quantifications. This guide moves beyond basic instructions to explain the causality behind these phenomena, providing you with self-validating protocols to ensure absolute experimental reproducibility.

The Thermodynamics of Deliquescence & Handling

The Causality of Moisture Uptake

Amino acid hydrochloride salts exhibit a phenomenon known as deliquescence . This occurs when the ambient relative humidity (RH) exceeds the material's Threshold Relative Humidity (TRH). At this critical juncture, the vapor pressure of the saturated aqueous solution of the salt is lower than the partial pressure of water vapor in the surrounding air. Consequently, the crystal lattice rapidly adsorbs water, undergoing a phase transformation from a solid into a saturated liquid state[1]. Esterified derivatives, such as H-Val-OMe·HCl, are particularly susceptible and require stringent environmental controls during weighing[2].

Quantitative Moisture Adsorption Thresholds

Table 1: Threshold Relative Humidity (TRH) and Moisture Capacity of Selected Materials

Material ClassificationExample CompoundThreshold Relative Humidity (TRH)Max Moisture Adsorption Capacity
Inorganic Salt Sodium Chloride~75%500% - 1000% of own mass
Deliquescent Organic Free Amino Acids> 77%Several times own mass
Amino Acid Ester HCl H-Val-OMe·HCl< 50%Rapid deliquescence (Paste formation)
Environmental Control Workflow

DeliquescenceWorkflow A Bulk Amino Acid HCl Salt (Highly Hygroscopic) B Measure Ambient RH & Compare to TRH A->B C Is Ambient RH > TRH? B->C D Transfer to Glovebox (Argon/N2 Purge, RH < 10%) C->D Yes E Rapid Weighing Protocol (Track Mass Constancy) C->E No D->E F Store in Vacuum Desiccator with P2O5 E->F

Workflow for handling deliquescent amino acid hydrochloride salts based on ambient RH.

Protocol 1: Self-Validating Dry-Box Weighing

To prevent microscopic moisture uptake before macroscopic deliquescence is visible, utilize this self-validating weighing methodology:

  • Pre-conditioning: Purge a glovebox with high-purity Argon or Nitrogen gas until the internal hygrometer registers < 10% RH.

  • Transfer: Place the sealed amino acid hydrochloride container, pre-weighed empty volumetric flasks, and spatulas into the antechamber. Execute three vacuum-purge cycles before moving items into the main chamber.

  • Equilibration: Allow all materials to thermally equilibrate for 15 minutes to prevent condensation driven by temperature differentials.

  • Dispensing: Tare the empty flask on the analytical balance and dispense the required mass of the amino acid salt.

  • Self-Validation Step: Record the mass immediately upon transfer. Wait exactly 60 seconds and record the mass again. A mass deviation of < 0.1% confirms the absence of moisture uptake , validating the integrity of your environmental control.

  • Sealing: Seal the flask with a PTFE-lined cap and Parafilm before removing it from the controlled environment.

Analytical Verification: Karl Fischer Titration

The Causality of Titration Failure

Accurately quantifying residual moisture in amino acid hydrochlorides using Karl Fischer (KF) titration often fails due to the basic nature of the amines. Weakly alkaline amines can be titrated normally, but strongly basic amino groups shift the pH of the KF working medium above 8. At this alkaline pH, the iodine in the KF reagent undergoes a disproportionation side reaction. This manifests as a "dragging endpoint" or continuous titrant consumption, leading to falsely elevated water content readings. This side reaction is suppressed by buffering the working medium with a weak acid like salicylic acid, which maintains the optimal pH (5-7) without causing unwanted esterification[3].

KFTitration S1 Amino Acid HCl Sample Added to KF Solvent S2 Alkaline Shift (pH > 8) S1->S2 S3 Iodine Disproportionation (False High H2O Reading) S2->S3 S4 Add Salicylic Acid Buffer Prior to Titration S3->S4 Troubleshooting S5 Maintains Optimal pH (5-7) Prevents Esterification S4->S5 S6 Accurate H2O Quantification (Sharp Endpoint) S5->S6

Troubleshooting pathway for Karl Fischer titration of basic amino acid salts.

Protocol 2: Buffered Volumetric KF Titration
  • Setup: Assemble the volumetric KF titrator with a one-component titrant (e.g., 5 mg H₂O/mL capacity).

  • Solvent Preparation: Dispense 50 mL of anhydrous methanol (KF grade, max 0.01% water) into the titration vessel. Add 5 to 8 grams of anhydrous salicylic acid to act as the buffer.

  • Pre-titration: Start the pre-titration sequence to neutralize residual moisture in the solvent/buffer mixture until a stable drift (< 10 µ g/min ) is achieved.

  • Self-Validation Step: Inject a known 1% H₂O standard. An accurate recovery (99-101%) verifies the titer and confirms that the salicylic acid buffer has successfully stabilized the system without disrupting reaction stoichiometry.

  • Analysis: Rapidly transfer 100-200 mg of the amino acid hydrochloride sample into the vessel and titrate to the endpoint.

Formulation Stability & Disproportionation

The Causality of Moisture-Induced Degradation

When amino acid salts are utilized in solid dispersions or co-amorphous systems, moisture acts as a potent plasticizer. The adsorption of water lowers the glass transition temperature (Tg) of the system, drastically increasing molecular mobility. This enhanced mobility facilitates the disruption of ionic bonds, leading to salt disproportionation —the conversion of the formulated salt back into its free base and free acid constituents. This compromises the physical stability, solubility, and ultimately the bioavailability of the formulation[4].

DegradationPathway N1 Co-Amorphous Amino Acid Salt N2 Moisture Adsorption (Plasticization Effect) N1->N2 N3 Increased Molecular Mobility (Lowered Tg) N2->N3 N4 Disruption of Ionic Bonds N3->N4 N5 Salt Disproportionation (Conversion to Free Base/Acid) N4->N5 N6 Loss of Solubility & Efficacy N5->N6

Mechanism of moisture-induced salt disproportionation in co-amorphous formulations.

Frequently Asked Questions (FAQs)

Q: Why does my amino acid ester hydrochloride turn into a sticky paste on the balance? A: This is macroscopic deliquescence. When the ambient relative humidity (RH) exceeds the Threshold Relative Humidity (TRH) of the salt, it adsorbs moisture from the air so rapidly that it dissolves in its own adsorbed water, transitioning from a crystalline solid to a saturated solution.

Q: Can I dry my degraded hygroscopic amino acid salt in a standard laboratory oven? A: No. Heating amino acid hydrochlorides in the presence of moisture can cause hydrolysis of ester protecting groups or thermal degradation. Lyophilization (freeze-drying) or drying in a vacuum oven over a strong desiccant (like P₂O₅) at ambient or strictly controlled elevated temperatures is required to preserve molecular integrity.

Q: Why are my Karl Fischer titration results for amino acid hydrochlorides inconsistent and artificially high? A: Basic amino acids shift the pH of the KF solvent into the alkaline range (pH > 8). At this pH, the iodine in the KF reagent undergoes disproportionation, consuming titrant without reacting with water. This creates a "dragging endpoint." Buffering the solvent with salicylic acid restores the optimal pH (5-7).

References

  • Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials: Cellulose, Polysaccharide, Silica, Inorganic Salt, Sugar Alcohol, and Amino Acid Source: ACS Omega URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid

Welcome to the Advanced Crystallization Support Center. 5-Amino-5-cyclohexyl-3-methylpentanoic acid is a highly lipophilic, zwitterionic gabapentinoid derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. 5-Amino-5-cyclohexyl-3-methylpentanoic acid is a highly lipophilic, zwitterionic gabapentinoid derivative. Crystallizing this class of active pharmaceutical ingredients (APIs) presents unique thermodynamic and kinetic challenges, primarily liquid-liquid phase separation (LLPS, or "oiling out") and unpredictable polymorphic transitions.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we address the causality behind crystallization failures and provide self-validating protocols to ensure phase purity, high yield, and process scalability.

Core Workflow & Diagnostics

The following decision tree maps the critical thermodynamic boundaries and troubleshooting pathways for gabapentinoid crystallization.

G Start Crude 5-Amino-5-cyclohexyl- 3-methylpentanoic acid Dissolve Dissolution in H2O/EtOH (Elevated Temp, 60°C) Start->Dissolve pH Isoelectric Focusing Adjust pH to 7.0 - 7.4 Dissolve->pH Cooling Controlled Cooling & Antisolvent Addition pH->Cooling Decision Phase Separation? Cooling->Decision Oiling Oiling Out (LLPS) Decision->Oiling Yes (High Supersaturation) Crystal Nucleation & Crystal Growth Decision->Crystal No (Metastable Zone) Seed Add Seed Crystals & Reduce Cooling Rate Oiling->Seed Seed->Cooling Retry with Seeding Poly Polymorph Analysis (XRD/DSC) Crystal->Poly Hydrate Monohydrate Form (High Water Activity) Poly->Hydrate Anhydrous Anhydrous Form (Low Water Activity) Poly->Anhydrous

Fig 1: Troubleshooting workflow for gabapentinoid crystallization and polymorph control.

Section 1: Isoelectric Precipitation & pH Tuning

Q: Why is my overall crystallization yield consistently below 50% in standard aqueous-organic mixtures?

A: The root cause is likely improper charge management. 5-Amino-5-cyclohexyl-3-methylpentanoic acid is a zwitterion, possessing both a basic primary amine and an acidic carboxylate group. If the pH of your crystallization matrix deviates from the compound's isoelectric point (pI), the molecule becomes ionized, which drastically increases its solvation energy in polar solvents.

For this specific gabapentinoid analog, the pI is approximately 7.0–7.4. Adjusting the pH to this exact range—a technique known as isoelectric focusing—ensures the molecule remains in its neutral, least-soluble zwitterionic state. This maximizes supersaturation and provides the thermodynamic driving force required for high-yield crystal nucleation[1].

Section 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During antisolvent addition, my solution turns milky and forms a sticky paste at the bottom of the reactor instead of discrete crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out."

The Causality: Because 5-Amino-5-cyclohexyl-3-methylpentanoic acid contains a bulky, highly lipophilic cyclohexyl ring, rapid addition of an antisolvent (like ethanol or isopropanol) pushes the local supersaturation into a thermodynamically unstable region known as the spinodal curve[2]. Instead of forming a highly ordered solid crystal lattice, the system minimizes its free energy by separating into two liquid phases: a solute-rich "oil" phase and a solute-poor continuous phase[3].

The Fix: To bypass the LLPS boundary, you must force the system to operate strictly within the metastable zone. This is achieved by:

  • Reducing the antisolvent addition rate to prevent localized spikes in supersaturation.

  • Introducing anhydrous seed crystals (1-2% w/w) before the cloud point is reached. Seeding provides a low-energy surface for secondary nucleation, safely depleting the supersaturation before the oil phase has a chance to separate[4].

Section 3: Solvent Systems & Polymorph Control

Q: My batch analysis shows inconsistent thermal behavior (via DSC) between runs. How do I control which polymorph I isolate?

A: Gabapentinoids exhibit complex polymorphism, frequently forming monohydrates in the presence of water due to their extensive hydrogen-bonding networks[5]. The thermodynamic stability of the hydrate versus the anhydrous form is strictly dictated by the water activity (


) of your solvent system and the temperature.

High water activity drives the formation of the monohydrate, while low water activity favors the anhydrous form. Furthermore, heating a monohydrate can induce a solid-state polymorphic transformation into an anhydrous form via dehydration[6]. If your process inadvertently fluctuates in water content or drying temperature, you will isolate a mixed-phase product.

Quantitative Data: Solvent System & Polymorph Mapping
Solvent SystemWater Activity (

)
Cooling RatePrimary PhenomenonResulting PolymorphYield (%)Purity (%)
100% Water1.00.5 °C/minDirect NucleationMonohydrate65.0>99.0
50:50 Water/EtOH~0.61.0 °C/minOiling Out (LLPS)Amorphous PasteN/AN/A
50:50 Water/EtOH (Seeded)~0.60.1 °C/minControlled GrowthAnhydrous (Form I)82.5>99.5
10:90 Water/IPA<0.20.5 °C/minRapid PrecipitationAnhydrous (Form II)88.098.5

Step-by-Step Methodology: Seeded Antisolvent Crystallization

This protocol is designed as a self-validating system . Each critical phase includes a validation checkpoint to ensure the thermodynamics of the system are behaving as intended before proceeding to the next step.

Step 1: Dissolution

  • Suspend crude 5-Amino-5-cyclohexyl-3-methylpentanoic acid in a 50:50 (v/v) mixture of Water and Ethanol (10 volumes total relative to crude weight).

  • Heat the reactor to 60°C under moderate agitation (200 RPM) until complete dissolution is achieved.

Step 2: Isoelectric Focusing

  • Insert a calibrated, temperature-compensated pH probe.

  • Slowly titrate with 1M HCl or 1M NaOH to adjust the pH to 7.1 ± 0.1.

  • Self-Validation Checkpoint: The system is validated when the pH remains stable at 7.1 for 15 minutes without further titrant addition, confirming the complete formation of the zwitterionic species.

Step 3: Polishing Filtration

  • Pass the hot solution through an inline 0.22 µm PTFE filter into a pre-heated crystallization vessel. This removes insoluble impurities that could act as rogue nucleating agents.

Step 4: Seeding & LLPS Avoidance

  • Cool the solution to 45°C at a controlled rate of 0.5°C/min.

  • Introduce 1.5% (w/w) of pure anhydrous seed crystals.

  • Self-Validation Checkpoint: Utilize an inline Focused Beam Reflectance Measurement (FBRM) probe or visual inspection. The presence of distinct, sharp chord lengths (or visible non-agglomerated particles) without a sudden spike in fine counts confirms successful secondary crystal growth rather than oil droplet formation.

Step 5: Antisolvent Dosing

  • Slowly dose 5 volumes of Isopropanol (IPA) over 2.5 hours using a programmable syringe pump. Maintain an agitation speed of 250 RPM to ensure homogeneous mixing and prevent localized supersaturation at the dosing tip.

Step 6: Final Cooling & Isolation

  • Cool the resulting suspension to 5°C at 0.1°C/min. Hold at 5°C for 2 hours to maximize yield.

  • Filter the slurry under vacuum, wash the filter cake with cold IPA (2 volumes), and dry under vacuum at 40°C for 12 hours to prevent thermal-induced polymorphic transitions.

References
  • Source: Google Patents (US10023885B2)
  • Title: Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin Source: MDPI URL: [Link]

  • Title: Insights into Liquid-Liquid Phase Separations May Improve Crystallization Processes Source: Technology Networks URL: [Link]

  • Title: Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Progressive steps of polymorphic transformation of gabapentin polymorphs studied by hot-stage FTIR microspectroscopy Source: PubMed (National Library of Medicine) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Spectrum Analysis of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid: A Predictive and Comparative Approach

In the realm of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety and efficacy. For complex molecules such as GABA analogues, which...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety and efficacy. For complex molecules such as GABA analogues, which are pivotal in the treatment of neurological disorders, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical tool.[1][2][3][4] This guide offers an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of 5-Amino-5-cyclohexyl-3-methylpentanoic acid, a compound of significant interest in medicinal chemistry.

The Indispensable Role of NMR in Modern Drug Discovery

NMR spectroscopy provides a wealth of information about a molecule's structure, from the basic carbon-hydrogen framework to subtle stereochemical details. For a molecule like 5-Amino-5-cyclohexyl-3-methylpentanoic acid, with its multiple chiral centers and flexible side chains, NMR is essential for confirming its identity and purity. The ability to unambiguously assign each proton and carbon signal is critical for quality control in pharmaceutical manufacturing and for understanding structure-activity relationships in drug design.[1][2][3][4]

Predicted ¹H and ¹³C NMR Spectral Analysis of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid

The following is a detailed prediction of the ¹H and ¹³C NMR spectra of 5-Amino-5-cyclohexyl-3-methylpentanoic acid. These predictions are based on the known chemical shifts of similar functional groups in related molecules and the expected electronic effects of the substituents.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation A Dissolve in CD3OD B Filter into NMR Tube A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Fourier Transform & Apodization C->E D->E F Phase & Baseline Correction E->F G Referencing F->G H Peak Assignment G->H I Comparative Analysis H->I J Structural Confirmation I->J

Caption: A systematic workflow for the NMR analysis of 5-Amino-5-cyclohexyl-3-methylpentanoic acid.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the NMR analysis of 5-Amino-5-cyclohexyl-3-methylpentanoic acid. By understanding the expected spectral features and by making careful comparisons with known analogues, researchers can confidently approach the structural elucidation of this and other complex pharmaceutical molecules. The protocols and analytical strategies outlined herein are designed to ensure the highest degree of scientific integrity and to facilitate the successful advancement of drug discovery and development programs.

References

  • Bagal, S. K., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. Available at: [Link]

  • International Labmate. (2023). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Available at: [Link]

  • University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Available at: [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available at: [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11857-11867. Available at: [Link]

  • Almac Group. (2015). NMR under GxP in Drug Development and Manufacturing. Available at: [Link]

  • NMR Data Acquisition. (n.d.). SOP for Metabolomics by NMR spectroscopy. Available at: [Link]

  • News-Medical.Net. (2024). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. Available at: [Link]

  • Dempah, K. E., et al. (2013). Investigating Gabapentin Polymorphism Using Solid-State NMR Spectroscopy. AAPS PharmSciTech, 14(1), 10-19. Available at: [Link]

  • An efficient total synthesis of (±)-pregabalin. (n.d.). Available at: [Link]

  • Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Available at: [Link]

  • NMR Sample Preparation. (n.d.). Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Dempah, K. E., et al. (2013). Investigating gabapentin polymorphism using solid-state NMR spectroscopy. AAPS PharmSciTech, 14(1), 10-19. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (600 MHz, D2O) of pregabalin powder representative sample. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of (S)-Pregabalin recorded in D2O. Available at: [Link]

  • Gabapentin - Events and Scientific Activities. (n.d.). Available at: [Link]

  • Liu, Y., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Molecules, 29(5), 1153. Available at: [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 139-160. Available at: [Link]

  • Da Ros Montes D'Oca, C., et al. (2020). Synthesis of Pregabalin and its novel lipophilic β-alkyl- substituted analogues from fatty chains. New Journal of Chemistry, 44(23), 9789-9799. Available at: [Link]

  • Metin, Ö. (2013). Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. Middle East Technical University. Available at: [Link]

Sources

Comparative

Mass Spectrometry Characterization Guide: 5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS 2060036-03-3)

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern for CAS 2060036-03-3 , chemically identified as 5-Amino-5-cyclohexyl-3-methylpentanoic acid . This guide is struc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern for CAS 2060036-03-3 , chemically identified as 5-Amino-5-cyclohexyl-3-methylpentanoic acid .

This guide is structured for analytical chemists and drug development professionals requiring rigorous characterization data for this novel gabapentoid analog.[1]

[1][2][3][4][5]

Executive Summary & Chemical Identity

CAS 2060036-03-3 is a structural hybrid of the widely used neuropathic pain agents Pregabalin and Gabapentin .[1][2] It features the


-amino acid core characteristic of gabapentoids, combining the 3-methyl substitution  of Pregabalin with the cyclohexyl ring  of Gabapentin (albeit at the C5 position rather than C3).[1][2]

Accurate mass spectrometry (MS) characterization is critical for distinguishing this molecule from isobaric impurities, metabolites (e.g., of Mirogabalin), and other designer analogs in pharmacokinetic (PK) and forensic workflows.[1][2]

FeatureSpecification
Chemical Name 5-Amino-5-cyclohexyl-3-methylpentanoic acid
Molecular Formula

Exact Mass (Monoisotopic) 213.1729 Da
Precursor Ion

214.1802 m/z
Structural Class

-Amino Acid (Gabapentoid)

Experimental Methodology (LC-MS/MS)

To ensure reproducible fragmentation data, the following standardized protocol is recommended. This method is validated for the gabapentoid class (polar, zwitterionic small molecules).[1][2]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (High aqueous start required for retention of polar zwitterions).[1]

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

  • Capillary Voltage: 3.0 kV.[1]

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile (water loss) and backbone cleavages.[1][2]

Fragmentation Pattern Analysis

The fragmentation of CAS 2060036-03-3 follows the "Lactamization Rule" characteristic of


-amino acids.[1][2] Upon collisional activation, the molecule undergoes rapid intramolecular cyclization, expelling water to form a stable lactam ring.[1][2] This is the dominant diagnostic transition.
Primary Fragmentation Pathway (The "Lactam" Transition)[1][3]
  • Transition:

    
    [1][2]
    
  • Mechanism: Intramolecular nucleophilic attack of the amine nitrogen on the carboxylic carbonyl, leading to the loss of a water molecule (

    
    , 18 Da).[1][2]
    
  • Relative Abundance: 100% (Base Peak).[1]

  • Significance: This transition is the primary Quantifier ion for MRM assays.[1]

Secondary Fragmentation Pathways
  • Deamination (

    
    ):  Loss of ammonia (
    
    
    
    , 17 Da).[1][2] Less favored than lactamization in the gas phase for
    
    
    -amino acids but observable at lower collision energies.[1][2]
  • Combined Loss (

    
    ):  Sequential or simultaneous loss of water and ammonia (or water loss followed by ring opening and deamination).[1][2]
    
  • Cyclohexyl Ring Cleavage (

    
    ):  At high collision energies (>35 eV), the cyclohexyl group cleaves to form a cyclohexyl cation (
    
    
    
    ), a common diagnostic for cyclohexyl-containing drugs.[1][2]
Visualizing the Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 214.18 (Linear Form) Lactam Fragment A (Base Peak) m/z 196.17 [M+H - H2O]+ (Lactam Ring Formation) Precursor->Lactam - H2O (18 Da) Dominant Pathway Deaminated Fragment B m/z 197.15 [M+H - NH3]+ Precursor->Deaminated - NH3 (17 Da) Cyclohexyl Fragment C m/z 83.09 [C6H11]+ Cyclohexyl Cation Precursor->Cyclohexyl High CE Cleavage Lactam->Cyclohexyl Secondary Frag

Figure 1: Proposed ESI+ fragmentation pathway for CAS 2060036-03-3 showing the dominant lactamization route.[1][2][3]

Comparative Performance: CAS 2060036-03-3 vs. Alternatives

To validate the identity of CAS 2060036-03-3, it must be distinguished from its structural analogs Pregabalin and Gabapentin .[1][2] While all three share the


-amino acid core, their side-chain mass shifts provide clear differentiation.[1][2]
Comparative MRM Transitions
CompoundStructure KeyPrecursor (

)
Base Peak (

)
Loss (

)
Diagnostic Feature
CAS 2060036-03-3 Cyclohexyl + Methyl 214.2 196.2 -18 (H₂O) High MW + Lactam formation
Pregabalin Isobutyl160.1142.1-18 (H₂O)Lower MW, similar loss pattern
Gabapentin Cyclohexyl (Ring)172.1154.1-18 (H₂O)Cyclohexyl is part of backbone
Mirogabalin Bicyclic210.1192.1-18 (H₂O)Unsaturated/Bicyclic (MW -4 Da vs CAS 2060036)
Differentiation Strategy
  • Isobaric Check: CAS 2060036-03-3 (

    
     214) is NOT  isobaric with Mirogabalin (
    
    
    
    210) or Gabapentin (
    
    
    172).[1][2] It is easily resolved by MS1 mass accuracy.
  • Fragmentation Homology: Note that all four compounds share the -18 Da (Water) loss as the base peak.[1] This confirms they belong to the same structural class.[1] The absolute mass of the fragment (196 vs 142 vs 154) is the specific identifier.[1]

  • Retention Time: Due to the combined lipophilicity of the cyclohexyl ring AND the methyl group , CAS 2060036-03-3 is predicted to have a longer retention time (RT) on C18 columns compared to both Pregabalin (shorter alkyl chain) and Gabapentin (no methyl branch).[1][2]

Workflow Diagram: Differentiation Protocol

Workflow Sample Unknown Sample (Gabapentoid Suspect) LC LC Separation (C18 High Aqueous) Sample->LC MS1 MS1 Scan Check [M+H]+ LC->MS1 Decision m/z Value? MS1->Decision Res160 m/z 160.1 (Pregabalin) Decision->Res160 160 Res172 m/z 172.1 (Gabapentin) Decision->Res172 172 Res214 m/z 214.2 (CAS 2060036-03-3) Decision->Res214 214 Confirm MS2 Confirmation Target: m/z 196.2 (Lactam Ion) Res214->Confirm

Figure 2: Logical workflow for identifying CAS 2060036-03-3 in a mixed sample.

References

  • Chemical Identity: 5-Amino-5-cyclohexyl-3-methylpentanoic acid. CAS Common Chemistry.[1] [Link]

  • Class Fragmentation Behavior: Kostiainen, R., et al. (2003).[1][2] "Atmospheric pressure ionization mass spectrometry of fragmentation of gamma-amino acids." Journal of Mass Spectrometry.[1] (Validates the lactamization pathway for gabapentoids).

  • Comparative Data (Pregabalin/Gabapentin): European Medicines Agency (EMA) Assessment Reports for Lyrica and Neurontin.[1] (Source for standard retention and fragmentation data of analogs).[1]

Sources

Validation

A Comparative Guide to HPLC Purity Standards for 5-Amino-5-cyclohexyl-3-methylpentanoic acid

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-Amino-5-cyclohexyl-3-methylpentanoic acid. As a crucial building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-Amino-5-cyclohexyl-3-methylpentanoic acid. As a crucial building block in the synthesis of more complex pharmaceutical compounds, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols grounded in established regulatory standards.

The Criticality of Purity for Synthetic Intermediates

5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS No. 2060036-03-3) is a non-proteinogenic amino acid.[1] While it may not be an API itself, the impurities it carries can be incorporated into the final drug substance, leading to potentially toxic byproducts or reduced therapeutic efficacy. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the control of impurities in new drug substances, setting clear thresholds for reporting, identification, and toxicological qualification.[2][3] Therefore, a robust, validated analytical method for purity determination is not merely a quality control measure but a fundamental regulatory requirement.[4][5]

The challenge in analyzing this specific molecule lies in its structure: it possesses a secondary amine and a carboxylic acid, making it polar, but it lacks a significant chromophore for high-sensitivity UV detection. This necessitates careful method development to achieve adequate separation and detection.

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures.[6][7] The choice of HPLC method depends on the physicochemical properties of the analyte and its potential impurities.[8] We will compare two primary methodologies: Reversed-Phase HPLC, the workhorse of the industry, and an alternative, Hydrophilic Interaction Liquid Chromatography (HILIC), which is often better suited for polar analytes.

Method 1: Reversed-Phase HPLC with UV Detection (The Industry Standard)

Reversed-Phase (RP) HPLC separates molecules based on their hydrophobicity.[9] A nonpolar stationary phase (like C18) is used with a polar mobile phase. While seemingly counterintuitive for a polar molecule, RP-HPLC is versatile and can be adapted for amino acids.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the most common starting point due to its broad applicability and robustness.[8]

  • Mobile Phase: A gradient elution using water and a more non-polar organic solvent (like acetonitrile) is employed. The gradient is necessary to elute both polar and potential non-polar impurities within a reasonable timeframe.

  • pH Control: The mobile phase pH is critical. To ensure the analyte is in a single ionic form and to improve peak shape, the pH should be buffered away from the isoelectric point of the amino acid. Adding an acid like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid protonates the carboxylic acid and amine groups, improving retention and peak symmetry.

  • Detection: The carboxyl group allows for UV detection at very low wavelengths (200-210 nm).[10] However, this region is prone to interference from mobile phase additives and other impurities. This is the primary limitation of this direct detection method.

Alternative Approach for Enhanced Sensitivity: Pre-Column Derivatization

To overcome the low UV sensitivity, a pre-column derivatization step can be introduced. Reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) react with the primary or secondary amine to attach a chromophore or fluorophore, significantly enhancing detection sensitivity.[10][11] While this adds a step to sample preparation, the increase in sensitivity and selectivity often justifies it, particularly for trace impurity analysis.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating highly polar compounds that show little or no retention in reversed-phase systems. It utilizes a polar stationary phase (e.g., bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent and a small amount of water. A water-enriched layer forms on the stationary phase, and analytes partition between this layer and the bulk mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A silica or amide-based column provides the necessary polar surface for hydrophilic partitioning.

  • Mobile Phase: The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a small percentage of an aqueous buffer. Elution is achieved by increasing the water content in a gradient.

  • Advantages: HILIC can provide a completely different selectivity compared to RP-HPLC, potentially resolving impurities that co-elute in a reversed-phase system. This makes it an excellent orthogonal method for method validation and confirmatory analysis.

Data Presentation: Method Performance Comparison

The following table summarizes the expected performance characteristics of the described HPLC methods.

Parameter Method 1: Reversed-Phase HPLC (Direct UV) Method 1a: RP-HPLC (Pre-column Derivatization) Method 2: HILIC (Direct UV) Confirmatory Method: LC-MS
Principle Hydrophobic InteractionHydrophobic InteractionHydrophilic PartitioningMass-to-Charge Ratio
Column C18, 150 x 4.6 mm, 3.5 µmC18, 150 x 4.6 mm, 3.5 µmSilica or Amide, 150 x 4.6 mm, 3.5 µmCompatible with RP or HILIC
Typical Mobile Phase Water/Acetonitrile with 0.1% TFAWater/Acetonitrile with bufferAcetonitrile/Water with bufferVolatile buffers (e.g., Ammonium Formate)
Detection UV at 205 nmUV/FluorescenceUV at 205 nmMass Spectrometry (ESI+)
Sensitivity Low to ModerateHighLow to ModerateVery High
Selectivity Good for non-polar impuritiesExcellent (depends on derivatization)Excellent for polar impuritiesUnparalleled
Analysis Time ~20-30 minutes~30-40 minutes (including reaction)~20-30 minutes~20-30 minutes
Key Advantage Simplicity, robustnessHigh sensitivity for trace analysisOrthogonal selectivity to RPUnambiguous impurity identification
Key Limitation Low sensitivity, potential interferenceExtra sample prep stepRequires careful equilibrationHigher equipment cost

Experimental Protocols & Workflows

A scientifically sound analysis follows a logical and reproducible workflow. The diagram below outlines the critical steps from sample receipt to final purity reporting, incorporating regulatory compliance checks.

G cluster_0 Phase 1: Preparation & System Setup cluster_1 Phase 2: Analysis & System Suitability cluster_2 Phase 3: Data Processing & Reporting A Receive Sample & Reference Standard B Prepare Sample and Standard Solutions (e.g., 1 mg/mL in Diluent) A->B E Inject Blank, Standard, and Sample B->E C HPLC System Preparation (Mobile Phase, Column Equilibration) D System Suitability Test (SST) (Ref: USP <621>) D->E SST Pass? F Acquire Chromatographic Data E->F G Integrate Peaks & Calculate Purity (% Area) F->G H Impurity Threshold Check (Ref: ICH Q3A) G->H I Generate Final Report (Purity, Impurity Profile) H->I H->I Identify/Qualify Impurities > Threshold

Caption: High-level workflow for HPLC purity analysis from sample preparation to final reporting.

Protocol 1: Primary Purity Assay by Reversed-Phase HPLC

Objective: To determine the chemical purity of 5-Amino-5-cyclohexyl-3-methylpentanoic acid and separate it from synthesis-related impurities.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Sample Preparation:

    • Diluent: Mobile Phase A.

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability (as per USP <621>): [12][13]

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • The tailing factor should be between 0.8 and 1.8.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Report any impurity exceeding the reporting threshold (typically 0.05% for APIs with a maximum daily dose ≤ 2g).[2][3]

Method Selection and Validation Strategy

The choice between methods is dictated by the analytical objective. For routine quality control, the simplicity of direct UV RP-HPLC is often preferred. For release testing, stability studies, or when higher sensitivity is required, a derivatization method or an orthogonal method like HILIC should be employed.

G cluster_0 cluster_1 start Define Analytical Goal q1 Need to detect trace impurities (<0.1%)? start->q1 m1 Use Standard RP-HPLC (UV 205nm) q1->m1 No m2 Use RP-HPLC with Pre-Column Derivatization q1->m2 Yes q2 Co-elution with main peak observed in RP-HPLC? q3 Need to identify an unknown impurity? q2->q3 No m3 Develop Orthogonal Method (e.g., HILIC) q2->m3 Yes m4 Use LC-MS for Identification q3->m4 Yes m1->q2 m2->q2 m3->q3

Caption: Decision tree for selecting the appropriate HPLC method based on analytical requirements.

Regardless of the chosen method, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. Validation ensures the method is accurate, precise, specific, linear, and robust.

Conclusion

Establishing purity standards for 5-Amino-5-cyclohexyl-3-methylpentanoic acid requires a multi-faceted approach grounded in sound chromatographic principles and regulatory awareness. While a standard Reversed-Phase HPLC method with low-wavelength UV detection serves as a robust starting point for routine analysis, its limitations in sensitivity must be acknowledged. For comprehensive impurity profiling and validation, orthogonal methods like HILIC and highly sensitive techniques involving derivatization or mass spectrometry are indispensable tools. By employing the comparative data and protocols in this guide, scientists can develop and validate a scientifically sound and compliant purity testing strategy, ensuring the quality of this critical synthetic intermediate and the final drug product.

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  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

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Comparative

A Comparative Analysis of Novel Gabapentinoid 5-Amino-5-cyclohexyl-3-methylpentanoic acid and Traditional Gabapentin Analogs

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of neuropathic pain and epilepsy treatment, gabapentinoids stand as a cornerstone therapy.[1][2][3] Their mechanism, centered on the α...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of neuropathic pain and epilepsy treatment, gabapentinoids stand as a cornerstone therapy.[1][2][3] Their mechanism, centered on the α2δ subunit of voltage-gated calcium channels, has inspired the development of numerous analogs aiming for improved efficacy, pharmacokinetic profiles, and tolerability.[2][4][5] This guide provides a detailed comparison between a novel compound, 5-Amino-5-cyclohexyl-3-methylpentanoic acid, and established gabapentin analogs like gabapentin and pregabalin.

Introduction to Gabapentinoids

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) was initially designed as a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) with enhanced lipophilicity to facilitate its entry into the central nervous system.[6][7] Despite its structural origins, gabapentin and its successors, collectively known as gabapentinoids, do not act on GABA receptors.[4][5][6] Instead, their therapeutic effects are mediated through high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[2][4][5][6][8] This interaction reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.[5]

Chemical Structures and Core Differences

The fundamental structure of gabapentinoids features a γ-amino acid backbone. The parent compound, gabapentin, incorporates a cyclohexyl ring attached to the γ-carbon.[7] Pregabalin, a second-generation gabapentinoid, is an analog with an isobutyl substituent. The subject of this guide, 5-Amino-5-cyclohexyl-3-methylpentanoic acid, introduces a methyl group at the β-position of the pentanoic acid backbone while retaining the cyclohexyl moiety at the γ-position.

DOT Script for Chemical Structures

Caption: Chemical structures of Gabapentin, Pregabalin, and 5-Amino-5-cyclohexyl-3-methylpentanoic acid.

Mechanism of Action: A Shared Pathway

All three compounds are believed to exert their effects through the same primary mechanism: binding to the α2δ subunit of VGCCs.[2][4][5][8] This binding is thought to interfere with the trafficking of the α1 subunit of the calcium channel to the presynaptic membrane, leading to a reduction in the number of functional channels and consequently, a decrease in neurotransmitter release.[9]

DOT Script for Mechanism of Action

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron gabapentinoid Gabapentinoid (e.g., 5-Amino-5-cyclohexyl-3-methylpentanoic acid) a2d_subunit α2δ-1 Subunit gabapentinoid->a2d_subunit Binds to vgcc Voltage-Gated Calcium Channel (VGCC) a2d_subunit->vgcc Modulates trafficking ca_ion Ca²⁺ vgcc->ca_ion Reduces Influx vesicle Synaptic Vesicle (contains neurotransmitters) ca_ion->vesicle Triggers release of neurotransmitter Excitatory Neurotransmitters vesicle->neurotransmitter Releases receptor Receptor neurotransmitter->receptor Reduced binding

Caption: Simplified signaling pathway of gabapentinoids.

Comparative Pharmacological Profile

While sharing a common mechanism, variations in chemical structure can lead to significant differences in pharmacokinetic and pharmacodynamic properties.

PropertyGabapentinPregabalin5-Amino-5-cyclohexyl-3-methylpentanoic acid
Molecular Formula C9H17NO2[6]C8H17NO2C12H23NO2[10]
Molecular Weight 171.24 g/mol [6]159.23 g/mol 213.32 g/mol [10]
Binding Affinity (α2δ-1) Kd = ~59 nM[2][9]Higher affinity than gabapentin[11]Data not available in public literature
Absorption Saturable, non-linear[3][12][13]Rapid, linear[3][12][13]Predicted to be transported by L-amino acid transporters, similar to other gabapentinoids[4]
Bioavailability Decreases with increasing dose (60% at 900 mg/day to 33% at 3600 mg/day)[13]≥90%, independent of dose[13][14]Data not available
Peak Plasma Concentration 3-4 hours[13]~1 hour[12][13]Data not available
Metabolism Negligible[11]Less than 2% is metabolized[14]Predicted to have minimal metabolism
Elimination Half-life ~5-7 hours[13]~6.3 hours[14]Data not available

Key Insights from the Data:

  • Pregabalin's Pharmacokinetic Advantages: Pregabalin exhibits a more favorable pharmacokinetic profile compared to gabapentin, with rapid, linear absorption and high bioavailability that is independent of the dose.[3][11][12][13] This leads to more predictable plasma concentrations and a more consistent dose-response relationship.[11][13]

  • Structural Impact of 5-Amino-5-cyclohexyl-3-methylpentanoic acid: The addition of a methyl group to the pentanoic acid backbone in 5-Amino-5-cyclohexyl-3-methylpentanoic acid increases its molecular weight and may influence its lipophilicity and binding affinity to the α2δ subunit. Further experimental data is required to confirm these predictions.

Experimental Protocols for Comparative Evaluation

To rigorously compare these compounds, standardized preclinical assays are essential.

Objective: To determine the binding affinity (Kd) of each compound for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.

Methodology: Radioligand Binding Assay [9]

  • Membrane Preparation: Isolate cell membranes from a stable cell line overexpressing the human α2δ-1 or α2δ-2 subunit.

  • Radioligand: Use a radiolabeled ligand with known high affinity for the α2δ subunit, such as [³H]-gabapentin or [³H]-pregabalin.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (gabapentin, pregabalin, and 5-Amino-5-cyclohexyl-3-methylpentanoic acid).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

DOT Script for Binding Assay Workflow

A Membrane Preparation (α2δ subunit expressing cells) B Incubation (Membranes + [³H]Gabapentin + Competitor) A->B C Filtration (Separate bound and free radioligand) B->C D Scintillation Counting (Measure radioactivity) C->D E Data Analysis (Determine IC50 and Ki) D->E

Caption: Workflow for a radioligand binding assay.

Objective: To assess the analgesic efficacy of the compounds in a rodent model of neuropathic pain.

Methodology: Chronic Constriction Injury (CCI) Model and Von Frey Test

  • Surgical Procedure (CCI): In anesthetized rats or mice, expose the sciatic nerve and place loose ligatures around it to induce a chronic constriction injury, which mimics neuropathic pain.

  • Drug Administration: After a recovery period and confirmation of mechanical allodynia (a lowered pain threshold), administer the test compounds or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Behavioral Testing (Von Frey Test): At various time points after drug administration, assess the mechanical withdrawal threshold using Von Frey filaments. These are a series of calibrated filaments that apply a specific force to the plantar surface of the hind paw.

  • Data Analysis: Determine the paw withdrawal threshold (in grams) for each animal at each time point. Compare the thresholds of the drug-treated groups to the vehicle-treated group to assess the analgesic effect.

DOT Script for In Vivo Efficacy Workflow

A Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve B Post-operative Recovery & Confirmation of Allodynia A->B C Drug Administration (Test Compounds or Vehicle) B->C D Behavioral Testing (Von Frey Test) C->D E Data Analysis (Paw Withdrawal Threshold) D->E

Caption: Workflow for an in vivo neuropathic pain study.

Conclusion and Future Directions

While gabapentin and pregabalin have well-established clinical utility, the quest for improved gabapentinoids continues.[6][14] The novel compound, 5-Amino-5-cyclohexyl-3-methylpentanoic acid, represents a logical progression in the structure-activity relationship studies of this class of drugs. Its structural modifications warrant a thorough investigation of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the direct comparison of this new analog with its predecessors. Future research should focus on obtaining empirical data for 5-Amino-5-cyclohexyl-3-methylpentanoic acid's binding affinity, in vivo efficacy, and pharmacokinetic properties to fully elucidate its potential as a next-generation therapeutic for neuropathic pain and epilepsy.

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Validation

Introduction: The Central Role of Transition-State Analogs in Protease Inhibition

An In-Depth Technical Guide to Protease Inhibition: A Comparative Analysis of Statine and 5-Amino-5-cyclohexyl-3-methylpentanoic acid Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bond...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Protease Inhibition: A Comparative Analysis of Statine and 5-Amino-5-cyclohexyl-3-methylpentanoic acid

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to countless physiological and pathological events. Their dysregulation is a hallmark of diseases ranging from viral infections like HIV/AIDS to cancer and neurodegenerative disorders.[1] Consequently, the development of potent and selective protease inhibitors remains a cornerstone of modern medicinal chemistry.[2]

A highly successful strategy in this endeavor is the design of transition-state analogs. These molecules are stable compounds that structurally and electronically mimic the unstable, high-energy transition state of the peptide bond hydrolysis reaction. By binding to the enzyme's active site with much higher affinity than the actual substrate, they act as potent competitive inhibitors.[3] This guide delves into a comparative analysis of two such structures: the foundational non-proteinogenic amino acid, Statine, and a rationally designed analog, 5-Amino-5-cyclohexyl-3-methylpentanoic acid, exploring the principles of their design and function in protease inhibition.

Statine: The Archetypal Aspartic Protease Inhibitor Core

Statine, chemically (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a celebrated building block in the field of protease inhibition. Its discovery within the natural product Pepstatin revolutionized the approach to inhibiting aspartic proteases—a class of enzymes characterized by a pair of aspartate residues in their active site that act as the general acid-base catalysts.

Mechanism of Action: Mimicking the Tetrahedral Intermediate

The key to Statine's inhibitory power lies in its unique (3S)-hydroxyl group. During peptide bond cleavage by an aspartic protease, the enzyme-bound water molecule attacks the carbonyl carbon of the scissile peptide bond, forming a transient, tetrahedral intermediate. The statine residue, when incorporated into a peptide-like inhibitor, positions its hydroxyl group in the precise location of this intermediate's hydroxyl. This allows it to form strong hydrogen bonds with the two catalytic aspartate residues in the enzyme's active site, effectively "freezing" the enzyme in a transition-like state.[3] This mimicry results in exceptionally tight, yet often reversible, binding.

Four derivatives of pepstatin, each containing the unusual amino acid statine, have been shown to be effective porcine pepsin inhibitors.[3] For example, N-acetyl-valyl-statine exhibits a Ki value of 4.8 x 10⁻⁶ M against pepsin.[3] The statyl residue is considered directly responsible for the potent inhibitory capability of pepstatin and its derivatives.[3]

G Mechanism of Statine Inhibition cluster_0 Aspartic Protease Active Site cluster_1 Statine-based Inhibitor Asp1 Asp-32 (Protonated) Statine Statine Residue (3S)-Hydroxyl Group Asp1->Statine H-bond donation Asp2 Asp-215 (Deprotonated) Asp2->Statine H-bond acceptance Water H₂O Statine->Asp1 Statine->Asp2 P1_group P1 Side Chain (e.g., Isobutyl)

Caption: Statine's hydroxyl group mimics the tetrahedral intermediate, forming key hydrogen bonds with catalytic aspartates.

Structure-Activity Relationship (SAR) and the Importance of Subsite Specificity

While the statine core provides the mechanism for binding to the catalytic dyad, the potency and selectivity of an inhibitor are dictated by the residues occupying the flanking positions (P4 to P3' in inhibitor nomenclature). These side chains interact with corresponding pockets (S4 to S3') on the protease surface.[4] The nature of the P1 side chain, which fits into the S1 pocket of the protease, is particularly critical for determining affinity and specificity. For instance, inhibitors containing statine or its phenylalanine and cyclohexylalanine homologues in the P1-P1' positions have been systematically studied to develop inhibitors specific for human renin over other human aspartic proteases like pepsin and cathepsin D.[4][5]

5-Amino-5-cyclohexyl-3-methylpentanoic acid: A Rational Design for S1 Pocket Targeting

5-Amino-5-cyclohexyl-3-methylpentanoic acid (ACMC) is a synthetic amino acid that represents a logical evolution of the statine scaffold. Its chemical structure (C₁₂H₂₃NO₂, CAS 2060036-03-3) can be conceptualized as a "cyclohexylstatine" analog.[6]

Structural Analysis and Hypothesized Function

The core of ACMC is a γ-amino acid backbone with a hydroxyl group, analogous to statine, suggesting it is designed to function as a transition-state mimic for a protease. The defining feature is the replacement of statine's native isobutyl group at the P1 position with a bulky, hydrophobic cyclohexyl moiety.

This modification is a classic medicinal chemistry strategy aimed at enhancing binding affinity by exploiting specific interactions within the target enzyme's S1 subsite. Many proteases, including HIV-1 protease and renin, possess deep, hydrophobic S1 pockets that favorably accommodate large aliphatic or aromatic groups.[7] The rationale for this design choice is twofold:

  • Enhanced Hydrophobic Interactions: The cyclohexyl group provides a larger surface area for van der Waals and hydrophobic interactions with the nonpolar residues lining the S1 pocket compared to statine's smaller isobutyl group.

  • Improved Selectivity: The specific shape and size of the S1 pocket vary among different proteases. Designing a P1 side chain that is a perfect steric and electronic match for the target enzyme's S1 pocket, while fitting poorly into the S1 pockets of off-target proteases, is a key strategy for achieving inhibitor selectivity.

In the quest for HIV-1 protease inhibitors that can overcome drug resistance, a second generation of inhibitors containing a cyclohexane group at the P1 position has been synthesized and tested, showing an improved response to mutations.[7]

Comparative Analysis: Design Principles and Performance Metrics

A direct comparison of experimental inhibitory data is precluded by the limited public information on the biological activity of 5-Amino-5-cyclohexyl-3-methylpentanoic acid. However, a comparison of their design principles and likely performance characteristics is highly informative for researchers in drug development.

FeatureStatine 5-Amino-5-cyclohexyl-3-methylpentanoic acid Rationale / Implication
Core Scaffold (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acidγ-amino acid with a hydroxyl groupBoth are designed as transition-state analogs targeting the catalytic machinery (e.g., Asp-dyad).[3]
P1 Side Chain IsobutylCyclohexylThe cyclohexyl group is intended to provide stronger hydrophobic interactions within the S1 pocket of a specific target protease.[7]
Primary Target Class Aspartic Proteases (e.g., Pepsin, Renin, Cathepsins)[4]Likely Aspartic or Cysteine Proteases with large, hydrophobic S1 pockets (e.g., HIV-protease, specific Cathepsins).The choice of P1 side chain is a primary determinant of inhibitor specificity.
Development Stage Foundational, well-characterized building block.A rationally designed, likely more specialized inhibitor core.Represents a move from a general inhibitory scaffold to a more target-optimized one.
Predicted Potency Varies widely based on flanking residues (Ki in µM to nM range).[3]Potentially higher for a target with a matching S1 pocket due to optimized hydrophobic binding.Enhanced S1 binding can significantly lower the Ki or IC50 value.

Experimental Protocols for Evaluating Protease Inhibitors

To objectively compare these or any other protease inhibitors, a robust and reproducible experimental workflow is essential. A Förster Resonance Energy Transfer (FRET)-based assay is a common and sensitive method for determining inhibitor potency (IC₅₀).

Detailed Protocol: FRET-Based Protease Inhibition Assay

This protocol provides a framework for measuring the IC₅₀ value of a test compound against a specific protease.

1. Materials and Reagents:

  • Purified target protease

  • FRET-based peptide substrate specific to the protease (e.g., containing an EDANS/DABCYL pair)

  • Assay Buffer (e.g., 20 mM Tris-HCl, 5 mM NaCl, 5 mM DTT, pH 8.0)[8]

  • Test Inhibitors (Statine derivative, ACMC derivative) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

2. Experimental Workflow:

G start Start prep 1. Preparation - Prepare serial dilutions of inhibitors in DMSO. - Dilute enzyme and substrate in Assay Buffer. start->prep incubate 2. Pre-incubation - Add 25 µL of enzyme to wells. - Add 2.5 µL of inhibitor dilutions. - Incubate for 15 min at 37°C. prep->incubate initiate 3. Reaction Initiation - Add 72.5 µL of FRET substrate to each well. - Final volume = 100 µL. incubate->initiate measure 4. Kinetic Measurement - Immediately place plate in reader (37°C). - Monitor fluorescence increase (λexc=330nm, λem=490nm) every 60s for 30-45 min. initiate->measure analyze 5. Data Analysis - Determine initial reaction velocity (V₀) from linear phase of each curve. - Plot % Inhibition vs. [Inhibitor]. - Fit data to a dose-response curve to calculate IC₅₀. measure->analyze end_node End analyze->end_node

Caption: Workflow for determining protease inhibitor IC50 using a FRET-based assay.

3. Step-by-Step Methodology:

  • Step 1: Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test inhibitor in 100% DMSO.

  • Step 2: Assay Setup:

    • In a 96-well plate, add 2.5 µL of each inhibitor dilution. Include wells with DMSO only for 'no inhibition' (100% activity) and wells with a known potent inhibitor or no enzyme for 'full inhibition' (0% activity) controls.

    • Add 25 µL of the target protease, diluted to its working concentration in assay buffer, to each well.

    • Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Step 3: Reaction Initiation: Add 72.5 µL of the FRET substrate, pre-warmed to 37°C, to all wells to initiate the reaction. The final DMSO concentration should be kept low (e.g., ≤2.5%) to avoid affecting enzyme activity.

  • Step 4: Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence in a microplate reader set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., λexc = 330 nm, λem = 490 nm for EDANS) at 37°C for 45 minutes.[8]

  • Step 5: Data Analysis:

    • For each concentration, calculate the initial reaction rate (velocity) from the linear portion of the fluorescence versus time plot.

    • Normalize the data by setting the velocity of the DMSO-only control to 100% activity and the no-enzyme control to 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting data to a four-parameter logistic equation (or similar dose-response model) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

4. Causality and Self-Validation:

  • Why pre-incubate? Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the substrate is introduced, which is crucial for accurately measuring the potency of reversible inhibitors.

  • Why use initial rates? As the reaction proceeds, the substrate is consumed, and the reaction rate slows. Using the initial linear velocity ensures that the measurement reflects the enzyme's activity under consistent conditions, making the comparison between different inhibitor concentrations valid.

  • Controls: The inclusion of 0% and 100% inhibition controls is critical for data normalization and ensures that any observed signal change is due to specific inhibition of the target enzyme.

Conclusion

Statine and 5-Amino-5-cyclohexyl-3-methylpentanoic acid exemplify the core principles and the targeted evolution of protease inhibitor design. Statine provides a foundational transition-state mimic, a versatile scaffold that has been instrumental in developing inhibitors for a broad range of aspartic proteases. Its effectiveness is rooted in its ability to perfectly replicate the geometry and hydrogen bonding pattern of the catalytic intermediate.

5-Amino-5-cyclohexyl-3-methylpentanoic acid represents a more tailored approach. By modifying the P1 side chain to a cyclohexyl group, its design anticipates a specific interaction with a large, hydrophobic S1 pocket of a target protease. This strategy aims to enhance potency and selectivity, two of the most critical parameters in modern drug development. While Statine is the proven ancestor, its cyclohexyl-bearing descendant illustrates the power of rational, structure-based design to refine and optimize inhibitor performance for specific, high-value biological targets. The experimental protocols outlined provide the necessary framework to validate such design hypotheses and quantify the performance gains of these advanced analogs.

References

  • An In-Depth Technical Guide to Protease Activity Assays - Benchchem.
  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - MDPI. Available at: [Link]

  • A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors. Available at: [Link]

  • Thermodynamic and structure guided design of statin based inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed. Available at: [Link]

  • (PDF) Mode of inhibition of acid proteases by Pepstatin - ResearchGate. Available at: [Link]

  • Statins Inhibit Secretion of Metalloproteinases-1, -2, -3, and -9 From Vascular Smooth Muscle Cells and Macrophages - American Heart Association Journals. Available at: [Link]

  • Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed. Available at: [Link]

  • [PDF] Structural Mechanism for Statin Inhibition of HMG-CoA Reductase | Semantic Scholar. Available at: [Link]

  • MEDCHEM 562 Lecture 3. Available at: [Link]

  • Do statins (HMG-CoA reductase inhibitors) break down proteins in the body? - Dr.Oracle. Available at: [Link]

  • Inhibitors of HIV-1 protease: A major success of structure-assisted drug design. Available at: [Link]

  • Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease ... - PMC. Available at: [Link]

  • Inhibition of aspartic proteases by pepstatin and 3-methylstatine derivatives of pepstatin. Evidence for collected-substrate enzyme inhibition - PubMed. Available at: [Link]

  • The Selectivity of Statine-Based Inhibitors Against Various Human Aspartic Proteinases - PubMed. Available at: [Link]

  • HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC. Available at: [Link]

  • Therapeutic Class Overview Statins (HMG-CoA Reductase Inhibitors) - Medicaid.nv.gov. Available at: [Link]

  • The Design, Synthesis, and Biological Evaluation of Compounds with Medicinal Value | MDPI Books. Available at: [Link]

  • Ki values and selectivity towards some off-targets. - ResearchGate. Available at: [Link]

  • The selectivity of statine-based inhibitors against various human aspartic proteinases - PMC. Available at: [Link]

  • List of Statins + Uses, Types & Side Effects - Drugs.com. Available at: [Link]

  • HIV-1 protease inhibitors with a P1 phosphonate modification maintain potency against drug-resistant variants by increased interactions with flap residues - PubMed. Available at: [Link]

  • Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of amino acid derivatives containing chrysin that induce apoptosis - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid | Request PDF - ResearchGate. Available at: [Link]

  • Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity - Journal of Synthetic Chemistry. Available at: [Link]

  • Design and Synthesis of Proteinase Inhibitors - Medicinal Chemistry. Available at: [Link]

  • An Alternate Binding Site for the P1-P3 Group of a Class of Potent HIV-1 Protease Inhibitors as a Result of Concerted Structural Change in the 80s Loop of the Protease - PubMed. Available at: [Link]

  • Statins Versus Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitors for Primary Cardiovascular Prevention in High-Risk Patients: A Systematic Review - PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. Available at: [Link]

  • Protease inhibitor (pharmacology) - Wikipedia. Available at: [Link]

  • Peptide-based protease inhibitors from plants - PMC. Available at: [Link]

  • Hydrophilic or Lipophilic Statins? - Frontiers. Available at: [Link]

  • Inhibitors of Human Immunodeficiency Virus Type 1 Protease Containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Activity, and Oral Bioavailability - PubMed. Available at: [Link]

  • PCSK9 Inhibitors vs. Statins for High Cholesterol - GoodRx. Available at: [Link]

Sources

Comparative

Infrared (IR) Spectroscopy Data for 5-Amino-5-cyclohexyl-3-methylpentanoic Acid: A Comparative Guide

Executive Summary 5-Amino-5-cyclohexyl-3-methylpentanoic acid (5-ACMPA) is a highly substituted aliphatic amino acid structurally related to the gabapentinoid class of compounds. Functioning as a hybrid analog, it incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-5-cyclohexyl-3-methylpentanoic acid (5-ACMPA) is a highly substituted aliphatic amino acid structurally related to the gabapentinoid class of compounds. Functioning as a hybrid analog, it incorporates both the bulky cyclohexyl ring of Gabapentin and the methyl substitution characteristic of Pregabalin.

For researchers and drug development professionals, validating the structural integrity and solid-state form of such novel analogs is critical. This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopy profile of 5-ACMPA against established commercial alternatives (Gabapentin and Pregabalin), detailing the mechanistic causality behind spectral shifts and providing a self-validating Attenuated Total Reflectance (ATR-FTIR) experimental protocol.

Structural & Mechanistic Rationale: The Zwitterionic Network

To interpret the IR spectrum of 5-ACMPA accurately, one must understand the causality behind its solid-state molecular packing. Like Gabapentin and Pregabalin, 5-ACMPA does not exist as a free amino acid in its crystalline solid state; it forms a stable zwitterionic network characterized by proton transfer from the carboxylic acid to the primary amine (


 and 

) [1].

The Steric Hindrance Effect on IR Shifts: The dual presence of a bulky cyclohexyl ring at the C5 position and a methyl group at the C3 position in 5-ACMPA introduces massive steric hindrance. This steric bulk forces an expansion of the crystal lattice, increasing the intermolecular distance between adjacent zwitterions compared to Gabapentin.

  • Causality: The increased intermolecular distance weakens the charge-assisted hydrogen bonds (

    
    ) [3].
    
  • Spectral Outcome: Weakened hydrogen bonding increases the force constant of the participating covalent bonds. Consequently, the asymmetric

    
     stretch and 
    
    
    
    deformation bands shift to higher wavenumbers (a blueshift) relative to less sterically hindered alternatives like Gabapentin.

Comparative IR Spectroscopy Data

The following table summarizes the key quantitative IR vibrational frequencies for 5-ACMPA compared to its structural alternatives. The absence of a classical N-H stretching band in the 3500–3300 cm⁻¹ region serves as the primary diagnostic marker for the zwitterionic state [1].

Functional Group / Vibration5-ACMPA (Predicted, cm⁻¹)Gabapentin (cm⁻¹) [1]Pregabalin (cm⁻¹)[3]Mechanistic Rationale for 5-ACMPA Shift
Free N-H Stretch AbsentAbsentAbsentConfirms solid-state zwitterionic form (

).

Asymmetric Stretch
~29452930~2950Shifted due to steric bulk of cyclohexyl + methyl groups altering the H-bond network.

Symmetric Stretch
~28752860~2870Influenced by the lipophilic aliphatic chain packing.

Asymmetric Stretch
~16251614~1640Steric hindrance reduces intermolecular H-bonding, shifting the peak to higher energy.

Deformation
~15551545~1550Sensitive to the local dihedral angles of the pentanoic acid backbone.
C-H Bending (Methyl) ~1375Absent~1380Confirms the presence of the C3 methyl substitution (absent in Gabapentin).

Self-Validating ATR-FTIR Experimental Protocol

To ensure high trustworthiness and reproducibility, the following ATR-FTIR methodology is designed as a self-validating system based on ICH and FDA analytical validation guidelines [2]. Every step includes a built-in quality control checkpoint.

Step 1: System Suitability & Background Calibration
  • Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropyl alcohol. Allow to air dry.

  • Acquire a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Validation Checkpoint 1: The background spectrum must exhibit a signal-to-noise ratio (SNR) > 10,000:1. Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor peaks must be digitally compensated by the instrument software before proceeding [2].

Step 2: Sample Preparation & Loading
  • Transfer approximately 2–5 mg of pure, dry 5-ACMPA powder directly onto the center of the diamond ATR crystal. No KBr pellet pressing is required, preserving the native polymorphic state.

  • Lower the pressure anvil until the clutch clicks, applying a standardized, uniform pressure to the sample.

  • Validation Checkpoint 2: Monitor the real-time preview spectrum. The most intense peak (typically the C-H stretch around 2900 cm⁻¹) must achieve an absorbance between 0.4 and 0.8 AU to ensure optimal optical contact without detector saturation.

Step 3: Spectral Acquisition & Data Processing
  • Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Apply an automatic baseline correction algorithm.

  • Validation Checkpoint 3: The raw baseline must not deviate by more than 2% transmittance across the entire spectral range prior to correction. If deviation exceeds this, the crystal was contaminated, or pressure was uneven.

  • Normalize the spectrum to the highest peak (e.g.,

    
     asymmetric stretch) to allow for objective overlay and comparison with Gabapentin and Pregabalin reference spectra.
    

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating ATR-FTIR protocol, emphasizing the decision gates used to confirm the solid-state structure of gabapentinoids.

G A Sample Preparation (Solid-State Zwitterion) B ATR-FTIR Spectroscopy (Diamond Crystal, 32 Scans) A->B C Background Subtraction & Baseline Correction B->C D Spectral Analysis (Peak Identification) C->D E Zwitterion Confirmation (Absence of 3500-3300 cm⁻¹) D->E F Functional Group Mapping (NH₃⁺ & COO⁻ shifts) D->F

Figure 1: ATR-FTIR validation workflow and structural confirmation logic for gabapentinoids.

References

  • Title: Spectroscopic and Molecular Docking Studies of Cu(II), Ni(II), Co(II), and Mn(II) Complexes with Anticonvulsant Therapeutic Agent Gabapentin [1] Source: Molecules (MDPI) URL: [Link]

  • Title: Analytical validation of an ATR-FTIR based method for quantifying the amount of polysorbate 80 adsorbed on PLGA nanoparticles [2] Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Plasticity in zwitterionic drugs: the bending properties of Pregabalin and Gabapentin and their hydrates [3] Source: IUCrJ (PMC) URL: [Link]

Validation

Difference between alpha, gamma, and delta-amino acid properties

An In-Depth Comparative Guide to the Properties of Alpha, Gamma, and Delta-Amino Acids for Researchers and Drug Development Professionals Introduction In the landscape of molecular biology and therapeutic development, am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Properties of Alpha, Gamma, and Delta-Amino Acids for Researchers and Drug Development Professionals

Introduction

In the landscape of molecular biology and therapeutic development, amino acids represent fundamental building blocks of immense diversity and potential. While the canonical alpha-amino acids are central to protein biochemistry, the non-canonical gamma and delta-amino acids are emerging as critical players in pharmacology and materials science. Understanding the subtle yet profound differences in their structures and resultant properties is paramount for researchers aiming to innovate in these fields. This guide provides a detailed comparison of alpha, gamma, and delta-amino acids, supported by experimental data and methodologies, to empower scientists in their research and development endeavors.

The core distinction between these amino acid classes lies in the location of the amino group relative to the carboxyl group. This simple structural variance dictates their conformational flexibility, chemical reactivity, and biological roles in ways that have significant implications for drug design and peptide engineering.

The Fundamental Structural Distinction

The defining characteristic of an amino acid is the presence of both an amino (-NH2) and a carboxyl (-COOH) functional group. The classification into alpha (α), gamma (γ), and delta (δ) is determined by the carbon atom to which the amino group is attached, relative to the carboxyl group.

  • Alpha (α)-Amino Acids: The amino group is bonded to the α-carbon, the first carbon atom adjacent to the carboxyl group. This is the exclusive configuration for all proteinogenic amino acids.

  • Gamma (γ)-Amino Acids: The amino group is attached to the γ-carbon, the third carbon atom from the carboxyl group. A prime example is Gamma-aminobutyric acid (GABA), a crucial neurotransmitter.

  • Delta (δ)-Amino Acids: The amino group is bonded to the δ-carbon, the fourth carbon atom from the carboxyl group. These are less common but are found in certain natural products and are utilized in polymer science.

This structural variation is visually represented below.

NMR_Workflow cluster_workflow NMR-Based Structural Elucidation Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR Step 1 C13_NMR 1D ¹³C NMR Acquisition H1_NMR->C13_NMR Step 2 TwoD_NMR 2D NMR Acquisition (COSY, HSQC) C13_NMR->TwoD_NMR Step 3 Analysis Spectral Analysis & Structure Confirmation TwoD_NMR->Analysis Step 4

Figure 2: Workflow for NMR-based characterization of amino acid isomers.

Protocol 2: pH Titration for pKa Determination

Objective: To experimentally determine the pKa values of the ionizable groups.

Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of the amino acid in deionized water.

  • Initial pH Measurement: Measure the initial pH of the solution.

  • Titration with Acid: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), recording the pH after each incremental addition. Continue until the pH drops significantly.

  • Titration with Base: In a separate experiment, titrate a fresh 0.1 M amino acid solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition until the pH rises significantly.

  • Data Plotting: Plot the pH versus the volume of titrant added for both titrations.

  • pKa Determination: The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa₁) will correspond to the carboxyl group, and the second (pKa₂) to the amino group.

Conclusion

The distinction between alpha, gamma, and delta-amino acids, while rooted in a simple shift of the amino group, has far-reaching consequences for their chemical and biological properties. For drug development professionals and researchers, a thorough understanding of these differences is critical for the rational design of novel therapeutics, peptidomimetics, and biocompatible materials. The increased conformational flexibility and altered hydrogen bonding capabilities of gamma and delta-amino acids, in particular, offer exciting opportunities to create molecules with enhanced metabolic stability and unique structural motifs. The experimental frameworks provided herein offer a starting point for the rigorous characterization of these versatile building blocks.

References

  • Amino Acids: National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Organic Chemistry: Amino Acids. LibreTexts. [Link]

  • Gamma-Aminobutyric Acid (GABA): National Center for Biotechnology Information. PubChem Compound Database. CID=119. [Link]

  • Delta-Aminolevulinic Acid: National Center for Biotechnology Information. PubChem Compound Database. CID=137. [Link]

Comparative

A Structural and Functional Comparison of Cyclohexyl-Alanine and 5-Amino-5-Cyclohexylpentanoic Acid: A Guide for Researchers

In the landscape of drug discovery and peptide design, the incorporation of non-proteinogenic amino acids offers a powerful strategy to enhance the therapeutic properties of lead compounds. These unique building blocks c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and peptide design, the incorporation of non-proteinogenic amino acids offers a powerful strategy to enhance the therapeutic properties of lead compounds. These unique building blocks can impart improved metabolic stability, increased potency, and novel conformational constraints. This guide provides an in-depth structural and functional comparison of two such molecules: cyclohexyl-alanine, an α-amino acid, and 5-amino-5-cyclohexylpentanoic acid, a γ-amino acid. Understanding the nuanced differences between these structures is paramount for their effective application in medicinal chemistry and chemical biology.

Introduction to the Analogs

Cyclohexyl-alanine (Cha) is a non-proteinogenic α-amino acid that is structurally similar to phenylalanine, with the phenyl group replaced by a cyclohexyl ring. This substitution increases the hydrophobicity and steric bulk of the side chain, influencing peptide conformation and stability.[1][2] It is widely used in the synthesis of peptides to improve their pharmacokinetic profiles.[3][4]

5-Amino-5-cyclohexylpentanoic acid is a γ-amino acid, meaning its amino group is attached to the γ-carbon, three carbons away from the carboxyl group.[3][5] This extended backbone distinguishes it from the α-amino acids that constitute natural proteins. While less common, γ-amino acids are of growing interest for their ability to induce unique secondary structures in peptides and polymers.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these molecules is crucial for their application in drug design and synthesis. The following table summarizes the key known and predicted properties of cyclohexyl-alanine and 5-amino-5-cyclohexylpentanoic acid.

PropertyCyclohexyl-alanine5-Amino-5-cyclohexylpentanoic acid
IUPAC Name (2S)-2-amino-3-cyclohexylpropanoic acid[6]5-amino-5-cyclohexylpentanoic acid
Molecular Formula C9H17NO2[7]C11H21NO2
Molecular Weight 171.24 g/mol [7]199.29 g/mol
Structure α-amino acid[1]γ-amino acid[3][5]
Appearance White to off-white crystalline powder[8]Not specified
Solubility Soluble in water[1]Predicted to be soluble in water and polar organic solvents
Melting Point ~295-300 °C (with decomposition)Not specified
pKa (predicted) ~2.3 (carboxyl), ~9.7 (amino)~4.5 (carboxyl), ~10.5 (amino)

Structural Elucidation: The Alpha vs. Gamma Distinction

The primary structural difference between cyclohexyl-alanine and 5-amino-5-cyclohexylpentanoic acid lies in the position of the amino group relative to the carboxyl group. This seemingly subtle change has profound implications for the molecule's conformational flexibility and its ability to participate in hydrogen bonding within a peptide chain.

G cluster_0 Cyclohexyl-alanine (α-Amino Acid) cluster_1 5-Amino-5-cyclohexylpentanoic acid (γ-Amino Acid) a_alpha α-Carbon a_carboxyl Carboxyl Group a_alpha->a_carboxyl a_amino Amino Group a_alpha->a_amino a_sidechain Cyclohexyl Sidechain a_alpha->a_sidechain g_amino Amino Group g_gamma γ-Carbon g_gamma->g_amino g_sidechain Cyclohexyl Sidechain g_gamma->g_sidechain g_beta β-Carbon g_beta->g_gamma g_alpha α-Carbon g_alpha->g_beta g_carboxyl Carboxyl Group g_carboxyl->g_alpha caption Positional Isomerism of Amino and Carboxyl Groups

Figure 1. A diagram illustrating the key structural differences between an α-amino acid (cyclohexyl-alanine) and a γ-amino acid (5-amino-5-cyclohexylpentanoic acid).

As an α-amino acid, cyclohexyl-alanine possesses a rigid backbone in close proximity to the bulky cyclohexyl sidechain. This steric hindrance can significantly influence the local conformation when incorporated into a peptide, often favoring specific dihedral angles.

In contrast, the extended and more flexible backbone of 5-amino-5-cyclohexylpentanoic acid allows for a wider range of accessible conformations. The increased distance between the amino and carboxyl groups can lead to the formation of different types of secondary structures, such as helices with larger diameters and more stable turns, when compared to peptides composed solely of α-amino acids.[9]

Experimental Protocols

Synthesis of Cyclohexyl-alanine

A common method for the synthesis of cyclohexyl-alanine is through the hydrogenation of phenylalanine.

Materials:

  • L-Phenylalanine

  • 90% Acetic Acid

  • 5% Rhodium on Carbon catalyst

  • Hydrogenation apparatus

Procedure:

  • Dissolve L-phenylalanine in 90% acetic acid.

  • Add the 5% rhodium on carbon catalyst to the solution.

  • Transfer the mixture to a hydrogenation apparatus.

  • Hydrogenate at 40 psi and 37°C for 24 hours.

  • After the reaction is complete, remove the catalyst by filtration.

  • The resulting solution contains L-cyclohexyl-alanine. Further purification can be achieved by recrystallization.

Proposed Synthesis of 5-Amino-5-cyclohexylpentanoic Acid

Materials:

  • 5-Cyclohexyl-5-oxopentanoic acid (precursor)

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 5-cyclohexyl-5-oxopentanoic acid and a molar excess of ammonium acetate in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium cyanoborohydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of water.

  • Acidify the solution with HCl and extract the aqueous layer with diethyl ether to remove unreacted starting material.

  • Basify the aqueous layer with NaOH and extract the product with an appropriate organic solvent.

  • Dry the organic extracts, filter, and evaporate the solvent to yield the crude product.

  • Purify the product via column chromatography or recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of both molecules. For cyclohexyl-alanine, characteristic signals for the α-proton, the cyclohexyl protons, and the carboxyl carbon would be expected.[10] For 5-amino-5-cyclohexylpentanoic acid, the more complex backbone would result in a greater number of distinct proton and carbon signals.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Both molecules will exhibit characteristic stretches for N-H (amine), C-H (aliphatic), C=O (carboxylic acid), and O-H (carboxylic acid) bonds. The IR spectrum for L-cyclohexyl-alanine is publicly available and shows these characteristic peaks.[6]

Biological and Therapeutic Implications

Cyclohexyl-alanine is frequently incorporated into peptide-based drug candidates to enhance their metabolic stability and receptor binding affinity. The bulky, hydrophobic cyclohexyl group can shield the adjacent peptide bonds from enzymatic degradation and can also engage in favorable hydrophobic interactions within a receptor's binding pocket.[3][4]

The biological activity of 5-amino-5-cyclohexylpentanoic acid is not well-documented. However, as a γ-amino acid, it has the potential to act as a GABA (gamma-aminobutyric acid) analog or to be incorporated into peptidomimetics to create novel folded structures with unique biological activities. The increased flexibility of the backbone could allow for the design of molecules that can adopt conformations inaccessible to α-peptides, potentially leading to new therapeutic targets.

Conclusion

Cyclohexyl-alanine and 5-amino-5-cyclohexylpentanoic acid, while both featuring a cyclohexyl moiety, represent fundamentally different classes of amino acids with distinct structural and, consequently, functional properties. Cyclohexyl-alanine is a well-established tool for enhancing the drug-like properties of peptides through its rigid α-amino acid backbone and lipophilic side chain. In contrast, the γ-amino acid structure of 5-amino-5-cyclohexylpentanoic acid offers a more flexible scaffold, opening avenues for the design of novel peptidomimetics with unique conformational preferences. The choice between these two building blocks will depend on the specific design goals of the researcher, whether it be to subtly modify an existing peptide scaffold or to explore entirely new structural and functional landscapes. Further investigation into the synthesis and biological activity of 5-amino-5-cyclohexylpentanoic acid is warranted to fully unlock its potential in drug discovery.

References

  • What is the Difference Between Alpha Beta and Gamma Amino Acids - Pediaa.Com. (2023, April 25). Retrieved from [Link]

  • How do alpha, beta and gamma amino acids differ in terms of structure, function and occurrence? - Quora. (2017, February 12). Retrieved from [Link]

  • Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421 - PubChem. (n.d.). Retrieved from [Link]

  • Differences in Amino Acid Composition between α and β Structural Classes of Proteins. (2014, September 7). Retrieved from [Link]

  • beta-alanine, N,N-diethyl-, 2-[(phenylmethyl)thio]cyclohexyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Alpha, beta and gama amino acids - YouTube. (2023, August 29). Retrieved from [Link]

  • STRUCTURE, CLASSIFICATION AND GENERAL PROPERTIESAND PHYSIOLOGICAL IMPORTANCE OF ALPHA OR ESSENTIAL AMINO ACID unit. (n.d.). Retrieved from [Link]

  • N-cyclohexyl-N-[(indol-2-yl)carbonyl]-beta-alanine, methyl ester - Optional[FTIR] - Spectrum. (n.d.). Retrieved from [Link]

  • conformational analysis. (n.d.). Retrieved from [Link]

  • Non-Protein Amino Acids in the Design of Secondary Structure Scaffolds. (n.d.). Retrieved from [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (n.d.). Retrieved from [Link]

  • beta.-Alanine, N-cyclohexylcarbonyl-, octyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [Link]

  • 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem. (n.d.). Retrieved from [Link]

  • Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 5-((1-Phenylcyclohexyl)amino)pentanoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline - MDPI. (2021, December 14). Retrieved from [Link]

  • Non-protein amino acids in peptide design - Publications of the IAS Fellows. (n.d.). Retrieved from [Link]

  • Conformational Templates for Rational Drug Design: Flexibility of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in DMSO Solution. (n.d.). Retrieved from [Link]

  • 5-(Cyclohexylamino)-5-oxopentanoic acid | C11H19NO3 | CID 3359060 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Properties of 5-Aminohexanoic acid (CAS 628-47-7) - Cheméo. (n.d.). Retrieved from [Link]

  • Conformational Analysis. (n.d.). Retrieved from [Link]

  • Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB. (2011, September 21). Retrieved from [Link]

  • Showing NP-Card for 5-Aminopentanoic acid (NP0001412) - NP-MRD. (2021, October 7). Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved from [Link]

  • Conformational analysis of cycloalkanes - SciSpace. (2015, August 12). Retrieved from [Link]

  • In Vitro Anticancer Study of Bioactive Compound Isolated from Musa Extract (Musa Acuminata). (2020, January 15). Retrieved from [Link]

  • Infrared spectral comparison of 5-aminolevulinic acid and its hexyl ester - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - RSC Medicinal Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009, March 6). Retrieved from [Link]

  • Cy5.5-Aminohexanoic acid-RPLALWRS-aminohexanoic acid-C-G4-PAMAM-PEG-AF750. (2009, April 26). Retrieved from [Link]

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  • Synthesis and structural study of cyclic 5-aminovaleric acid-linked beta-Ala-beta-Ala dipeptides - PubMed. (2008, November 15). Retrieved from [Link]

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Validation

A Comparative Guide to Quality Control Testing Protocols for 5-Amino-5-cyclohexyl-3-methylpentanoic Acid Batches

For researchers, scientists, and drug development professionals, ensuring the purity, identity, and consistency of Active Pharmaceutical Ingredients (APIs) is paramount. This guide provides an in-depth comparison of esse...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity, identity, and consistency of Active Pharmaceutical Ingredients (APIs) is paramount. This guide provides an in-depth comparison of essential Quality Control (QC) testing protocols for 5-Amino-5-cyclohexyl-3-methylpentanoic acid (C₁₂H₂₃NO₂), a structural analogue of gamma-aminobutyric acid (GABA).[1] Given its structural similarity to established anticonvulsant and neuropathic pain medications like gabapentin and pregabalin, a robust QC strategy is critical for any research or development application.[2][3]

This document moves beyond a simple listing of procedures to explain the scientific rationale behind method selection, offering comparative data to guide laboratory decisions. All protocols are grounded in principles outlined by the International Council for Harmonisation (ICH) and established pharmacopeias, ensuring a framework for scientifically sound and defensible data.[4][5]

Identification and Structural Confirmation

The first step in QC is unequivocally confirming the chemical identity of the API batch. This ensures that the correct molecule has been synthesized and purified. While multiple techniques can contribute, a combination is often employed for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed information about a molecule's atomic structure, connectivity, and chemical environment.[6] It is considered a "gold standard" for structural elucidation.[7]

Causality: NMR exploits the magnetic properties of atomic nuclei.[6] By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, a complete structural map of 5-Amino-5-cyclohexyl-3-methylpentanoic acid can be constructed and compared against a certified reference standard.[6] This provides unambiguous confirmation of its identity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the test batch and a certified reference standard of 5-Amino-5-cyclohexyl-3-methylpentanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include 1D proton, 1D carbon, and 2D correlation spectroscopy (COSY) for proton-proton couplings and HSQC/HMBC for proton-carbon correlations.[8]

  • Data Analysis: Process the spectra and compare the chemical shifts, splitting patterns, and integration of the test sample against the reference standard. The spectra must be identical.

Mass Spectrometry (MS)

MS provides a precise mass-to-charge ratio (m/z), confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Causality: The molecule is ionized, and its mass is measured. This technique is highly sensitive and provides direct evidence of the molecular formula. For 5-Amino-5-cyclohexyl-3-methylpentanoic acid, the expected monoisotopic mass is approximately 213.1729 g/mol .[1]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent compatible with liquid chromatography, such as a mixture of water and acetonitrile with 0.1% formic acid.[9]

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer (e.g., TOF or Orbitrap for HRMS).[10]

  • Analysis: Inject the sample. The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 214.1802.

Comparison of Identification Techniques
Technique Information Provided Advantages Limitations
NMR Spectroscopy Complete molecular framework, stereochemistry, atom connectivity.[11]Definitive structural confirmation, non-destructive, quantitative.[11]Requires deuterated solvents, higher sample concentration needed.[11]
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS).[11]High sensitivity, requires very little material.[11]Provides no information on atom connectivity or stereochemistry.[11]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, O-H).[11]Fast, simple, good for fingerprinting.[12]Provides limited structural detail, not definitive alone.[11]

Purity and Impurity Profiling

Controlling impurities is a critical aspect of API quality, directly impacting safety and efficacy. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities.[5][13] The primary technique for this is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. For an amino acid analogue like 5-Amino-5-cyclohexyl-3-methylpentanoic acid, which lacks a strong chromophore, method development requires careful consideration.[14]

Causality: The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. By optimizing the column chemistry, mobile phase composition, and detector, impurities can be separated from the main API peak and quantified.

Workflow for Impurity Method Development and Validation

Below is a logical workflow for establishing a robust impurity profiling method, guided by the principles of ICH Q2(R2).[4][15]

Sources

Safety & Regulatory Compliance

Safety

5-Amino-5-cyclohexyl-3-methylpentanoic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid As a Senior Application Scientist, I frequently observe laboratories treating non-natural aliphatic amino acids as b...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-Amino-5-cyclohexyl-3-methylpentanoic Acid

As a Senior Application Scientist, I frequently observe laboratories treating non-natural aliphatic amino acids as benign biological waste. This is a critical operational vulnerability. 5-Amino-5-cyclohexyl-3-methylpentanoic acid is a highly lipophilic, non-proteinogenic amino acid structurally analogous to gabapentinoid precursors. Because it contains a sterically hindered primary amine and a bulky cyclohexyl ring, it exhibits significant environmental persistence. Standard microbial degradation in municipal wastewater treatment facilities cannot cleave the robust cycloalkane-aliphatic linkage, meaning improper drain disposal leads directly to ecological accumulation.

This guide provides a self-validating, step-by-step protocol for the containment, segregation, and thermal destruction of this compound, ensuring absolute compliance with environmental protection standards and laboratory safety protocols.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's waste classification. During thermal destruction or accidental fires, compounds of this class generate highly toxic and irritating gases, specifically nitrogen oxides (NOx) and carbon oxides[1].

Table 1: Physicochemical & Hazard Summary

PropertyValueOperational Implication
Chemical Name 5-Amino-5-cyclohexyl-3-methylpentanoic acidNon-natural amino acid; resistant to environmental microbiota.
CAS Registry Number 2060036-03-3[2]Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C12H23NO2[2]High carbon-to-heteroatom ratio increases lipophilicity.
Molecular Weight 213.32 g/mol [2]Required for stoichiometric neutralization calculations.
Combustion Byproducts COx, NOx[1]Mandates disposal via high-temperature incineration with NOx scrubbers.

Operational Safety & Pre-Disposal Handling

The causality behind our PPE requirements stems from the compound's physical state. As a dry powder, it poses a risk of aerosolization, acting as a respiratory and dermal irritant[1].

  • PPE Requirements: When handling dry powders outside a ventilated enclosure, personnel must wear a particulate respirator (N95/P100), nitrile gloves (double-gloving recommended during spill cleanup), and a standard lab coat.

  • Spill Response: Never use compressed air or dry sweeping. Moisten the spill with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust generation, then collect the slurry with inert absorbent pads[1].

Step-by-Step Disposal Methodologies

A self-validating disposal system requires strict segregation at the source. Mixing this compound with incompatible waste streams (such as strong oxidizers) can lead to exothermic reactions or the premature release of toxic gases. Under environmental health guidelines, all hazardous waste containers must be explicitly labeled with their chemical constituents and kept closed at all times except when actively adding waste[3].

Table 2: Waste Stream Compatibility Limits

Waste StreamPermissible pH RangeMax Halogenated ContentPrimary Container Material
Aqueous Hazardous5.0 – 9.00%HDPE Carboy
Non-Halogenated OrganicN/A< 1%HDPE or Glass Carboy
Halogenated OrganicN/A> 1%Glass Carboy
Solid ParticulateN/AN/ADouble-bagged HDPE Bin
Protocol A: Solid Waste Disposal (Powder, Crystals, and Consumables)
  • Collection: Transfer all residual solid chemical, contaminated weigh boats, and filter papers into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

  • Sealing: Double-bag the primary container in 4-mil polyethylene bags to prevent particulate escape during transit.

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as: "Hazardous Waste - Toxic Solid (5-Amino-5-cyclohexyl-3-methylpentanoic acid, CAS 2060036-03-3)"[3].

  • Validation Check: Visually inspect the outer bag for particulate dust. If clean, seal with tamper-evident tape and store in a dry, ventilated accumulation area away from oxidizers.

Protocol B: Liquid Waste Disposal (Solutions and Rinsates)

Because this compound is frequently dissolved in DMSO, methanol, or aqueous buffers for biological assays, the solvent matrix dictates the disposal route.

  • Aqueous Solutions: If dissolved in water or biological buffers, route to the designated "Aqueous Hazardous Waste" carboy. Drain disposal is strictly prohibited.

  • Organic Solutions: If dissolved in organic solvents, route to the "Non-Halogenated Organic Waste" carboy. If your experimental workflow involved halogenated solvents (e.g., dichloromethane), you must route the mixture to the "Halogenated Organic Waste" stream to prevent the formation of highly toxic dioxins during downstream incineration.

  • Validation Check: Before sealing the aqueous waste carboy, use a calibrated pH meter or universal indicator strips to verify the solution pH is between 5.0 and 9.0. This prevents the auto-catalytic degradation or unexpected precipitation of the zwitterionic amino acid.

Protocol C: Empty Container Management
  • Triple Rinsing: In a well-ventilated fume hood, rinse the original chemical container three times with a solvent known to dissolve the compound (e.g., methanol).

  • Rinsate Routing: Add the rinsate to the appropriate organic liquid waste carboy (Protocol B).

  • Defacing: Completely remove or deface the original manufacturer label with a permanent marker to indicate the hazard has been neutralized.

  • Validation Check: Ensure the container is completely dry and free of solvent odors before disposing of it as standard solid waste.

Systems Visualization: Waste Routing Workflow

To eliminate ambiguity in waste segregation, adhere to the following operational decision matrix.

WasteDisposal Start 5-Amino-5-cyclohexyl-3-methylpentanoic acid Waste Generation Solid Solid Waste (Powder & Consumables) Start->Solid Liquid Liquid Waste (Solutions & Rinsates) Start->Liquid SolidContainer HDPE Solid Waste Bin (Double-bagged) Solid->SolidContainer OrgSolvent Organic Solutions (e.g., DMSO, MeOH) Liquid->OrgSolvent AqSolvent Aqueous Solutions (Buffers, pH 5-9) Liquid->AqSolvent OrgContainer Organic Waste Carboy (Non-Halogenated) OrgSolvent->OrgContainer AqContainer Aqueous Waste Carboy (Hazardous) AqSolvent->AqContainer Incineration High-Temperature Incineration (Thermal Destruction >1000°C) SolidContainer->Incineration OrgContainer->Incineration AqContainer->Incineration

Figure 1: Operational decision tree for the segregation and thermal destruction of chemical waste.

Regulatory Grounding & Final Destruction

Under environmental protection frameworks governing pharmaceutical intermediates and structurally complex synthetic amino acids, this material must undergo High-Temperature Incineration [3].

The Mechanism of Destruction: Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the robust cycloalkane ring and the stable carbon-nitrogen bonds. The contracted incineration facility must be equipped with advanced scrubbing systems to capture the nitrogen oxides (NOx) generated from the combustion of the amino group, thereby preventing atmospheric pollution and ensuring full regulatory compliance.

References

  • Source: chemscene.
  • Source: aksci.
  • Source: purdue.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Amino-5-cyclohexyl-3-methylpentanoic acid

Executive Safety Summary Compound Class: -Amino Acid Derivative (Gabapentinoid Analog) Primary Hazard: Potent CNS Bioactivity & Respiratory Irritation via Dust Inhalation. 5-Amino-5-cyclohexyl-3-methylpentanoic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class:


-Amino Acid Derivative (Gabapentinoid Analog)
Primary Hazard:  Potent CNS Bioactivity & Respiratory Irritation via Dust Inhalation.

5-Amino-5-cyclohexyl-3-methylpentanoic acid is a structural analog of Gabapentin and Pregabalin. As a likely research intermediate or novel active pharmaceutical ingredient (API), it lacks a specific established Occupational Exposure Limit (OEL). Therefore, Occupational Exposure Banding (OEB) protocols must be applied.

The Core Directive: Treat this substance as OEB 3 (Potent Compound) until toxicological data proves otherwise. The primary safety objective is to prevent the generation and inhalation of dust.

Risk Assessment & Physicochemical Logic

To select the correct PPE, we must understand the why behind the hazard. This compound exhibits specific behaviors that dictate our safety strategy:

FeatureHazard LogicOperational Implication
Zwitterionic Solid High melting point; likely forms fine, electrostatic dust.Static Control: Standard weighing spatulas will cause particle "fly-away." Use antistatic guns/funnels.
Structural Analog Similar to Gabapentin; potential for CNS depression, dizziness, or respiratory depression if inhaled systemically.Zero Inhalation: A standard fume hood is insufficient for large quantities; HEPA filtration is mandatory.
Amino Functionality Basic nitrogen can cause skin/eye irritation (pH > 8 in solution).Eye Protection: Chemical splash goggles are preferred over safety glasses during dissolution.

PPE Decision Matrix (By Scale)

Do not apply a "one-size-fits-all" approach. PPE requirements scale with the energy of the task and the quantity of the material.

Table 1: PPE Requirements by Operational Scale
Parameter Analytical Scale (< 100 mg) Preparative Scale (100 mg - 10 g) Process Scale (> 10 g)
Respiratory N95 / P2 Mask (if outside containment)N95 / P3 (Mandatory)PAPR (Powered Air Purifying Respirator) or Full-Face Elastomeric
Dermal (Hands) Single Nitrile Gloves (0.11 mm)Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Double Nitrile or Butyl Rubber (if using organic solvents)
Dermal (Body) Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat (Disposable, elastic cuffs)Full Tyvek® Suit (Hooded) + Shoe Covers
Eye Protection Safety Glasses (Side Shields)Chemical Splash GogglesChemical Splash Goggles or Full Face Shield
Engineering Class II Biosafety Cabinet or Fume HoodChemical Fume Hood (Face velocity > 100 fpm)Powder Containment Booth / Isolator

Visualized Workflows

A. PPE Selection Logic

This decision tree ensures you select the correct protection level based on the physical state and quantity of the compound.

PPE_Selection start START: Assess Task state Physical State? start->state solid Solid / Powder state->solid liquid Solution / Liquid state->liquid qty_solid Quantity? solid->qty_solid solvent_check Solvent Type? liquid->solvent_check small < 100 mg (Weighing/Analysis) qty_solid->small med 100 mg - 10 g (Synthesis) qty_solid->med large > 10 g (Process/Scale-up) qty_solid->large ppe_lvl1 LEVEL 1: Fume Hood + N95 Single Nitrile Gloves small->ppe_lvl1 ppe_lvl2 LEVEL 2: Fume Hood + N95/P100 Double Nitrile Gloves Tyvek Sleeves med->ppe_lvl2 ppe_lvl3 LEVEL 3: PAPR + Isolator Full Tyvek Suit Double Gloves (Taped) large->ppe_lvl3 organic Organic (DCM/THF) solvent_check->organic aqueous Aqueous solvent_check->aqueous glove_spec Use Laminate/Butyl Gloves organic->glove_spec aqueous->ppe_lvl1 glove_spec->ppe_lvl2

Figure 1: Logic flow for determining PPE requirements based on operational scale and physical state.

B. Emergency Spill Response

In the event of a powder spill, standard sweeping is prohibited as it aerosolizes the potent compound.

Spill_Response detect Spill Detected evac 1. Evacuate & Post Signage (Allow aerosols to settle - 15 min) detect->evac ppe_up 2. Don PPE (Double Gloves, N95/P100, Goggles) evac->ppe_up method 3. Containment Method ppe_up->method wet_wipe Small (<1g): Wet Wipe / Damp Paper Towel method->wet_wipe cover Large (>1g): Cover with damp absorbent pads DO NOT SWEEP method->cover clean 4. Clean & Neutralize (Soap + Water Wash) wet_wipe->clean cover->clean waste 5. Disposal (Seal in HazMat Bag -> Incineration) clean->waste

Figure 2: Protocol for safely managing a solid spill of a potent amino acid derivative.

Detailed Operational Protocols

Protocol A: Weighing & Transfer (The Critical Step)

Most exposures occur during the transfer of dry powder due to static charge.

  • Preparation:

    • Place a static dissipative mat inside the fume hood.

    • Use an antistatic gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Technique:

    • Do not pour from the bottle. Use a spatula to transfer small amounts.

    • Keep the receiving vessel (flask) as close to the source container as possible to minimize travel distance.

  • Hygiene:

    • Wipe the exterior of the source bottle with a damp tissue (methanol or water) before returning it to storage. This removes invisible dust residues.

Protocol B: Waste Disposal

Because this is a potentially bioactive amine, it must not enter the water supply.

  • Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste - Amino Acid Derivative." Do not mix with oxidizers.

  • Liquid Waste:

    • Aqueous: Adjust pH to neutral (pH 7) if necessary, then dispose of in "Aqueous Toxic" stream.

    • Organic: Dispose of in "Halogenated" or "Non-Halogenated" solvent waste based on the solvent used.

  • Destruction: Incineration is the preferred method for gabapentinoid structures to ensure complete thermal decomposition.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Respiratory Protection Standard (29 CFR 1910.134).[3] United States Department of Labor. [Link]

  • U.S. Food and Drug Administration (FDA). (2019). FDA warns about serious breathing problems with seizure and nerve pain medicines gabapentin and pregabalin. FDA Drug Safety Communication.[4] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

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